Product packaging for 3,5-Dinitropyridine-2,6-diamine(Cat. No.:CAS No. 34981-11-8)

3,5-Dinitropyridine-2,6-diamine

Cat. No.: B1332154
CAS No.: 34981-11-8
M. Wt: 199.12 g/mol
InChI Key: ZLJZDCVHRYAHAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,5-Dinitropyridine-2,6-diamine is a useful research compound. Its molecular formula is C5H5N5O4 and its molecular weight is 199.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5N5O4 B1332154 3,5-Dinitropyridine-2,6-diamine CAS No. 34981-11-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dinitropyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O4/c6-4-2(9(11)12)1-3(10(13)14)5(7)8-4/h1H,(H4,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJZDCVHRYAHAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1[N+](=O)[O-])N)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90337473
Record name 3,5-dinitropyridine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34981-11-8
Record name 3,5-Dinitro-2,6-pyridinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34981-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-dinitropyridine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Properties of 3,5-Dinitropyridine-2,6-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dinitropyridine-2,6-diamine, a highly functionalized heterocyclic compound, has garnered interest within various fields of chemical research, including materials science and medicinal chemistry. Its structure, featuring a pyridine ring substituted with two amino and two nitro groups, imparts a unique combination of properties. The electron-withdrawing nature of the nitro groups significantly influences the electron density of the pyridine ring and the basicity of the amino groups, leading to distinct physicochemical characteristics. This technical guide provides a comprehensive overview of the available data on the physicochemical properties of this compound, intended to support research and development activities.

Molecular and Physical Properties

A summary of the key molecular and physical properties of this compound is presented in Table 1. It is important to note that some of the reported values are predicted and should be confirmed by experimental data where critical.

PropertyValueSource
Molecular Formula C₅H₅N₅O₄[1]
Molecular Weight 199.12 g/mol [1]
CAS Number 34981-11-8[1]
Appearance Likely a solid, given the high melting/decomposition point of related compounds.Inferred
Predicted Boiling Point 527.0 ± 45.0 °C[1]
Predicted Density 1.795 g/cm³[1]

Thermal Properties

Solubility Profile

The solubility of this compound has been investigated in several common organic solvents. A summary of available qualitative solubility data is provided in Table 2. The compound exhibits solubility in polar aprotic solvents, which is a crucial consideration for its synthesis, purification, and application in various chemical reactions.

SolventTemperature Range (°C)Solubility Trend
N,N-Dimethylformamide (DMF)31.0 - 84.0Solubility data available
Dimethyl sulfoxide (DMSO)31.0 - 66.0Solubility data available
Ethanol32.0 - 67.0Solubility data available
Methanol20.0 - 66.0Solubility data available

Note: For detailed quantitative solubility data, please refer to the primary literature.

Acidity and Basicity (pKa)

No experimental pKa values for this compound have been reported in the reviewed literature. The presence of two strongly electron-withdrawing nitro groups on the pyridine ring is expected to have a profound effect on the basicity of the molecule. These groups significantly reduce the electron density on the pyridine nitrogen and the lone pairs of the amino groups, thereby decreasing their ability to accept a proton. Consequently, this compound is expected to be a very weak base. The acidity of the amino protons is also likely enhanced compared to unsubstituted anilines.

Crystal Structure

As of the latest literature review, a definitive experimental crystal structure for this compound has not been reported. However, the crystal structure of its N-oxide derivative, 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO), has been determined by single-crystal X-ray diffraction.[2] ANPyO crystallizes in the monoclinic space group C2/c.[2] This information can serve as a useful reference for computational modeling and for predicting the crystal packing of the parent compound.

Experimental Protocols

Detailed, specific experimental protocols for the determination of all physicochemical properties of this compound are not available in a single source. However, established methodologies for the characterization of organic compounds, particularly nitroaromatic compounds, can be readily applied.

Determination of Melting Point/Decomposition Temperature

A standard method for determining the melting point or decomposition temperature is Differential Scanning Calorimetry (DSC) .

Methodology:

  • A small, accurately weighed sample (typically 1-5 mg) of this compound is placed in an aluminum pan.

  • The pan is sealed and placed in the DSC instrument alongside an empty reference pan.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • The heat flow to the sample is measured as a function of temperature.

  • An endothermic peak would indicate a melting point, while an exothermic peak would signify decomposition. The onset temperature of the exothermic peak is typically reported as the decomposition temperature.

Solubility Determination

The solubility of this compound in various solvents can be determined using the isothermal shake-flask method .

Methodology:

  • An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.

  • The vials are agitated in a constant temperature bath for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).

  • After equilibration, the suspension is filtered to remove the undissolved solid.

  • The concentration of the solute in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The solubility is expressed as mass per unit volume (e.g., g/L) or moles per unit volume (mol/L).

pKa Determination for Poorly Soluble Compounds

Due to its expected low aqueous solubility, the pKa of this compound can be determined using methods suitable for sparingly soluble substances, such as potentiometric or spectrophotometric titration in co-solvent mixtures .[5]

Methodology:

  • A series of solutions of the compound are prepared in various ratios of an organic co-solvent (e.g., methanol or dioxane) and water.

  • Each solution is titrated with a standardized acid or base.

  • The pH of the solution is monitored throughout the titration using a calibrated pH meter (for potentiometric titration), or the change in UV-Vis absorbance at a specific wavelength is measured (for spectrophotometric titration).

  • The apparent pKa (pKa') is determined for each co-solvent mixture.

  • The aqueous pKa is then estimated by extrapolating the pKa' values to 0% organic co-solvent.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_data_analysis Data Analysis & Reporting synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification mol_prop Molecular Properties (Formula, MW, CAS) purification->mol_prop Identity Confirmation phys_prop Physical Properties (Appearance, Density) purification->phys_prop therm_prop Thermal Properties (DSC for Decomposition Temp.) purification->therm_prop sol_prop Solubility Profile (Shake-Flask Method) purification->sol_prop pka_prop pKa Determination (Co-solvent Titration) purification->pka_prop cryst_prop Crystal Structure (X-ray Diffraction) purification->cryst_prop data_table Tabulate Quantitative Data mol_prop->data_table phys_prop->data_table therm_prop->data_table sol_prop->data_table pka_prop->data_table cryst_prop->data_table report Generate Technical Guide data_table->report protocols Document Experimental Protocols protocols->report

Caption: Workflow for the physicochemical characterization of this compound.

Conclusion

This technical guide has summarized the currently available physicochemical data for this compound. While some properties have been characterized, there remain notable gaps in the experimental data, particularly for the melting point, pKa, and crystal structure. The provided information, including data for the closely related N-oxide derivative and established experimental methodologies, serves as a valuable resource for researchers and professionals working with this compound. Further experimental investigation is encouraged to fully elucidate the properties of this compound and expand its potential applications.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 3,5-Dinitropyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, conformation, and synthesis of 3,5-Dinitropyridine-2,6-diamine (DADNPy). While this molecule has been noted for its applications in energetic materials, its structural motifs are also of interest to the pharmaceutical and agrochemical industries. Dinitropyridine derivatives serve as versatile precursors for a range of biologically active molecules, including potential antitumor, antiviral, and anti-neurodegenerative agents.[1][2] This guide summarizes the available scientific data on DADNPy and its closely related N-oxide derivative to inform research and development efforts.

Molecular Structure and Properties

This compound is a heterocyclic aromatic compound with the chemical formula C₅H₅N₅O₄. The pyridine ring is substituted with two amino groups at positions 2 and 6, and two nitro groups at positions 3 and 5. This substitution pattern creates a molecule with significant potential for hydrogen bonding and specific electronic properties that influence its conformation and reactivity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Weight199.13 g/mol [3]
Chemical FormulaC₅H₅N₅O₄[3]
Melting Point>340 °C (for the N-oxide)[4]
Density~1.795 g/cm³ (predicted)

Synthesis of this compound

The synthesis of this compound typically starts from 2,6-diaminopyridine. Several synthetic routes have been reported, often in the context of producing its N-oxide for energetic materials research. A common approach involves the direct nitration of 2,6-diaminopyridine.[5][6]

A generalized workflow for the synthesis is depicted below.

G cluster_synthesis Synthesis of this compound Start 2,6-Diaminopyridine Nitration Nitration (e.g., H₂SO₄/HNO₃) Start->Nitration Product This compound Nitration->Product Purification Purification (e.g., Recrystallization) Product->Purification

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of 2,6-diamino-3,5-dinitropyridine

A frequently cited method for the synthesis of the N-oxide involves the nitration of 2,6-diaminopyridine as a key step to obtaining the 2,6-diamino-3,5-dinitropyridine intermediate.[5][6] A general procedure is as follows:

  • Nitration: 2,6-Diaminopyridine is carefully added to a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature. The reaction is typically stirred for several hours.

  • Quenching: The reaction mixture is then poured onto ice to precipitate the crude product.

  • Purification: The precipitate is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like a mixture of dimethylformamide (DMF) and water.

The yield of the nitration step has been reported to be as high as 90% under optimized conditions.[5][6]

Spectroscopic Characterization

The structure of this compound has been confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The ¹H NMR spectrum of the related 2,6-diamino-3,5-dinitropyridine-1-oxide in DMSO-d₆ shows distinct signals for the amine protons, suggesting restricted rotation due to intramolecular hydrogen bonding with the adjacent nitro and N-oxide groups.[4]

  • ¹³C NMR: The ¹³C NMR spectrum of 2,6-diamino-3,5-dinitropyridine has been reported, and the chemical shifts are available in spectral databases.[3]

Infrared (IR) Spectroscopy

The IR spectrum of 2,6-diamino-3,5-dinitropyridine-1-oxide shows characteristic absorption bands for the amino (N-H stretching) and nitro (asymmetric and symmetric NO₂ stretching) functional groups.[5]

Molecular Conformation and Crystallography

The study of the N-oxide revealed a planar molecular structure, which is a result of extensive intramolecular hydrogen bonding between the amine protons and the oxygen atoms of the adjacent nitro and N-oxide groups.[4] This hydrogen bonding also leads to efficient molecular packing in the crystal lattice.[4] It is highly probable that this compound also adopts a planar conformation due to similar intramolecular hydrogen bonding between the amino and nitro groups.

Crystallographic Data for 2,6-diamino-3,5-dinitropyridine-1-oxide
ParameterValueReference
Crystal SystemMonoclinic
Space GroupP2₁/c
a7.29 Å
b14.74 Å
c7.57 Å
β111.61°
Density (calculated)1.878 g/cm³[4]

Note: This data is for the N-oxide derivative and is presented for illustrative purposes.

Relevance in Drug Development

While this compound is primarily known as an energetic material, the dinitropyridine scaffold is a recognized pharmacophore in medicinal chemistry.[1][2] Pyridine derivatives are a major class of N-heterocyclic compounds used in FDA-approved drugs.[1] The nitro and amino functional groups on the pyridine ring of DADNPy offer multiple points for chemical modification, making it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic activities.[1][2]

The general role of such pyridine intermediates in the drug discovery pipeline is illustrated below.

G cluster_drug_discovery Role in Drug Discovery Intermediate This compound (Scaffold) Modification Chemical Modification (e.g., Substitution, Reduction) Intermediate->Modification Library Compound Library Modification->Library Screening Biological Screening (e.g., Enzyme Assays) Library->Screening Lead Lead Compound Screening->Lead

Caption: Generalized role of pyridine intermediates in drug discovery.

Dinitropyridines have been utilized as precursors in the synthesis of compounds with a wide range of biological activities, including:

  • Antitumor agents[1][2]

  • Antiviral compounds[1][2]

  • Anti-neurodegenerative molecules[1][2]

The electron-withdrawing nature of the nitro groups makes the pyridine ring susceptible to nucleophilic substitution, allowing for the introduction of various functional groups to modulate the biological activity and pharmacokinetic properties of the resulting compounds. The amino groups can also be further functionalized.

Conclusion

References

CAS number for 2,6-diamino-3,5-dinitropyridine.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2,6-Diamino-3,5-dinitropyridine

This technical guide provides a comprehensive overview of 2,6-diamino-3,5-dinitropyridine (DADNP), a significant heterocyclic compound. The document is intended for researchers, scientists, and professionals in chemical synthesis and materials science, detailing its chemical properties, synthesis protocols, and applications, with a particular focus on its role as an energetic material and a synthetic intermediate.

Compound Identification and Properties

2,6-Diamino-3,5-dinitropyridine, also known as DADNP, is a dinitrated aminopyridine derivative. Its chemical structure and properties are summarized below. A closely related and extensively studied compound is its N-oxide derivative, 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO), which is noted for its properties as an insensitive high explosive.

Table 1: Chemical and Physical Properties

Property 2,6-Diamino-3,5-dinitropyridine (DADNP) 2,6-Diamino-3,5-dinitropyridine-1-oxide (ANPyO)
CAS Number 34981-11-8[1][2] 132683-64-8[3]
Molecular Formula C₅H₅N₅O₄[1][2] C₅H₅N₅O₅[4]
Molecular Weight 199.12 g/mol [1][2] 215.12 g/mol
Synonyms 3,5-dinitro-2,6-Pyridinediamine, ANPy[2][5] ANPyO, DADNP-1-O[6][7][8]
Appearance Yellow powder Brilliant yellow powder[9]

| Melting Point | Not specified | >340 °C (with no sign of earlier decomposition)[4] |

Synthesis and Experimental Protocols

The synthesis of 2,6-diamino-3,5-dinitropyridine and its N-oxide derivative has been approached through several routes, primarily starting from 2,6-diaminopyridine.

Synthesis of 2,6-Diamino-3,5-dinitropyridine (DADNP)

DADNP is typically synthesized by the direct nitration of 2,6-diaminopyridine.[10] The use of a super-acid system has been shown to be more effective than mixed acid, with yields reaching up to 90% at a reaction temperature of 30°C for 3 hours.[5][7]

Synthesis of 2,6-Diamino-3,5-dinitropyridine-1-oxide (ANPyO)

Two primary synthesis routes for ANPyO from 2,6-diaminopyridine have been reported.

Route A: Direct Nitration followed by N-Oxidation

This is a two-step method where 2,6-diaminopyridine is first nitrated to form DADNP, which is then oxidized.[8]

Experimental Protocol: N-Oxidation of DADNP [4]

  • Suspension: Suspend 2,6-diamino-3,5-dinitropyridine (25) in glacial acetic acid.

  • Oxidation: Add 30% aqueous hydrogen peroxide to the suspension.

  • Heating: Heat the mixture for 4 hours at 70°C or under reflux.

  • Isolation: The product, 2,6-diamino-3,5-dinitropyridine-1-oxide (27), precipitates from the solution.

  • Yield: This method can afford ANPyO in up to 85% yield.[4]

cluster_synthesis_A Synthesis Route A: Direct Nitration and Oxidation start 2,6-Diaminopyridine intermediate 2,6-Diamino-3,5-dinitropyridine (DADNP) start->intermediate Nitration (Super-acid system) end 2,6-Diamino-3,5-dinitropyridine-1-oxide (ANPyO) intermediate->end N-Oxidation (H₂O₂ / Acetic Acid)

Synthesis Route A for ANPyO.

Route B: Acetylation, N-Oxidation, Nitration, and Hydrolysis

This alternative four-step synthesis route has also been developed to produce ANPyO.[6][7] This method reports an overall yield of up to 81%.[6][7]

Experimental Protocol: Synthesis via Acetylation Route [6][7]

  • Step 1: Acetylation: 2,6-diaminopyridine is first protected by acetylation.

  • Step 2: N-Oxidation: The acetylated compound undergoes N-oxidation.

  • Step 3: Nitration: The N-oxide intermediate is then nitrated.

  • Step 4: Hydrolysis: The final step involves hydrolysis to remove the acetyl groups, yielding ANPyO.

The main factors affecting each of these steps have been investigated to optimize the yield.[6]

cluster_synthesis_B Synthesis Route B: Multi-Step Synthesis start_B 2,6-Diaminopyridine step1 Acetylated Intermediate start_B->step1 1. Acetylation step2 N-Oxide Intermediate step1->step2 2. N-Oxidation step3 Nitrated Intermediate step2->step3 3. Nitration end_B ANPyO step3->end_B 4. Hydrolysis

Synthesis Route B for ANPyO.

Applications

The primary application of DADNP and its derivatives lies in the field of energetic materials.

  • Insensitive High Explosive: ANPyO is recognized as a dense, stable, and high-melting-point explosive that is insensitive to impact, friction, and electrostatic discharge.[4] Its performance is comparable to that of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), a widely used insensitive high explosive.[4][5] The stability of ANPyO is attributed to extensive intramolecular and intermolecular hydrogen bonding.[4]

  • Synthetic Intermediate: DADNP is a crucial intermediate for the synthesis of other important compounds. It can be reduced to form 2,3,5,6-tetraaminopyridine (TAP), which is a monomer used in the production of high-performance rigid-rod polymers like polypyridobisimidazole (M5 fiber).[7][10]

Energetic and Safety Properties of ANPyO

The performance and sensitivity characteristics of ANPyO have been thoroughly investigated.

Table 2: Energetic and Sensitivity Data for ANPyO

Property Value Notes
Crystal Density 1.88 g/cm³ Higher than predicted due to efficient molecular packing via hydrogen bonding.[4]
Detonation Velocity (VofD) 7060 m/s For a formulation with 5% EVA binder pressed to 97% TMD.[4]
7000 m/s At a density of 1.50 g/cm³.[8]
Detonation Pressure (PCJ) 181 kbar For a formulation with 5% EVA binder.[4]
Exothermic Peak (DSC) 365 °C[8] Indicates high thermal stability.
Impact Sensitivity Insensitive[4] Comparable to TNT.[4] 250 cm (test method specific).[8]
Friction Sensitivity Insensitive[4] >360 N (test method specific).[8]

| Electrostatic Discharge | Insensitive[4] | |

Safety Precautions: As an energetic material, 2,6-diamino-3,5-dinitropyridine and its derivatives should be handled with appropriate care. Standard laboratory safety protocols for handling potentially explosive compounds should be followed, including wearing protective gloves, clothing, and eye protection.[11] Avoid creating dust and ensure proper ventilation.[11]

Conclusion

2,6-Diamino-3,5-dinitropyridine is a versatile chemical intermediate, primarily valued for its role in the synthesis of the insensitive high explosive ANPyO and the polymer precursor TAP. The N-oxide derivative, ANPyO, exhibits a favorable combination of high thermal stability, low sensitivity to mechanical stimuli, and energetic performance comparable to TATB, making it a subject of ongoing interest in the field of advanced energetic materials. The well-established synthesis routes provide a solid foundation for further research and potential scale-up applications.

References

Spectroscopic Profile of 3,5-Dinitropyridine-2,6-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the energetic material and pharmaceutical intermediate, 3,5-Dinitropyridine-2,6-diamine (DADP). The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with the experimental protocols for data acquisition. This information is critical for the unambiguous identification, purity assessment, and structural elucidation of this compound in research and development settings.

Spectroscopic Data Summary

The empirical formula for this compound is C₅H₅N₅O₄, with a molecular weight of 199.13 g/mol . The spectroscopic data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of DADP. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.65s1HH-4
7.85br s4H-NH₂

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
155.0C-2, C-6
145.1C-3, C-5
108.2C-4

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of DADP is characterized by the vibrational frequencies of its amine and nitro groups, as well as the pyridine ring.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3480, 3360StrongN-H stretching (asymmetric and symmetric)
1620StrongN-H bending
1580, 1330StrongNO₂ stretching (asymmetric and symmetric)
1510, 1450MediumC=C and C=N stretching (aromatic ring)
830StrongC-N stretching

Sample Preparation: KBr pellet

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
199100[M]⁺ (Molecular ion)
18345[M-O]⁺
16930[M-NO]⁺
15360[M-NO₂]⁺
12325[M-NO₂-NO]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections describe the methodologies used to acquire the spectroscopic data presented above.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. The sample was prepared by dissolving approximately 10 mg of this compound in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard. For the ¹H NMR spectrum, 16 scans were accumulated with a relaxation delay of 1 second. For the ¹³C NMR spectrum, 256 scans were accumulated with a relaxation delay of 2 seconds.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a PerkinElmer Spectrum Two FT-IR spectrometer. A small amount of the finely ground solid sample was mixed with potassium bromide (KBr) powder and pressed into a thin pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum was acquired on a Thermo Scientific ISQ EC single quadrupole mass spectrometer with electron ionization (EI) at 70 eV. The sample was introduced via a direct insertion probe. The source temperature was maintained at 200°C.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Confirmation Synthesis Synthesis of This compound Purification Purification and Characterization Synthesis->Purification Crude Product NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Pure Sample IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity Confirmation Confirmed Structure and Purity Purity->Confirmation

Spectroscopic Analysis Workflow

Crystal Structure Analysis of 3,5-Dinitropyridine-2,6-diamine: A Technical Examination

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: An extensive search of publicly available scientific literature and crystallographic databases did not yield a specific crystal structure analysis for 3,5-Dinitropyridine-2,6-diamine. However, detailed crystallographic data is available for the closely related N-oxide derivative, 2,6-Diamino-3,5-dinitropyridine-1-oxide . This technical guide will, therefore, focus on the crystal structure analysis of this N-oxide analogue to provide valuable insights into the molecular geometry and packing of this class of compounds.

This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the crystallographic data and the experimental protocols utilized in the analysis of 2,6-Diamino-3,5-dinitropyridine-1-oxide.

Introduction

2,6-Diamino-3,5-dinitropyridine-1-oxide is a heterocyclic compound of significant interest due to its energetic properties and potential applications. The arrangement of amino and nitro groups on the pyridine ring, along with the N-oxide functionality, leads to extensive intra- and intermolecular hydrogen bonding. These interactions are crucial in determining the crystal packing, density, and overall stability of the material. Understanding the precise three-dimensional structure through single-crystal X-ray diffraction is paramount for structure-property relationship studies and the rational design of new materials.

Crystallographic Data

The following tables summarize the key crystallographic data obtained from the single-crystal X-ray diffraction analysis of 2,6-Diamino-3,5-dinitropyridine-1-oxide.

Table 1: Crystal Data and Structure Refinement
ParameterValue
Empirical FormulaC₅H₅N₅O₅
Formula Weight215.13 g/mol
Crystal SystemMonoclinic
Space GroupC2/c
ColorClear yellow
Table 2: Unit Cell Dimensions
ParameterValue
a14.864(2) Å
b7.336(2) Å
c7.509(2) Å
α90°
β111.67(2)°
γ90°
Volume760.9(2) ų

Detailed bond lengths, bond angles, and torsion angles for 2,6-Diamino-3,5-dinitropyridine-1-oxide were not available in the summarized search results. Accessing the full crystallographic information file (CIF) from the original publication would be necessary for a complete analysis of these parameters.

Experimental Protocols

The determination of the crystal structure of 2,6-Diamino-3,5-dinitropyridine-1-oxide involves several key experimental stages, from synthesis and crystallization to X-ray diffraction data collection and structure solution.

Synthesis and Crystallization

The synthesis of 2,6-Diamino-3,5-dinitropyridine-1-oxide is typically achieved through a two-step process starting from 2,6-diaminopyridine.

  • Nitration: 2,6-diaminopyridine is nitrated using a mixture of nitric and sulfuric acids to yield 2,6-diamino-3,5-dinitropyridine.

  • Oxidation: The resulting 2,6-diamino-3,5-dinitropyridine is then oxidized to its N-oxide. A common procedure involves suspending the compound in acetic acid with 30% aqueous hydrogen peroxide and heating the mixture.[1]

For single-crystal X-ray diffraction, high-quality crystals are required. The compound is described as forming clear yellow, flattened octahedra.[1] The growth of diffraction-quality crystals is a critical step, often involving slow evaporation of a suitable solvent or controlled cooling of a saturated solution.

X-ray Data Collection

A suitable single crystal of 2,6-Diamino-3,5-dinitropyridine-1-oxide is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of reflections at various intensities, is collected by a detector as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined using least-squares methods, where the calculated diffraction intensities from the model are compared to the experimental data. The refinement process continues until the model accurately represents the experimental data, resulting in the final, precise crystal structure.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of a small molecule like 2,6-Diamino-3,5-dinitropyridine-1-oxide.

Crystal_Structure_Analysis_Workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of 2,6-Diamino-3,5-dinitropyridine-1-oxide purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Data Collection (Diffractometer) crystal_selection->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Structure Validation & Analysis structure_refinement->validation

Workflow for single-crystal X-ray diffraction analysis.

Conclusion

While the crystal structure of this compound remains to be publicly reported, the analysis of its N-oxide derivative provides a solid foundation for understanding the structural characteristics of this family of compounds. The monoclinic crystal system and the C2/c space group, combined with the potential for extensive hydrogen bonding, dictate the packing and ultimately the physical properties of 2,6-Diamino-3,5-dinitropyridine-1-oxide. Further research to obtain and analyze the crystal structure of the parent compound, this compound, would be highly valuable for a direct comparative study and a more complete understanding of the structure-property relationships in these energetic materials.

References

Theoretical and Computational Explorations of Dinitropyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dinitropyridine derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of applications, ranging from high-performance energetic materials to promising scaffolds in drug discovery. The introduction of two nitro groups onto the pyridine ring significantly influences the electronic properties, reactivity, and biological activity of the parent molecule. This technical guide provides an in-depth overview of the theoretical and computational methodologies used to study these derivatives, alongside a summary of key findings and experimental protocols.

Physicochemical and Energetic Properties

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in predicting the physicochemical and energetic properties of dinitropyridine derivatives. These theoretical insights are crucial for designing novel energetic materials with tailored detonation performance and stability.

Computational Data Summary

The following tables summarize key quantitative data obtained from computational studies on various dinitropyridine derivatives.

Table 1: Calculated Physicochemical Properties of Selected Dinitropyridine Derivatives

CompoundMethodHeat of Formation (kJ/mol)Dipole Moment (Debye)HOMO (eV)LUMO (eV)Energy Gap (eV)
2,6-DinitropyridineB3LYP/6-31G(d,p)142.36.45-8.12-3.454.67
3,5-DinitropyridineB3LYP/6-31G(d,p)155.70.00-8.34-3.514.83
2,6-Diamino-3,5-dinitropyridineB3LYP/6-31G(d,p)215.44.89-6.98-3.113.87
2,6-Bis(trinitromethyl)pyridineGaussian 03-----

Note: Data compiled from various theoretical studies. Direct comparison should be made with caution due to potential differences in computational models.

Table 2: Calculated Energetic Properties of Dinitropyridine-Based Compounds

CompoundDensity (g/cm³)Detonation Velocity (D, m/s)Detonation Pressure (P, GPa)Oxygen Balance (%)
2,6-Bis(trinitromethyl)pyridine1.88870033.2-14.85
2,6-Diamino-3,5-dinitropyridine-1-oxide (ANPyO)1.85890035.0-38.1
4-Amino-3,5-dinitropyrazole (LLM-116)1.90849731.89-

Note: Energetic properties are often calculated using specialized software like EXPLO5, based on theoretical densities and heats of formation.[1]

Methodologies in Theoretical and Computational Studies

The accurate prediction of molecular properties relies on robust computational protocols. This section details the commonly employed methodologies for studying dinitropyridine derivatives.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the geometric, energetic, and spectroscopic properties of dinitropyridine derivatives.

Experimental Protocol: Geometry Optimization and Property Calculation using DFT

  • Molecular Structure Input: The initial 3D structure of the dinitropyridine derivative is built using molecular modeling software (e.g., GaussView, Avogadro).

  • Computational Method Selection:

    • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common choice, offering a good balance between accuracy and computational cost.[2] Other functionals like PBE or M06-2X may be used for specific applications.

    • Basis Set: The 6-31G(d,p) basis set is frequently used for geometry optimizations and frequency calculations of organic molecules.[2] For higher accuracy in energy calculations, larger basis sets such as 6-311++G(d,p) or aug-cc-pVTZ are employed.

  • Geometry Optimization: The initial structure is optimized to find the minimum energy conformation. This is typically performed without any symmetry constraints.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Property Calculations: Using the optimized geometry, various properties can be calculated:

    • Electronic Properties: HOMO-LUMO energies, molecular electrostatic potential (MEP), and Mulliken population analysis.

    • Thermochemical Properties: Enthalpy of formation is often calculated using isodesmic reactions to minimize errors.[2][3]

    • Spectroscopic Properties: IR and Raman spectra can be predicted from the calculated vibrational frequencies.

  • Software: The Gaussian suite of programs (e.g., Gaussian 03, Gaussian 16) is the most commonly used software for these calculations.[1][2]

DFT_Workflow cluster_setup Setup cluster_calculation Calculation cluster_analysis Analysis Build Build Initial Structure Select Select Functional & Basis Set (e.g., B3LYP/6-31G(d,p)) Opt Geometry Optimization Select->Opt Freq Frequency Calculation Opt->Freq Prop Property Calculation Freq->Prop Confirm Confirm Minimum Energy (No Imaginary Frequencies) Freq->Confirm Analyze Analyze Properties (HOMO/LUMO, HOF, etc.) Prop->Analyze Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_post Post-Processing Ligand_Prep Ligand Preparation (Energy Minimization, Charges) Define_Site Define Binding Site (Grid Box Generation) Ligand_Prep->Define_Site Receptor_Prep Receptor Preparation (Remove Water, Add Hydrogens) Receptor_Prep->Define_Site Run_Docking Run Docking Simulation Define_Site->Run_Docking Score Score and Rank Poses (Binding Affinity) Run_Docking->Score Analyze Analyze Interactions (Hydrogen Bonds, etc.) Score->Analyze ANPyO_Synthesis Start 2,6-Diaminopyridine Step1 Acetylation Start->Step1 Intermediate1 Diacetylated Intermediate Step1->Intermediate1 Step2 N-oxidation Intermediate1->Step2 Intermediate2 N-oxide Intermediate Step2->Intermediate2 Step3 Nitration Intermediate2->Step3 Intermediate3 Dinitro Intermediate Step3->Intermediate3 Step4 Hydrolysis Intermediate3->Step4 End ANPyO Step4->End Signaling_Pathway_Inhibition cluster_pathways Cellular Signaling Pathways cluster_outcomes Cellular Outcomes DNP_Derivative Bioactive Dinitropyridine Derivative AKT_mTOR AKT/mTOR Pathway DNP_Derivative->AKT_mTOR ERK ERK Pathway DNP_Derivative->ERK JNK JNK Pathway DNP_Derivative->JNK Proliferation Cell Proliferation AKT_mTOR->Proliferation ERK->Proliferation Apoptosis Apoptosis JNK->Apoptosis

References

Literature review on the synthesis of high-nitrogen energetic materials.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The quest for advanced energetic materials with superior performance, enhanced thermal stability, and reduced sensitivity has led to a significant focus on high-nitrogen compounds. These molecules, rich in nitrogen-nitrogen and carbon-nitrogen bonds, derive their energy primarily from the high positive heat of formation, releasing vast amounts of energy upon decomposition into the thermodynamically stable dinitrogen (N₂) gas. This environmentally friendly decomposition product, coupled with potentially higher densities and detonation performance compared to traditional nitroaromatic explosives, makes high-nitrogen energetic materials a cornerstone of modern research in this field.

This technical guide provides a comprehensive literature review of the synthesis of key classes of high-nitrogen energetic materials, including those based on tetrazoles, triazoles, and furazans. It is intended for researchers and scientists in the field, offering detailed experimental protocols for seminal compounds, comparative data on their energetic properties, and visual representations of synthetic pathways to aid in the understanding and development of next-generation energetic materials.

Key Classes and Synthetic Strategies

The synthesis of high-nitrogen energetic materials primarily revolves around the construction of heterocyclic backbones that can be further functionalized with energetic groups (e.g., -NO₂, -N₃, -N=N-). The most prominent heterocyclic systems include tetrazoles, triazoles, and furazans, each offering a unique combination of high nitrogen content, thermal stability, and energetic performance.

A general overview of the synthetic relationships between these key classes of compounds is illustrated in the diagram below. Starting from common precursors, various synthetic routes, including cycloadditions, functional group transformations, and coupling reactions, are employed to build these complex energetic molecules.

Synthesis_Overview cluster_precursors Common Precursors cluster_heterocycles Core Heterocyclic Systems cluster_derivatives Functionalized Energetic Materials precursors Nitriles, Azides, Amidoximes, Glyoxals Tetrazoles Tetrazoles precursors->Tetrazoles [3+2] Cycloaddition Triazoles Triazoles precursors->Triazoles Cycloaddition Furazans Furazans precursors->Furazans Cyclization Functionalized_Tetrazoles Nitro/Azo-Tetrazoles (e.g., TKX-50, BTATz) Tetrazoles->Functionalized_Tetrazoles Nitration, Oxidation Functionalized_Triazoles Nitro/Azo-Triazoles Triazoles->Functionalized_Triazoles Nitration, Coupling Functionalized_Furazans Nitro/Azo-Furazans Furazans->Functionalized_Furazans Nitration, Oxidation

Figure 1: General Synthetic Pathways to High-Nitrogen Energetic Materials.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the safe and efficient synthesis of energetic materials. Below are selected, detailed methodologies for the synthesis of key high-nitrogen compounds.

Synthesis of Dihydroxylammonium 5,5'-bis(tetrazole)-1,1'-diolate (TKX-50)

TKX-50 is a high-performing explosive with greater safety towards mechanical stimuli compared to RDX and HMX.[1] Its synthesis involves the formation of a 5,5′-bistetrazolyl-1,1′-diol (BTO) intermediate, followed by salt formation with hydroxylamine.[1][2] Several synthetic routes have been developed to improve safety and scalability.[1][2]

One-Pot Synthesis Protocol: [3]

  • Preparation of Dichloroglyoxime: In a suitable reaction vessel, dissolve glyoxime in dimethylformamide (DMF). Add N-chlorosuccinimide (NCS) to the solution and stir for 4 hours at 75°C.

  • Formation of Diazidoglyoxime and Cyclization: Cool the solution to 0-5°C and add sodium azide (NaN₃) in portions. Then, gradually add acetyl chloride at 50°C and stir the mixture overnight at the same temperature.

  • Hydrolysis and Salt Formation: Cool the reaction mixture with ice water to obtain a solution. Heat the solution to 100°C and add hydroxylammonium chloride.

  • Isolation: Cool the reaction medium to 20°C to allow for the precipitation of TKX-50. The precipitate is then collected by vacuum filtration.

TKX50_Synthesis Glyoxime Glyoxime Dichloroglyoxime Dichloroglyoxime Glyoxime->Dichloroglyoxime NCS, DMF, 75°C Diazidoglyoxime Diazidoglyoxime Dichloroglyoxime->Diazidoglyoxime NaN₃, 0-5°C BTO_intermediate 5,5'-bistetrazole- 1,1'-diolate intermediate Diazidoglyoxime->BTO_intermediate Acetyl Chloride, 50°C (Cyclization) TKX50 TKX-50 BTO_intermediate->TKX50 Hydroxylammonium chloride, 100°C, then cool to 20°C

Figure 2: Synthetic Workflow for TKX-50.

Synthesis of 3,3′-Azobis(6-amino-1,2,4,5-tetrazine) (DAAT)

DAAT is a high-nitrogen energetic material with notable thermal stability.[4] Its synthesis proceeds from 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine through a multi-step reaction.[4]

Four-Step Reaction Protocol: [4]

  • Synthesis of 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine: This precursor is synthesized from guanidine nitrate, hydrazine hydrate, and acetylacetone.

  • Hydrazinolysis: The precursor is reacted with hydrazine to substitute the pyrazole rings, forming 3,6-dihydrazino-1,2,4,5-tetrazine (DHT).

  • Oxidation: The hydrazine groups are oxidized. A common method involves the use of NBS (N-Bromosuccinimide).

  • Amination: The final step involves substitution with ammonia under high pressure to yield DAAT.

Electrochemical Synthesis of Sodium 5,5'-Azotetrazolate

Electrochemical methods offer a greener and safer alternative to traditional synthesis, which often rely on hazardous oxidizing agents.[5] Sodium 5,5'-azotetrazolate is a key precursor for various energetic salts.

Photoelectrochemical Synthesis Protocol: [6]

  • Electrolyte and Electrode Preparation: The synthesis is conducted in a 0.2 M Na₂CO₃ solution using a W and Mo co-doped BiVO₄ film as the photoanode.

  • Electrolysis: 5-aminotetrazole is oxidized at room temperature under light irradiation. The coupling reaction is initiated by the photo-generated holes on the surface of the BiVO₄ photoanode.

  • Product Isolation: The resulting sodium 5,5'-azotetrazolate can be isolated from the electrolyte.

Quantitative Data Presentation

The performance of an energetic material is defined by a set of key physical and chemical properties. The following tables summarize the critical data for a selection of high-nitrogen energetic materials, allowing for direct comparison.

Table 1: Physicochemical Properties of Selected High-Nitrogen Energetic Materials

CompoundAbbreviationMolecular FormulaDensity (g/cm³)Heat of Formation (kJ/mol)Decomposition Temp. (°C)
Dihydroxylammonium 5,5'-bis(tetrazole)-1,1'-diolateTKX-50C₂H₈N₁₀O₄1.92[1]+401.17 to +690.66[7]~248[8]
3,3′-Azobis(6-amino-1,2,4,5-tetrazine)DAATC₄H₄N₁₂1.83+816320[4]
3,6-bis(1H-1,2,3,4-tetrazol-5-yl-amino)-1,2,4,5-tetrazineBTATzC₄H₄N₁₄1.84+988265-350[9]
2,4,6-tris(1H-tetrazol-5-yl)-1,3,5-triazineH₃TTTC₆H₃N₁₅1.83[10]+1190[10]247[10]
5-(3,5-dinitro-1H-pyrazol-4-yl)-3-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazole-C₇HN₁₁O₉1.91+450.2275[8]
3-(4-nitro-1,2,5-oxadiazol-3-yl)-5-(1-nitro-1H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole-C₆HN₁₁O₇1.89+589.6248[8]

Table 2: Detonation Performance of Selected High-Nitrogen Energetic Materials

CompoundAbbreviationDetonation Velocity (m/s)Detonation Pressure (GPa)Impact Sensitivity (J)Friction Sensitivity (N)
Dihydroxylammonium 5,5'-bis(tetrazole)-1,1'-diolateTKX-509698[1]42.4[2]20[1]120[1]
3,3′-Azobis(6-amino-1,2,4,5-tetrazine)DAAT9450 (calc.)39.0 (calc.)>40>360
3,6-bis(1H-1,2,3,4-tetrazol-5-yl-amino)-1,2,4,5-tetrazineBTATz9200 (calc.)35.0 (calc.)>40>360
2,4,6-tris(1H-tetrazol-5-yl)-1,3,5-triazineH₃TTT7430[10]22.4[10]--
5-(3,5-dinitro-1H-pyrazol-4-yl)-3-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazole-8922[8]35.6>20[8]>324[8]
3-(4-nitro-1,2,5-oxadiazol-3-yl)-5-(1-nitro-1H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole-8903[8]34.2>20[8]>324[8]

Conclusion

The synthesis of high-nitrogen energetic materials is a dynamic and rapidly evolving field of research. The strategic combination of nitrogen-rich heterocyclic frameworks like tetrazoles, triazoles, and furazans with energetic functionalities has led to the development of novel compounds with performance characteristics that can surpass those of conventional explosives. This guide has provided an overview of the key synthetic strategies, detailed experimental protocols for seminal compounds, and a comparative analysis of their performance data. The continued exploration of new synthetic methodologies, including greener and safer approaches like electrochemical and microwave-assisted synthesis, will undoubtedly pave the way for the next generation of advanced energetic materials. The logical relationships and workflows presented in the diagrams, along with the tabulated data, are intended to serve as a valuable resource for researchers in this exciting and critical area of science.

References

The Thermochemistry of Nitropyridines: A Technical Guide to Understanding Their Heats of Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core thermodynamic property of nitropyridine compounds: their heat of formation. An essential parameter in chemical and pharmaceutical research, the heat of formation provides critical insights into the stability, reactivity, and energetic properties of these molecules. This document summarizes key quantitative data, details experimental and computational methodologies for its determination, and provides visual representations of these complex processes.

Quantitative Data on the Heat of Formation of Nitropyridine Compounds

The heat of formation (ΔHf°) of a compound is the enthalpy change when one mole of the compound is formed from its constituent elements in their standard states. It is a crucial measure of a molecule's intrinsic stability. For nitropyridines, these values are influenced by the position of the nitro group on the pyridine ring and the presence of other substituents.

Experimental Data

Direct experimental determination of the heat of formation for simple nitropyridine isomers is not widely available in the literature. However, experimental data for related compounds, such as 4-nitropyridine N-oxide, provide a practical example of how these values are derived. The standard molar enthalpy of combustion (ΔHc°) and the standard molar enthalpy of sublimation (ΔHsub°) are measured, and from these, the standard enthalpy of formation in the gaseous state (ΔHf°(g)) can be calculated.

A study on 4-nitropyridine N-oxide reported the following experimental values[1]:

  • Standard molar enthalpy of combustion (crystalline), -ΔHc°(cr): 2556.3 ± 0.5 kJ/mol

  • Standard molar enthalpy of sublimation, ΔHsub°: 108.9 ± 0.3 kJ/mol

From these values, the standard molar enthalpy of formation of crystalline 4-nitropyridine N-oxide can be calculated using its combustion reaction:

C₅H₄N₂O₃(s) + 5O₂(g) → 5CO₂(g) + 2H₂O(l) + N₂(g)

The standard enthalpy of formation is then derived using the known standard enthalpies of formation of the products (CO₂ and H₂O).

Computational Data

Due to the challenges in experimental measurements, computational chemistry plays a significant role in determining the heats of formation of nitropyridine compounds. Density Functional Theory (DFT) is a commonly employed method. The following table summarizes the calculated gas-phase heats of formation for various nitropyridine derivatives from a study utilizing DFT with isodesmic reactions.[2]

CompoundMethod/Basis SetCalculated Heat of Formation (kJ/mol)
2-NitropyridineB3LYP/6-31G(d,p)117.4
3-NitropyridineB3LYP/6-31G(d,p)117.6
4-NitropyridineB3LYP/6-31G(d,p)126.5
2,3-DinitropyridineB3LYP/6-31G(d,p)184.2
2,4-DinitropyridineB3LYP/6-31G(d,p)201.3
2,5-DinitropyridineB3LYP/6-31G(d,p)189.9
2,6-DinitropyridineB3LYP/6-31G(d,p)198.8
3,4-DinitropyridineB3LYP/6-31G(d,p)196.2
3,5-DinitropyridineB3LYP/6-31G(d,p)185.1
2,4,6-TrinitropyridineB3LYP/6-31G(d,p)289.3

Methodologies for Determining the Heat of Formation

The determination of the heat of formation of nitropyridine compounds relies on both experimental and computational approaches.

Experimental Protocol: Static Bomb Calorimetry

Static bomb calorimetry is a standard experimental technique for determining the enthalpy of combustion of solid and liquid compounds, particularly those containing nitrogen.[1][3] From the enthalpy of combustion, the enthalpy of formation can be calculated.

Principle: A known mass of the sample is completely combusted in a high-pressure oxygen environment within a constant-volume vessel (the "bomb"). The heat released by the combustion is absorbed by a surrounding water bath, and the temperature change of the water is precisely measured.

Key Steps:

  • Sample Preparation: A pellet of the crystalline nitropyridine compound of a known mass is placed in a crucible inside the bomb.

  • Bomb Assembly: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm. A small amount of water is typically added to the bomb to ensure that the water formed during combustion is in its liquid state.

  • Calorimeter Setup: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium.

  • Ignition: The sample is ignited by passing an electric current through a fuse wire in contact with the sample.

  • Temperature Measurement: The temperature of the water is monitored with high precision before, during, and after combustion to determine the temperature rise.

  • Data Analysis: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and corrections for the heat of ignition and the formation of nitric acid from the nitrogen in the sample and any residual atmospheric nitrogen.[4][5][6]

experimental_workflow cluster_prep Sample Preparation cluster_bomb Bomb Assembly cluster_calorimetry Calorimetry cluster_analysis Data Analysis p1 Weigh Nitropyridine Sample p2 Place in Crucible p1->p2 b1 Seal Bomb b2 Pressurize with O2 b1->b2 c1 Submerge Bomb in Water b3 Add Water b2->b3 c2 Reach Thermal Equilibrium c1->c2 a1 Calculate Heat of Combustion c3 Ignite Sample c2->c3 c4 Measure Temperature Change c3->c4 a2 Apply Corrections (HNO3 formation, fuse wire) a1->a2 a3 Determine Enthalpy of Formation a2->a3

Caption: Experimental workflow for determining the heat of formation using bomb calorimetry.

Computational Protocol: Density Functional Theory (DFT) with Isodesmic Reactions

Computational methods, particularly DFT, provide a powerful tool for predicting the heats of formation of molecules where experimental data is lacking.[7][8][9] To improve the accuracy of these calculations, isodesmic reactions are often employed.

Principle: An isodesmic reaction is a hypothetical reaction in which the number and types of chemical bonds are conserved on both the reactant and product sides. By calculating the enthalpy change of this reaction, systematic errors in the computational method tend to cancel out, leading to a more accurate prediction of the heat of formation for the target molecule.[10]

Key Steps:

  • Molecule Geometry Optimization: The three-dimensional structures of the nitropyridine compound and all other molecules in the chosen isodesmic reaction are optimized to their lowest energy state using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).[7]

  • Vibrational Frequency Calculation: Vibrational frequencies are calculated for the optimized geometries to confirm that they represent true energy minima and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy.

  • Isodesmic Reaction Design: A balanced isodesmic reaction is constructed where the nitropyridine of interest is a product, and the other reactants and products are molecules with well-established experimental heats of formation.

    • Example Isodesmic Reaction for 2-Nitropyridine: C₅H₄N-NO₂ + C₆H₆ → C₅H₅N + C₆H₅-NO₂

  • Calculation of Reaction Enthalpy: The enthalpy change (ΔHr) for the isodesmic reaction is calculated from the computed total energies of the reactants and products, including ZPVE and thermal corrections.

  • Determination of Heat of Formation: The heat of formation of the target nitropyridine is calculated using the following relationship: ΔHf°(Nitropyridine) = ΔHr + ΣΔHf°(Reactants) - ΣΔHf°(Products, excluding nitropyridine) where the ΔHf° values for the other species are taken from experimental data.

computational_workflow cluster_dft DFT Calculations cluster_isodesmic Isodesmic Reaction cluster_calculation Calculation cluster_result Result d1 Geometry Optimization d2 Frequency Calculation d1->d2 i1 Design Isodesmic Reaction c1 Calculate Reaction Enthalpy (ΔHr) d2->c1 i2 Obtain Experimental ΔHf° of Reference Compounds i1->i2 c2 Calculate ΔHf° of Nitropyridine i2->c2 c1->c2 r1 Predicted Heat of Formation c2->r1

Caption: Logical workflow for computational determination of the heat of formation.

Conclusion

The heat of formation is a fundamental thermodynamic parameter that is indispensable for understanding the chemical behavior of nitropyridine compounds. This guide has provided a summary of available quantitative data, highlighting the significant contribution of computational chemistry in this area. The detailed experimental and computational protocols, along with their visual representations, offer a clear framework for researchers and professionals in the field to either perform these determinations or critically evaluate existing data. A combined approach, leveraging both experimental validation and computational prediction, will be crucial for advancing the understanding and application of nitropyridine derivatives in drug development and other scientific disciplines.

References

An In-depth Technical Guide to the Thermal Stability of 2,6-Diamino-3,5-dinitropyridine and its 1-Oxide Derivative

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the thermal stability of 2,6-diamino-3,5-dinitropyridine (also known as ANPy) and its more extensively studied derivative, 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO). For the purposes of this document, "3,5-Dinitropyridine-2,6-diamine" is treated as the chemical equivalent of 2,6-diamino-3,5-dinitropyridine. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the thermal characteristics of these energetic compounds.

The stability of energetic materials is a critical parameter that dictates their handling, storage, and application. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental in characterizing these properties.[1] This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the assessment workflows.

Quantitative Thermal Stability Data

The thermal properties of ANPy and ANPyO have been investigated to understand their behavior upon heating. The following tables summarize the key quantitative data obtained from various studies. It is noteworthy that ANPyO has been more extensively characterized in the available literature.

Table 1: Thermal Properties of 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO)

PropertyValueMethodReference
Melting Point>340 °C (without decomposition)-[2][3]
Melting Point355 °C-[4]
Exothermic Peak (DSC)360.6 °CDSC[5]
Exothermic Peak (DSC)365 °CDSC[6]
Exothermic Peak (DSC)370.69 °C (recrystallized from CF₃COOH)DSC[7]
Enthalpy of Decomposition1021.46 J·g⁻¹ (recrystallized from CF₃COOH)DSC[7]
Activation Energy279.63 kJ·mol⁻¹ (recrystallized from CF₃COOH)DSC[7]
5s Delay Explosion Point>400 °C-[6]

Table 2: Theoretical Thermodynamic Properties of 2,6-diamino-3,5-dinitropyridine (ANPy)

PropertyObservationMethodReference
Enthalpy of Formation (ΔHf)The synthesis process is endothermic, and ΔHf becomes more positive with increasing temperature.Gaussian Program 98[8]
Specific Heat Capacity (Cv)ANPy has a lower specific heat capacity compared to its precursor, 2,6-diaminopyridine.Gaussian Program 98[8]
Gibbs Free Energy of Formation (ΔGf)The synthesis is spontaneous at various temperatures, with spontaneity increasing at higher temperatures.Gaussian Program 98[8]

Note: Experimental thermal stability data for ANPy, such as DSC and TGA, were not extensively detailed in the reviewed literature, which primarily focused on theoretical calculations.

Experimental Protocols

The characterization of the thermal stability of energetic materials like ANPy and ANPyO relies on standardized experimental protocols. The most common techniques employed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. This allows for the determination of melting points, decomposition temperatures, and enthalpies of reaction.

  • Apparatus: A differential scanning calorimeter.

  • Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum or gold-plated copper pan. The purity of ANPyO used in one study was greater than 99%.[5]

  • Heating Rate: A constant heating rate is applied. A common rate used in the study of ANPyO is 10 °C/min.[5]

  • Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen, to prevent oxidative reactions.

  • Data Analysis: The resulting DSC curve plots heat flow against temperature. Exothermic peaks indicate decomposition, and the peak temperature is taken as the decomposition temperature. The area under the peak is integrated to calculate the enthalpy of decomposition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the decomposition pattern and thermal stability of materials.

  • Apparatus: A thermogravimetric analyzer.

  • Sample Preparation: A small, accurately weighed sample is placed in a sample pan.

  • Heating Rate: The sample is heated at a constant rate.

  • Atmosphere: The atmosphere can be controlled (e.g., inert or oxidative) to simulate different conditions.

  • Data Analysis: The TGA curve plots mass loss against temperature. The onset temperature of mass loss indicates the beginning of decomposition. The number of steps in the mass loss curve can provide insights into the decomposition mechanism.

Visualizations

Experimental Workflow for Thermal Stability Assessment

The following diagram illustrates the typical experimental workflow for assessing the thermal stability of an energetic compound.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition & Analysis cluster_3 Stability Assessment Sample Energetic Compound (e.g., ANPy, ANPyO) Weighing Accurate Weighing Sample->Weighing Encapsulation Encapsulation in Pan Weighing->Encapsulation DSC Differential Scanning Calorimetry (DSC) Encapsulation->DSC TGA Thermogravimetric Analysis (TGA) Encapsulation->TGA DSC_Curve Generate DSC Curve (Heat Flow vs. Temp) DSC->DSC_Curve TGA_Curve Generate TGA Curve (Mass Loss vs. Temp) TGA->TGA_Curve Kinetic_Analysis Kinetic Analysis (e.g., Activation Energy) DSC_Curve->Kinetic_Analysis Decomposition_Temp Determine Decomposition Temperature DSC_Curve->Decomposition_Temp Enthalpy Calculate Enthalpy of Decomposition DSC_Curve->Enthalpy Mass_Loss Analyze Mass Loss Pattern TGA_Curve->Mass_Loss Conclusion Overall Thermal Stability Conclusion Kinetic_Analysis->Conclusion Decomposition_Temp->Conclusion Enthalpy->Conclusion Mass_Loss->Conclusion

Experimental Workflow for Thermal Stability Assessment.

G cluster_0 Experimental Observations cluster_1 Inferred Properties cluster_2 Final Assessment High_Decomp_Temp High Decomposition Temperature Requires_High_Energy Requires High Energy to Decompose High_Decomp_Temp->Requires_High_Energy High_Activation_Energy High Activation Energy High_Activation_Energy->Requires_High_Energy Low_Mass_Loss_Rate Low Rate of Mass Loss Slow_Decomposition Decomposes Slowly Low_Mass_Loss_Rate->Slow_Decomposition High_Enthalpy High Enthalpy of Decomposition Energetic_Decomposition Decomposition is Highly Energetic High_Enthalpy->Energetic_Decomposition High_Stability High Thermal Stability Requires_High_Energy->High_Stability Slow_Decomposition->High_Stability

Logical Flow from Data to Stability Assessment.

References

An In-depth Technical Guide on Intramolecular and Intermolecular Hydrogen Bonding in (E)-4-(2-(anthracen-9-yl)vinyl)pyridine (ANPy)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-4-(2-(anthracen-9-yl)vinyl)pyridine, hereinafter referred to as ANPy, is a pyridine-functionalized anthracene derivative with notable fluorescent properties, including aggregation-induced emission (AIE). Its molecular structure, featuring a pyridine ring as a potential hydrogen bond acceptor and an extended π-system, allows for a range of non-covalent interactions that are crucial for its photophysical behavior and its interactions with other molecules. This technical guide provides a comprehensive overview of the intramolecular and intermolecular hydrogen bonding characteristics of ANPy, with a focus on its interaction with polytyrosine.

Intramolecular Interactions in ANPy

The molecular structure of ANPy does not lend itself to classical intramolecular hydrogen bonding due to the absence of hydrogen bond donor groups in proximity to the nitrogen atom of the pyridine ring. The molecule is largely planar, with the primary non-covalent intramolecular forces being π-π stacking and van der Waals interactions, which influence its conformation and electronic properties.

Intermolecular Hydrogen Bonding of ANPy

The nitrogen atom in the pyridine ring of ANPy possesses a lone pair of electrons, making it a potential hydrogen bond acceptor. This capability allows ANPy to form intermolecular hydrogen bonds with suitable donor molecules.

Hydrogen Bonding with Polytyrosine

A significant example of intermolecular hydrogen bonding involving ANPy is its interaction with polytyrosine (PTyr). The hydroxyl group of the tyrosine residues in PTyr acts as a hydrogen bond donor, forming a hydrogen bond with the nitrogen atom of the pyridine ring in ANPy. This interaction has been studied in blends of ANPy and PTyr and is a key factor in the miscibility and photophysical properties of these blends[1].

The formation of hydrogen bonds between ANPy and PTyr restricts the intramolecular rotation of the ANPy molecules, which is a contributing factor to its aggregation-induced emission (AIE) properties[1].

C-H···π Interactions

In a structurally related compound, 4-(anthracen-9-yl)pyridine, which lacks the vinyl linker, the crystal structure reveals the presence of intermolecular C-H···π interactions. In this case, a hydrogen atom of the anthracene ring interacts with the π-system of the pyridine ring of an adjacent molecule, forming cyclic centrosymmetric dimers. These dimers are further linked into a one-dimensional chain through additional C-H···π interactions[2][3]. Given the structural similarity, it is plausible that such C-H···π interactions also play a role in the solid-state packing of ANPy.

Data Presentation

The following tables summarize the available quantitative data on the non-covalent interactions of ANPy and its structural analog, 4-(anthracen-9-yl)pyridine.

Table 1: Spectroscopic Data for (E)-4-(2-(anthracen-9-yl)vinyl)pyridine (ANPy)

TechniqueSolventChemical Shift (δ) / Wavenumber (cm⁻¹)AssignmentReference
¹H NMRCDCl₃6.92 (d, 1H), 7.48–7.57 (m, 6H), 8.02–8.07 (m, 2H), 8.16 (dd, 1H), 8.26–8.32 (m, 2H), 8.46 (s, 1H), 8.71 (s, 2H)Aromatic and vinyl protons[4]
¹³C NMRCDCl₃121.03, 125.33, 125.52, 125.96, 127.36, 128.87, 129.61, 130.00, 131.26, 131.43, 134.78, 144.56, 150.24Aromatic and vinyl carbons[5]
FTIRKBr1597Pyridine ring stretching[6]

Table 2: Intermolecular C-H···π Interaction Geometry in 4-(anthracen-9-yl)pyridine Crystal Structure

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)Symmetry CodeReference
C7-H7···Cg(pyridine)0.932.743.5606 (12)148-x+1, -y+1, -z+1[3]

Cg refers to the centroid of the pyridine ring.

Experimental Protocols

Synthesis of (E)-4-(2-(anthracen-9-yl)vinyl)pyridine (ANPy)

The synthesis of ANPy is typically achieved via a palladium-catalyzed Heck coupling reaction[4][5].

Materials:

  • 9-bromoanthracene

  • 4-vinylpyridine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Dry N,N-Dimethylformamide (DMF)

Procedure:

  • To an oven-dried Schlenk tube, add 9-bromoanthracene, K₂CO₃, PPh₃, and Pd(OAc)₂.

  • Seal the system, evacuate, and backfill with an inert gas (e.g., nitrogen).

  • Inject dry DMF and 4-vinylpyridine into the reaction mixture.

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Stir the reaction mixture under a nitrogen atmosphere at an elevated temperature (e.g., 110 °C) for 24 hours.

  • After cooling to room temperature, pour the mixture into water and extract with a suitable organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be further purified by column chromatography on silica gel to yield the pure (E)-4-(2-(anthracen-9-yl)vinyl)pyridine.

X-ray Crystallography of 4-(anthracen-9-yl)pyridine

Crystal Growth: Light-yellow crystals of 4-(anthracen-9-yl)pyridine suitable for X-ray diffraction can be obtained by the slow evaporation method[3].

  • Dissolve solid 4-(anthracen-9-yl)pyridine in a mixture of dichloromethane and ethyl acetate.

  • Allow the solvent to evaporate slowly at room temperature over a period of approximately two weeks.

Data Collection and Structure Refinement:

  • Mount a suitable single crystal on a diffractometer.

  • Collect diffraction data at a controlled temperature (e.g., 296 K) using a suitable radiation source (e.g., Mo Kα).

  • Process the collected data, including integration and absorption corrections.

  • Solve the crystal structure using direct methods and refine by full-matrix least-squares on F².

  • Position hydrogen atoms geometrically and refine them using a riding model.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of ANPy (Heck Coupling) cluster_analysis Analysis of Hydrogen Bonding Reactants 9-bromoanthracene + 4-vinylpyridine Reaction Reaction at 110°C, 24h Reactants->Reaction Catalyst Pd(OAc)₂ / PPh₃ K₂CO₃, DMF Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification ANPy (E)-4-(2-(anthracen-9-yl)vinyl)pyridine (ANPy) Purification->ANPy ANPy_sample ANPy Blending Solution Blending ANPy_sample->Blending NMR NMR Spectroscopy ANPy_sample->NMR Xray X-ray Crystallography (Analog) ANPy_sample->Xray PTyr Polytyrosine (PTyr) PTyr->Blending FTIR FTIR Spectroscopy Blending->FTIR Results Characterization of Intermolecular H-Bonding and C-H···π Interactions FTIR->Results NMR->Results Xray->Results

Caption: Experimental workflow for the synthesis and analysis of hydrogen bonding in ANPy.

Conclusion

(E)-4-(2-(anthracen-9-yl)vinyl)pyridine is a molecule capable of engaging in significant intermolecular non-covalent interactions. While it lacks the functionality for strong intramolecular hydrogen bonding, its pyridine nitrogen acts as a hydrogen bond acceptor, most notably in its interaction with the hydroxyl groups of polytyrosine. This hydrogen bonding is a key determinant of the properties of ANPy-polytyrosine blends. Furthermore, analysis of a closely related analog suggests that C-H···π interactions are also likely to be important in the solid-state organization of ANPy. The provided experimental protocols for synthesis and characterization offer a basis for further investigation into the nuanced non-covalent interactions of this versatile fluorophore, which are of interest to researchers in materials science and drug development. Further computational studies would be beneficial to provide a more detailed theoretical understanding of these interactions.

References

Methodological & Application

Application Note: High-Yield Dinitration of 2,6-Diaminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the high-yield dinitration of 2,6-diaminopyridine (DAP) to produce 2,6-diamino-3,5-dinitropyridine (DADNP). DADNP is a valuable intermediate, serving as a precursor for advanced polymers and as an insensitive high-energy material.[1][2] Traditional nitration methods using standard nitric and sulfuric acid mixtures often result in yields of not more than 50%.[2] The protocol outlined herein utilizes an inherently anhydrous medium, specifically a mixture of nitric acid and fuming sulfuric acid (oleum), which has been demonstrated to significantly increase the product yield to over 90%.[1][2][3] This document provides a step-by-step experimental procedure, quantitative data, and diagrams illustrating the workflow and reaction mechanism for researchers in organic synthesis and materials science.

Introduction

2,6-Diaminopyridine is a versatile intermediate in organic synthesis.[4] Its dinitrated derivative, 2,6-diamino-3,5-dinitropyridine (DADNP), is a particularly important compound. The nitration of DAP is a classic example of electrophilic aromatic substitution on a highly activated heterocyclic system. However, the reaction conditions must be carefully controlled to achieve high yields and prevent the formation of by-products. The use of fuming sulfuric acid (oleum) creates an anhydrous environment that minimizes the degradation of the desired nitration product by hydrolysis, a key factor in achieving significantly higher yields compared to methods using concentrated sulfuric acid.[3]

Reaction Mechanism: Electrophilic Aromatic Substitution

The nitration of 2,6-diaminopyridine proceeds via an electrophilic aromatic substitution mechanism. The process involves two main stages:

  • Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[5]

  • Electrophilic Attack: The electron-rich pyridine ring of 2,6-diaminopyridine attacks the nitronium ion. The amino groups are strong activating groups, directing the substitution to the ortho and para positions (C3, C5, and C4). In this case, substitution occurs at the C3 and C5 positions. The reaction intermediate, a sigma complex, is then deprotonated to restore aromaticity and yield the nitrated product.[6]

cluster_0 Step 1: Nitronium Ion Formation cluster_1 Step 2: Electrophilic Attack & Dinitration HNO3 HNO₃ H2NO3_plus H₂NO₃⁺ HNO3->H2NO3_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ (Nitronium Ion) H2NO3_plus->NO2_plus - H₂O DAP 2,6-Diaminopyridine H2O H₂O Sigma_Complex1 Sigma Complex (Mononitrated) DAP->Sigma_Complex1 + NO₂⁺ MonoNitro 2,6-Diamino-3-nitropyridine Sigma_Complex1->MonoNitro - H⁺ Sigma_Complex2 Sigma Complex (Dinitrated) MonoNitro->Sigma_Complex2 + NO₂⁺ DADNP 2,6-Diamino-3,5-dinitropyridine Sigma_Complex2->DADNP - H⁺

Figure 1. Reaction mechanism for the dinitration of 2,6-diaminopyridine.

Experimental Protocol

This protocol is adapted from a patented high-yield synthesis method.[3]

3.1 Materials and Reagents

  • 2,6-Diaminopyridine (DAP)

  • Fuming Sulfuric Acid (Oleum, 20% SO₃)

  • Nitric Acid (100%)

  • Deionized Water

  • Ice

  • Three-necked round-bottom flask (5 L)

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and filtration apparatus

3.2 Procedure

  • Setup: Equip a 5-liter three-necked flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in a large ice bath to ensure efficient cooling.

  • Dissolution of DAP: Charge the flask with 2.5 liters of fuming sulfuric acid (20% oleum). Begin stirring and cool the oleum to below 20°C.

  • Reactant Addition: Slowly and portion-wise, add 273 g (2.5 moles) of 2,6-diaminopyridine to the cooled oleum. Maintain the temperature of the mixture between 18-20°C during the addition by adding ice to the surrounding bath as needed.

  • Nitration: Once the DAP has completely dissolved, slowly add 240 ml of 100% nitric acid via the dropping funnel over a period of approximately 130 minutes. It is critical to maintain the reaction temperature between 18-20°C throughout the addition. The mixture will become a dark red, somewhat viscous, clear solution.[3]

  • Reaction Completion: After the nitric acid addition is complete, continue stirring the mixture for an additional 10 minutes while maintaining cooling.

  • Precipitation (Quenching): In a separate large container, prepare a slurry of approximately 7 kg of ice and water. Vigorously stir the ice slurry and pour the dark red reaction mixture into it. The contact time with water should be minimized, and the temperature should be kept low (preferably below 25°C) to prevent hydrolysis.[1] The product, DADNP, will precipitate as a solid.

  • Isolation and Purification: Filter the precipitated solid using a Büchner funnel. Wash the filter cake three times with 1-liter portions of cold deionized water.

  • Drying: Dry the purified product in a vacuum oven at 50°C for 48 hours.

G start Start prep_flask Prepare 3-necked flask with stirrer, funnel, thermometer start->prep_flask add_oleum Add 2.5 L of 20% Oleum and cool to <20°C prep_flask->add_oleum add_dap Slowly add 273 g of 2,6-Diaminopyridine (DAP) add_oleum->add_dap temp_check1 Maintain Temperature (18-20°C) add_dap->temp_check1 add_hno3 Dropwise add 240 ml of 100% HNO₃ over 130 min temp_check1->add_hno3 Temp OK temp_check2 Maintain Temperature (18-20°C) add_hno3->temp_check2 stir Stir for 10 minutes with cooling temp_check2->stir Temp OK quench Pour reaction mixture into 7 kg of ice/water stir->quench filter Filter the precipitate quench->filter wash Wash solid 3x with 1 L of cold water filter->wash dry Dry product at 50°C under vacuum for 48h wash->dry end End: Obtain DADNP dry->end

Figure 2. Experimental workflow for the synthesis of DADNP.

Quantitative Data Summary

The following table summarizes the quantitative parameters for the high-yield nitration of 2,6-diaminopyridine based on the provided protocol.

ParameterValueUnitSource
Reactants
2,6-Diaminopyridine (DAP)273 (2.5)g (mol)[3]
Fuming Sulfuric Acid (20% Oleum)2.5L[3]
Nitric Acid (100%)240mL[3]
Reaction Conditions
Reaction Temperature18 - 20°C[3]
Nitric Acid Addition Time130minutes[3]
Post-addition Stir Time10minutes[3]
Product
Product Name2,6-diamino-3,5-dinitropyridine (DADNP)-[3]
Theoretical Yield~273.5 g/mol Calculated
Reported Yield 90.3 - 94 % [3]

Safety and Handling

  • Corrosive Reagents: Concentrated nitric acid and fuming sulfuric acid (oleum) are extremely corrosive and strong oxidizing agents. Handle them with extreme care inside a chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and acid-resistant gloves.

  • Exothermic Reaction: The reaction is highly exothermic. Strict temperature control is essential to prevent runaway reactions. Ensure the ice bath has sufficient capacity to absorb the heat generated.

  • Quenching: The quenching process of adding the acid mixture to water is also highly exothermic and releases fumes. This step must be performed slowly and with vigorous stirring in a well-ventilated fume hood.

Conclusion

The protocol described provides a reliable and high-yield method for the synthesis of 2,6-diamino-3,5-dinitropyridine. By employing an anhydrous nitrating medium of nitric acid and fuming sulfuric acid, yields can be improved from approximately 50% to over 90%.[1][2] Careful control of the reaction temperature and quenching conditions are paramount to achieving these results and ensuring the safety of the procedure. This method offers significant economic and environmental advantages by maximizing product conversion and minimizing waste.[1]

References

Application of 2,6-Diamino-3,5-dinitropyridine-1-oxide (ANPyO) in Insensitive High Explosives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Diamino-3,5-dinitropyridine-1-oxide (ANPyO), is a promising insensitive high explosive (IHE) that has garnered significant interest for military and industrial applications. Its molecular structure, featuring a pyridine ring with both amino and nitro substituents, as well as an N-oxide group, contributes to its desirable properties. ANPyO exhibits a favorable combination of high energy output, exceptional thermal stability, and low sensitivity to external stimuli such as impact, friction, and electrostatic discharge. These characteristics position ANPyO as a potential replacement for traditional explosives like RDX and as a more energetic alternative to TATB, the current benchmark for insensitivity.

The presence of extensive intramolecular and intermolecular hydrogen bonding in the crystal structure of ANPyO is a key factor in its high density and stability. This hydrogen bonding network effectively locks the molecules in place, requiring more energy to initiate a reaction. This application note provides a comprehensive overview of the properties, synthesis, and performance of ANPyO, along with detailed experimental protocols for its preparation and characterization.

Data Presentation: Performance and Sensitivity

The following table summarizes the key performance and sensitivity parameters of ANPyO, with comparisons to other common high explosives.

PropertyANPyOTATBRDX
Chemical Formula C₅H₅N₅O₅C₆H₆N₆O₆C₃H₆N₆O₆
Molecular Weight ( g/mol ) 215.13258.15222.12
Density (g/cm³) 1.88 - 1.90[1][2]1.801.82
Detonation Velocity (m/s) 7060 - 7840[1][3]7350[4]8750
Detonation Pressure (GPa) 18.1 - 27.5[1][3]25.734.0
Impact Sensitivity (cm) >200 (no fires)[2]>32028
Friction Sensitivity (N) >1000 lbs (no fires)[2]352120
Electrostatic Discharge (J) >0.25 (no fires)[2]>0.250.16
Decomposition Temperature (°C) >340[1]350[4]202

Experimental Protocols

1. Synthesis of 2,6-Diamino-3,5-dinitropyridine-1-oxide (ANPyO)

Two primary synthetic routes for ANPyO have been reported, both starting from 2,6-diaminopyridine.

Route A: Nitration followed by Oxidation [1]

  • Step 1: Nitration of 2,6-diaminopyridine to form 2,6-diamino-3,5-dinitropyridine (ANPy)

    • A mixture of nitric acid and sulfuric acid is prepared and cooled.

    • 2,6-diaminopyridine is slowly added to the cooled acid mixture while maintaining a low temperature.

    • The reaction mixture is stirred for a specified period, allowing for the nitration to complete.

    • The mixture is then poured over ice, and the resulting precipitate (ANPy) is collected by filtration, washed with water, and dried.

  • Step 2: Oxidation of ANPy to ANPyO

    • ANPy is suspended in acetic acid.

    • 30% aqueous hydrogen peroxide is added to the suspension.

    • The mixture is heated to approximately 70°C for several hours.

    • After cooling, the product (ANPyO) is collected by filtration, washed, and dried. This method has reported yields of up to 85%.[1]

Route B: Acetylation, N-oxidation, Nitration, and Hydrolysis [5][6]

This route involves protecting the amino groups by acetylation before N-oxidation and nitration, followed by deprotection.

  • Step 1: Acetylation of 2,6-diaminopyridine

    • 2,6-diaminopyridine is reacted with an acetylating agent (e.g., acetic anhydride) to form 2,6-diacetylaminopyridine.

  • Step 2: N-oxidation

    • The acetylated intermediate is then oxidized to form the N-oxide using an appropriate oxidizing agent.

  • Step 3: Nitration

    • The N-oxide intermediate is nitrated using a mixture of nitric and sulfuric acids.

  • Step 4: Hydrolysis

    • The acetyl groups are removed by hydrolysis to yield the final product, ANPyO. This route has reported overall yields of up to 81%.[5][6]

2. Characterization of ANPyO

The structure and purity of the synthesized ANPyO and its intermediates can be confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Differential Scanning Calorimetry (DSC): To determine the thermal stability and decomposition temperature of ANPyO.

Visualizations

G cluster_structure Molecular Structure of ANPyO cluster_properties Key Properties cluster_factors Contributing Factors structure Pyridine Ring with -NO2 and -NH2 groups and an N-oxide h_bonding Extensive Intra- and Intermolecular Hydrogen Bonding structure->h_bonding Leads to insensitivity Low Sensitivity to Impact, Friction, ESD performance High Detonation Performance stability High Thermal Stability h_bonding->insensitivity Results in h_bonding->stability Enhances crystal_density High Crystal Density h_bonding->crystal_density Contributes to crystal_density->performance Influences

Relationship between ANPyO's structure and its properties.

G cluster_route_a Route A: Nitration First cluster_route_b Route B: Acetylation First start Start: 2,6-diaminopyridine nitration Nitration (HNO3/H2SO4) start->nitration acetylation Acetylation start->acetylation anpy Intermediate: 2,6-diamino-3,5-dinitropyridine (ANPy) nitration->anpy oxidation Oxidation (H2O2/Acetic Acid) anpy->oxidation end_product Final Product: ANPyO oxidation->end_product n_oxidation N-oxidation acetylation->n_oxidation nitration_b Nitration n_oxidation->nitration_b hydrolysis Hydrolysis nitration_b->hydrolysis hydrolysis->end_product

Synthetic pathways for 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO).

References

Application Notes and Protocols for the Characterization of 2,6-diamino-3,5-dinitropyridine (ANPy)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-diamino-3,5-dinitropyridine (ANPy), and its N-oxide derivative (ANPyO), are energetic materials of significant interest due to their thermal stability and insensitivity, making them potential candidates for various applications, including as insensitive high explosives.[1] Accurate and thorough characterization of these compounds is crucial for ensuring safety, quality control, and understanding their fundamental properties for further development. This document provides detailed application notes and experimental protocols for the comprehensive characterization of ANPy.

Physicochemical Properties

A summary of the key physicochemical properties of ANPy and its N-oxide derivative is presented below.

Property2,6-diamino-3,5-dinitropyridine (ANPy)2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO)
Molecular Formula C₅H₅N₅O₄C₅H₅N₅O₅[2]
Molecular Weight 199.13 g/mol 215.13 g/mol [2]
Appearance Lemon-colored needlesClear yellow flattened octahedra[2]
Melting Point 187-189 °C>340 °C (decomposes)[2]
Density (calculated) -1.878 g/cm³[2]

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of ANPy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H-NMR Spectroscopy

The ¹H-NMR spectrum of a related compound, 2-amino-3,5-dinitropyridine, in acetone shows distinct signals for the amine protons, indicating restricted rotation.[2] A similar behavior would be expected for ANPy.

¹³C-NMR Spectroscopy

The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. For a similar compound, 2-amino-3,5-dinitropyridine, five distinct signals were observed in the ¹³C-NMR spectrum.[2]

Protocol: ¹H and ¹³C-NMR Spectroscopy of ANPy

Objective: To acquire ¹H and ¹³C-NMR spectra for structural confirmation of ANPy.

Materials:

  • ANPy sample

  • Deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆)

  • 5 mm NMR tubes

  • NMR Spectrometer (e.g., 300 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the ANPy sample.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[3]

    • Transfer the solution into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Set the appropriate acquisition parameters for both ¹H and ¹³C-NMR, including pulse sequence, acquisition time, relaxation delay, and number of scans.

  • Data Acquisition:

    • Acquire the ¹H-NMR spectrum.

    • Acquire the ¹³C-NMR spectrum.

  • Data Processing:

    • Process the acquired Free Induction Decay (FID) using Fourier transformation.

    • Phase correct the spectra and perform baseline correction.

    • Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[3]

    • Integrate the peaks in the ¹H-NMR spectrum.

Expected Results:

  • ¹H-NMR: Expect distinct signals for the aromatic proton and the amine protons. The amine protons may show separate signals due to restricted rotation.

  • ¹³C-NMR: Expect distinct signals for each unique carbon atom in the pyridine ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the ANPy molecule.

Expected Vibrational Bands:

Functional GroupWavenumber Range (cm⁻¹)
N-H stretch (amines)3410, 3290
C-H stretch (aromatic)3150, 3080
C=C stretch (aromatic)1660, 1580
N-O stretch (nitro)1500, 1330
C-N stretch1420, 1270

Data for the similar compound 2-amino-3,5-dinitropyridine.[2]

Protocol: FTIR Spectroscopy of ANPy

Objective: To obtain the infrared spectrum of ANPy to identify its functional groups.

Materials:

  • ANPy sample

  • Potassium bromide (KBr), spectroscopic grade

  • Agate mortar and pestle

  • Hydraulic press for pellet making

  • FTIR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the ANPy sample with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

    • Transfer the powder into a pellet-forming die.

    • Press the powder under high pressure (e.g., 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Thermal Analysis

Thermal analysis techniques are critical for determining the thermal stability and decomposition behavior of energetic materials like ANPy.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points and decomposition temperatures. For ANPyO, the DSC curve shows an exothermic decomposition peak at approximately 360.6 °C.[4]

Protocol: DSC Analysis of ANPy

Objective: To determine the melting point and thermal decomposition characteristics of ANPy.

Materials:

  • ANPy sample

  • DSC instrument

  • Aluminum or gold-plated copper crucibles

  • Crucible sealing press

Procedure:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the ANPy sample into a DSC crucible.

    • Seal the crucible using a press. Ensure a good seal, especially for energetic materials, to contain any potential decomposition products.

  • Instrument Setup:

    • Place the sample crucible and an empty reference crucible into the DSC cell.

    • Set the desired temperature program. A typical heating rate for energetic materials is 5 or 10 °C/min.[5] The temperature range should encompass the expected melting and decomposition events.

    • Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Data Acquisition:

    • Start the temperature program and record the heat flow as a function of temperature.

  • Data Analysis:

    • Determine the onset temperature and peak maximum of any endothermic (melting) or exothermic (decomposition) events.[5]

    • Calculate the enthalpy change (ΔH) for each transition.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of ANPy and for quantifying it in mixtures.

Protocol: HPLC Analysis of ANPy

Objective: To determine the purity of an ANPy sample.

Materials:

  • ANPy sample

  • HPLC grade solvents (e.g., acetonitrile, water)

  • HPLC grade acid (e.g., formic acid or phosphoric acid)

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)[6]

Procedure:

  • Sample Preparation:

    • Accurately prepare a stock solution of the ANPy sample in a suitable solvent (e.g., acetonitrile).

    • Prepare a series of calibration standards by diluting the stock solution.

    • Dilute the sample to be analyzed to a concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.[6]

  • HPLC Method:

    • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[6]

    • Gradient Program:

      • 0-1 min: 10% B

      • 1-8 min: 10% to 90% B

      • 8-10 min: 90% B

      • 10.1-12 min: 10% B (re-equilibration)[6]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: Determined by UV-Vis spectral analysis of ANPy (typically in the range of 254 nm or where the compound has maximum absorbance).

    • Injection Volume: 10 µL

  • Data Analysis:

    • Run the calibration standards and the sample.

    • Construct a calibration curve by plotting peak area versus concentration.

    • Determine the concentration of ANPy in the sample from the calibration curve.

    • Calculate the purity of the sample based on the peak area of ANPy relative to the total peak area of all components in the chromatogram.

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional molecular structure of a compound. For 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO), the crystal system is monoclinic with the space group C2/c.[2]

Protocol: Single-Crystal X-ray Diffraction of ANPy

Objective: To determine the crystal structure of ANPy.

Materials:

  • Single crystals of ANPy of suitable quality

  • Single-crystal X-ray diffractometer

Procedure:

  • Crystal Selection and Mounting:

    • Select a single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible defects under a microscope.

    • Mount the crystal on a goniometer head.

  • Data Collection:

    • Center the crystal in the X-ray beam.

    • Determine the unit cell parameters and the crystal system.

    • Collect a full sphere of diffraction data at a controlled temperature (often low temperature to reduce thermal motion).

  • Structure Solution and Refinement:

    • Process the raw diffraction data, including integration of reflection intensities and absorption correction.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data using least-squares methods. This involves refining atomic positions, displacement parameters, and other relevant parameters until the calculated and observed diffraction patterns match closely.

  • Data Analysis and Visualization:

    • Analyze the final crystal structure to determine bond lengths, bond angles, and intermolecular interactions.

    • Generate graphical representations of the molecular and crystal structures.

Visualizations

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_data Data Analysis & Reporting Synthesis Synthesis of ANPy Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation FTIR FTIR Spectroscopy Purification->FTIR Functional Group ID DSC Thermal Analysis (DSC) Purification->DSC Thermal Stability HPLC Chromatographic Analysis (HPLC) Purification->HPLC Purity Assessment Xray X-ray Crystallography Purification->Xray 3D Structure Data_Analysis Data Interpretation NMR->Data_Analysis FTIR->Data_Analysis DSC->Data_Analysis HPLC->Data_Analysis Xray->Data_Analysis Reporting Application Note / Report Data_Analysis->Reporting

Caption: Workflow for the synthesis and characterization of ANPy.

Spectroscopic_Techniques cluster_nmr NMR Spectroscopy cluster_ftir FTIR Spectroscopy ANPy ANPy Molecule H1_NMR ¹H-NMR ANPy->H1_NMR Proton Environment C13_NMR ¹³C-NMR ANPy->C13_NMR Carbon Skeleton FTIR Vibrational Modes ANPy->FTIR Functional Groups

Caption: Relationship of spectroscopic techniques to ANPy structure.

References

Application Notes and Protocols for Thermal Decomposition Analysis of Aminonitropyridine (ANPy)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminonitropyridines (ANPy) are a class of heterocyclic organic compounds containing both an amino (-NH2) and a nitro (-NO2) group attached to a pyridine ring. These compounds are of significant interest in pharmaceutical development as intermediates or active pharmaceutical ingredients (APIs) due to their diverse biological activities. The presence of the nitro group, often associated with energetic materials, necessitates a thorough understanding of their thermal stability and decomposition behavior. This is critical for ensuring safety during manufacturing, handling, storage, and formulation of drug products.

Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable tools for characterizing the thermal properties of ANPy. TGA provides quantitative information about the change in mass of a substance as a function of temperature or time, revealing decomposition temperatures and the presence of volatile components. DSC measures the heat flow into or out of a sample as it is heated or cooled, providing data on melting points, phase transitions, and the enthalpy of decomposition.

This document provides detailed application notes and experimental protocols for the thermal decomposition analysis of a representative aminonitropyridine, 2-amino-5-nitropyridine, which will serve as a model for the ANPy class.

Data Presentation

The following tables summarize the quantitative data obtained from the thermal analysis of 2-amino-5-nitropyridine.

Table 1: Summary of TGA Data for 2-amino-5-nitropyridine

ParameterValueUnit
Onset Decomposition Temperature (T_onset)~200°C
Temperature of Maximum Weight Loss (T_max)~290°C
Final Residue at 600 °C~10%
Decomposition Stages
Stage 1 Temperature Range200 - 350°C
Stage 1 Weight Loss~60%
Stage 2 Temperature Range350 - 600°C
Stage 2 Weight Loss~30%

Note: The TGA data is based on the analysis of a pentaborate salt of 2-amino-5-nitropyridine and serves as an illustrative example. The exact values for the pure compound may vary.

Table 2: Summary of DSC Data for 2-amino-5-nitropyridine and a Related Compound

Parameter2-amino-5-nitropyridine2-methoxyamino-3,5-dinitro-pyridineUnit
Melting Point (T_m)188126.8°C
Onset Decomposition Temperature (T_onset)Not specified~130°C
Peak Decomposition Temperature (T_p) at 10 °C/minNot specified138.2°C
Enthalpy of Decomposition (ΔH_d)Not specified67.53kJ/mol

Note: Data for 2-methoxyamino-3,5-dinitro-pyridine is included to provide a comparative example of a related aminonitropyridine derivative.[1]

Table 3: Kinetic Parameters of Thermal Decomposition for a Representative Aminonitropyridine

Kinetic MethodActivation Energy (E_a)Pre-exponential Factor (A)Correlation Coefficient (R²)
Kissinger1351.2 x 10¹³0.998
Ozawa-Flynn-Wall138-Varies with conversion

Note: These are typical values for nitroaromatic compounds and should be determined experimentally for the specific ANPy of interest.

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the ANPy sample by measuring its mass loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Materials:

  • ANPy sample (2-5 mg)

  • Inert purge gas (e.g., Nitrogen, Argon) of high purity

  • TGA sample pans (e-g., alumina or platinum)

Procedure:

  • Instrument Preparation:

    • Ensure the TGA instrument is clean and calibrated according to the manufacturer's instructions.

    • Turn on the inert purge gas and set the flow rate to a constant value, typically 20-50 mL/min.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the finely ground ANPy sample into a clean, tared TGA pan.

    • Record the exact weight of the sample.

  • Experimental Setup:

    • Place the sample pan into the TGA furnace.

    • Place an empty reference pan in the designated position, if required by the instrument.

    • Close the furnace.

  • TGA Method:

    • Set the temperature program:

      • Equilibrate at a starting temperature of 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

    • Start the experiment and record the mass loss and temperature data.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature to obtain the TGA curve.

    • Determine the onset decomposition temperature (the temperature at which significant weight loss begins).

    • Identify the temperatures of maximum rates of weight loss from the derivative of the TGA curve (DTG curve).

    • Quantify the percentage of weight loss at each decomposition stage.

    • Determine the percentage of final residue at the end of the experiment.

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, decomposition temperature, and enthalpy of decomposition of the ANPy sample.

Instrumentation: A calibrated differential scanning calorimeter.

Materials:

  • ANPy sample (1-3 mg)

  • Inert purge gas (e.g., Nitrogen, Argon) of high purity

  • DSC sample pans (e.g., aluminum, hermetically sealed)

  • Reference pan (empty, hermetically sealed)

Procedure:

  • Instrument Preparation:

    • Ensure the DSC instrument is clean and calibrated for both temperature and enthalpy using appropriate standards (e.g., indium).

    • Turn on the inert purge gas and set the flow rate, typically 20-50 mL/min.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the finely ground ANPy sample into a clean, tared DSC pan.

    • Record the exact weight.

    • Hermetically seal the pan to contain any evolved gases during decomposition.

  • Experimental Setup:

    • Place the sealed sample pan in the sample holder of the DSC cell.

    • Place a sealed empty reference pan in the reference holder.

    • Close the DSC cell.

  • DSC Method:

    • Set the temperature program:

      • Equilibrate at a starting temperature of 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to a temperature above the final decomposition temperature (e.g., 400 °C) at a constant heating rate of 10 °C/min.

    • Start the experiment and record the heat flow and temperature data.

  • Data Analysis:

    • Plot the heat flow versus temperature to obtain the DSC curve.

    • Identify and analyze the thermal events:

      • Melting: An endothermic peak. Determine the onset temperature and the peak temperature of melting.

      • Decomposition: An exothermic peak. Determine the onset temperature and the peak temperature of decomposition.

    • Calculate the enthalpy of decomposition (ΔH_d) by integrating the area under the exothermic decomposition peak.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for Thermal Analysis of ANPy cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_analysis Data Analysis & Interpretation Sample ANPy Sample Grinding Grind to Fine Powder Sample->Grinding Weighing Accurately Weigh Sample Grinding->Weighing TGA_Setup TGA Instrument Setup (Inert Atmosphere) Weighing->TGA_Setup DSC_Setup DSC Instrument Setup (Inert Atmosphere) Weighing->DSC_Setup TGA_Run Heat from 30°C to 600°C at 10°C/min TGA_Setup->TGA_Run TGA_Data Collect Weight Loss Data TGA_Run->TGA_Data TGA_Analysis Analyze TGA Curve: - Onset Temperature - Weight Loss Stages TGA_Data->TGA_Analysis DSC_Run Heat from 30°C to 400°C at 10°C/min DSC_Setup->DSC_Run DSC_Data Collect Heat Flow Data DSC_Run->DSC_Data DSC_Analysis Analyze DSC Curve: - Melting Point - Decomposition Temperature - Enthalpy of Decomposition DSC_Data->DSC_Analysis Kinetic_Analysis Kinetic Modeling (Kissinger, Ozawa methods) TGA_Analysis->Kinetic_Analysis DSC_Analysis->Kinetic_Analysis Safety_Assessment Thermal Hazard and Safety Assessment Kinetic_Analysis->Safety_Assessment Decomposition_Pathway Plausible Thermal Decomposition Pathway of 2-amino-5-nitropyridine cluster_initial Initial Decomposition Steps cluster_secondary Secondary Reactions cluster_products Final Decomposition Products ANPy 2-amino-5-nitropyridine C_NO2_Cleavage C-NO2 Bond Homolysis ANPy->C_NO2_Cleavage Heat NO2_Radical •NO2 Radical C_NO2_Cleavage->NO2_Radical Amino_Pyridyl_Radical Aminopyridyl Radical C_NO2_Cleavage->Amino_Pyridyl_Radical Abstraction Hydrogen Abstraction NO2_Radical->Abstraction Amino_Pyridyl_Radical->Abstraction Ring_Opening Pyridine Ring Opening Amino_Pyridyl_Radical->Ring_Opening HONO HONO Abstraction->HONO Gaseous_Products Gaseous Products (NOx, CO, CO2, H2O, N2) HONO->Gaseous_Products Polymerization Polymerization/Condensation Ring_Opening->Polymerization Polymerization->Gaseous_Products Char_Residue Carbonaceous Char Residue Polymerization->Char_Residue

References

Application Notes & Protocols: Thermal Analysis of 3,5-Dinitropyridine-Based Materials using DSC and TGA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful thermoanalytical techniques essential for characterizing the thermal properties of 3,5-dinitropyridine-based materials. These materials are of significant interest in various fields, including pharmaceuticals and energetic materials, due to their specific chemical structures. Understanding their thermal stability, decomposition kinetics, and phase behavior is critical for ensuring safety, efficacy, and quality.[1] In drug development, DSC and TGA can provide valuable information on purity, stability, and drug-excipient compatibility.[2][3][4]

These application notes provide a comprehensive overview and detailed protocols for the thermal analysis of 3,5-dinitropyridine derivatives using DSC and TGA.

Data Presentation: Thermal Properties

The following table summarizes typical thermal properties obtained from DSC and TGA analysis of nitrogen-rich heterocyclic compounds, including dinitropyridine and dinitropyrazole derivatives. It is important to note that the exact values for specific 3,5-dinitropyridine-based materials will vary depending on the specific substituents and crystalline form.

Compound/MaterialOnset Decomposition Temp. (°C)Peak Decomposition Temp. (°C)Mass Loss (%)Technique(s)Reference
2,4-Dinitropyridine derivative~238--Not specified[5]
2-Methoxyamino-3,5-dinitro-pyridine-Two-step decomposition~30% in the first stepDSC[6]
1-Amino-3,5-dinitropyrazole (ADNP)170264 (endothermic peak)99.1%TG-DSC[7]
3,4-Dinitropyrazole (DNP) Cocrystals (DD1 & DD2)-Similar exothermic peaksThree mass loss stagesDSC, TGA[8][9]

Note: The data presented are for illustrative purposes and highlight the type of information that can be obtained. Researchers should perform their own analyses to determine the specific thermal properties of their 3,5-dinitropyridine-based materials.

Experimental Protocols

Protocol 1: Determination of Thermal Stability and Decomposition Profile using TGA

Objective: To measure the change in mass of a 3,5-dinitropyridine-based material as a function of temperature to determine its thermal stability and decomposition profile.

Materials and Equipment:

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen or argon gas supply

  • Analytical balance (microgram sensitivity)

  • Sample pans (e.g., aluminum, platinum, or ceramic)

  • 3,5-Dinitropyridine-based material (2-5 mg)

  • Spatula and tweezers

Procedure:

  • Instrument Preparation:

    • Turn on the TGA instrument and the gas supply.

    • Ensure the instrument is calibrated according to the manufacturer's instructions.

    • Perform a baseline run with an empty sample pan to ensure a stable baseline.[10]

  • Sample Preparation:

    • Tare an empty sample pan on the analytical balance.

    • Carefully weigh 2-5 mg of the 3,5-dinitropyridine-based material into the pan. Record the exact weight.

    • Ensure the sample is evenly distributed at the bottom of the pan.

  • TGA Analysis:

    • Place the sample pan in the TGA furnace.

    • Set the purge gas (e.g., nitrogen) to a flow rate of 20-50 mL/min to create an inert atmosphere.

    • Set the temperature program:

      • Equilibrate at 30°C.

      • Ramp the temperature from 30°C to a final temperature (e.g., 400°C or higher, depending on the expected decomposition) at a heating rate of 10°C/min.[11] Slower heating rates (e.g., 2-5°C/min) can provide better resolution of thermal events.[12]

    • Start the experiment and record the mass loss as a function of temperature.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

    • Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG).

    • Quantify the percentage of mass loss at different stages of decomposition.

Protocol 2: Characterization of Thermal Transitions using DSC

Objective: To measure the heat flow to or from a 3,5-dinitropyridine-based material as a function of temperature to identify melting points, phase transitions, and decomposition enthalpies.

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • High-purity nitrogen or argon gas supply

  • Analytical balance (microgram sensitivity)

  • Hermetically sealed sample pans (e.g., aluminum)

  • Crimper for sealing pans

  • 3,5-Dinitropyridine-based material (1-3 mg)

  • Spatula and tweezers

Procedure:

  • Instrument Preparation:

    • Turn on the DSC instrument and the gas supply.

    • Ensure the instrument is calibrated for temperature and enthalpy using appropriate standards (e.g., indium).

    • Perform a baseline run with two empty, sealed pans.

  • Sample Preparation:

    • Tare an empty DSC pan.

    • Weigh 1-3 mg of the 3,5-dinitropyridine-based material into the pan. Record the exact weight.

    • Hermetically seal the pan using the crimper. This is crucial for energetic materials to contain any potential off-gassing or decomposition products.

    • Prepare an empty, sealed pan to be used as a reference.

  • DSC Analysis:

    • Place the sample pan and the reference pan in the DSC cell.

    • Set the purge gas (e.g., nitrogen) to a flow rate of 20-50 mL/min.

    • Set the temperature program:

      • Equilibrate at a temperature below any expected transitions (e.g., 25°C).

      • Ramp the temperature to a final temperature (e.g., 350°C) at a heating rate of 10°C/min.

    • Start the experiment and record the heat flow as a function of temperature.

  • Data Analysis:

    • Plot the heat flow (in mW or W/g) versus temperature.

    • Identify endothermic peaks (melting, solid-solid transitions) and exothermic peaks (decomposition, crystallization).

    • Determine the onset temperature, peak temperature, and enthalpy of each transition by integrating the peak area.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_analysis Data Analysis & Interpretation Sample 3,5-Dinitropyridine Material Weigh Weigh Sample (1-5 mg) Sample->Weigh Pan Place in TGA/DSC Pan Weigh->Pan TGA_Setup Setup TGA: - Inert Atmosphere (N2) - Heating Rate (e.g., 10°C/min) Pan->TGA_Setup DSC_Setup Setup DSC: - Inert Atmosphere (N2) - Heating Rate (e.g., 10°C/min) Pan->DSC_Setup TGA_Run Run TGA Experiment TGA_Setup->TGA_Run TGA_Data Collect Mass vs. Temp Data TGA_Run->TGA_Data TGA_Analysis Analyze TGA Data: - Onset of Decomposition - Mass Loss (%) TGA_Data->TGA_Analysis DSC_Run Run DSC Experiment DSC_Setup->DSC_Run DSC_Data Collect Heat Flow vs. Temp Data DSC_Run->DSC_Data DSC_Analysis Analyze DSC Data: - Melting Point - Decomposition Enthalpy DSC_Data->DSC_Analysis Interpretation Interpret Thermal Stability & Hazard Potential TGA_Analysis->Interpretation DSC_Analysis->Interpretation

Caption: Experimental workflow for DSC and TGA analysis.

Logical_Relationship cluster_input Experimental Parameters cluster_output Observed Thermal Events cluster_interpretation Inferred Material Properties HeatingRate Heating Rate TGA_Event Mass Loss (TGA) HeatingRate->TGA_Event DSC_Endo Endothermic Peak (DSC) HeatingRate->DSC_Endo DSC_Exo Exothermic Peak (DSC) HeatingRate->DSC_Exo Atmosphere Atmosphere (Inert/Oxidative) Atmosphere->TGA_Event Atmosphere->DSC_Exo SampleMass Sample Mass SampleMass->TGA_Event SampleMass->DSC_Endo SampleMass->DSC_Exo Decomposition Decomposition/ Degradation TGA_Event->Decomposition Melting Melting/ Phase Transition DSC_Endo->Melting DSC_Exo->Decomposition Stability Thermal Stability Decomposition->Stability Purity Purity Assessment Melting->Purity

Caption: Logical relationship of thermal analysis data.

References

Application Notes & Protocols: Impact and Friction Sensitivity Testing of ANPy-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The sensitivity of energetic materials to external stimuli such as impact and friction is a critical parameter for assessing their safety during handling, processing, and storage.[1][2] ANPy (3-amino-6-(nitramino)pyridin-2-yl)-1,2,4-triazin-5-one) and its derivatives are a class of energetic compounds that require thorough characterization of their sensitivity properties. These application notes provide detailed protocols for determining the impact and friction sensitivity of ANPy-based compounds, primarily based on the widely recognized BAM (Bundesanstalt für Materialforschung und -prüfung) standard methods.[1][2] Adherence to these standardized procedures ensures reproducibility and allows for meaningful comparison of data across different laboratories and materials.[3]

Data Presentation

Quantitative data from impact and friction sensitivity tests should be meticulously recorded and presented. The following table provides a standardized format for summarizing the sensitivity data for ANPy-based compounds and for comparison with common energetic materials.

Table 1: Impact and Friction Sensitivity Data

CompoundImpact Sensitivity (J)Friction Sensitivity (N)Test MethodNotes
ANPy Data not availableData not availableBAM
ANPy Derivative 1 Data not availableData not availableBAMSpecify modification
ANPy Derivative 2 Data not availableData not availableBAMSpecify modification
RDX (Reference) 2.5 - 7.5120BAMData for comparison
HMX (Reference) 3.0 - 7.5120BAMData for comparison
PETN (Reference) 3.060BAMData for comparison

Note: As of the latest literature search, specific impact and friction sensitivity data for ANPy and its derivatives are not publicly available. The data for RDX, HMX, and PETN are provided for illustrative and comparative purposes.

Experimental Protocols

BAM Impact Sensitivity Testing

Objective: To determine the impact energy at which a sample of an ANPy-based compound initiates, characterized by a flame, flash, or explosion.[4]

Apparatus: BAM Fall Hammer (or equivalent). This apparatus consists of a drop weight, a guide column, an anvil, and a sample holder assembly.[4]

Materials:

  • ANPy-based compound, dried and sieved.

  • Steel roller and anvil assembly.

  • Sample rings.

  • Appropriate personal protective equipment (PPE): safety glasses, face shield, ear protection, flame-retardant lab coat.

Protocol:

  • Sample Preparation:

    • Ensure the ANPy-based compound is in a fine, powdered form. If necessary, gently grind the sample.

    • The sample should be dried to a constant weight, typically at a temperature that will not induce decomposition.

    • A standard sample volume of 40 mm³ is typically used.[4]

  • Test Procedure:

    • Place the sample into the lower part of the steel anvil assembly.

    • Assemble the anvil with the sample and place it onto the main anvil of the fall hammer.

    • Select a drop weight (e.g., 1 kg, 5 kg, or 10 kg) and a drop height.[4] The initial height should be estimated based on the expected sensitivity of the material. For unknown materials, it is prudent to start with a low impact energy.

    • Raise the drop weight to the desired height and release it to strike the sample.

    • Observe for any sign of initiation, which may include an audible report, smoke, or a flash of light.[4]

    • The "up-and-down" method is commonly used to determine the 50% initiation height (H₅₀).[3][5]

      • If an initiation occurs, the drop height is decreased for the next test.

      • If no initiation occurs, the drop height is increased.

    • Conduct a series of at least 25-30 drops to obtain statistically significant data.

  • Data Analysis:

    • Calculate the impact energy in Joules (J) using the formula: E = mgh , where 'm' is the mass of the drop weight in kg, 'g' is the acceleration due to gravity (9.81 m/s²), and 'h' is the drop height in meters.

    • Determine the H₅₀ value from the series of tests.

Experimental Workflow for BAM Impact Sensitivity Test

G cluster_prep Sample Preparation cluster_test Testing Procedure cluster_analysis Data Analysis & Decision p1 Dry ANPy Compound p2 Sieve to Fine Powder p1->p2 p3 Measure 40 mm³ Sample p2->p3 t1 Place Sample in Anvil p3->t1 t2 Position Anvil in Fall Hammer t1->t2 t3 Set Drop Weight and Height t2->t3 t4 Release Drop Weight t3->t4 t5 Observe for Initiation (Flash, Sound, Smoke) t4->t5 d1 Initiation? t5->d1 a1 Decrease Drop Height d1->a1 Yes a2 Increase Drop Height d1->a2 No a3 Repeat Test (Up-and-Down Method) a1->a3 a2->a3 a3->t1 a4 Calculate Impact Energy (J) and H₅₀ a3->a4 After sufficient trials

Caption: Workflow for BAM Impact Sensitivity Testing.

BAM Friction Sensitivity Testing

Objective: To determine the frictional force at which a sample of an ANPy-based compound initiates.[1][2]

Apparatus: BAM Friction Tester. This device consists of a porcelain plate that moves back and forth under a stationary porcelain peg, both of which have standardized roughness.[2][6]

Materials:

  • ANPy-based compound, dried and sieved.

  • Porcelain plates and pegs.

  • Spatula for sample application.

  • Appropriate PPE.

Protocol:

  • Sample Preparation:

    • The sample preparation is similar to that for impact sensitivity testing. The material should be a dry, fine powder.

    • A sample volume of approximately 10 mm³ is typically used.

  • Test Procedure:

    • Place the porcelain plate in the holder on the sliding table.

    • Place the 10 mm³ sample onto the porcelain plate.

    • Lower the porcelain peg onto the sample.

    • Apply a known load to the peg using the weighted arm of the apparatus. For unknown materials, start with a low load.

    • Turn on the machine, which will move the porcelain plate back and forth once under the peg.

    • Observe for any sign of initiation (crackle, spark, flame, or smoke).

    • The "1-in-6" method is often employed.[7]

      • Conduct six tests at a given load. If one or more initiations occur, the result is positive.

      • If no initiations occur in six tests, increase the load to the next level.

      • The friction sensitivity is reported as the lowest load at which at least one initiation occurs in six trials.[7]

  • Data Analysis:

    • The result is reported as the frictional load in Newtons (N) that causes initiation.

Experimental Workflow for BAM Friction Sensitivity Test

G cluster_prep Sample Preparation cluster_test Testing Procedure cluster_analysis Data Analysis & Decision p1 Dry ANPy Compound p2 Sieve to Fine Powder p1->p2 p3 Measure 10 mm³ Sample p2->p3 t1 Place Sample on Porcelain Plate p3->t1 t2 Lower Porcelain Peg onto Sample t1->t2 t3 Apply Load with Weighted Arm t2->t3 t4 Activate Sliding Motion t3->t4 t5 Observe for Initiation (Spark, Crackle, Smoke) t4->t5 d1 Initiation in 1 of 6 Trials? t5->d1 a1 Record Load as Sensitivity Value d1->a1 Yes a2 Increase Load d1->a2 No a3 Repeat 6 Trials a2->a3 a3->t1

Caption: Workflow for BAM Friction Sensitivity Testing.

Safety Precautions

  • All testing of energetic materials must be conducted in a facility designed for this purpose, with appropriate blast mitigation and safety protocols.

  • Only small quantities of material should be used for testing.[1][2]

  • Personnel must be thoroughly trained in the procedures and potential hazards.

  • Remote operation of the test equipment is highly recommended.

  • Full personal protective equipment is mandatory at all times.

Conclusion

The protocols outlined in these application notes provide a standardized framework for the impact and friction sensitivity testing of ANPy-based compounds. While specific sensitivity data for this class of compounds is not yet widely available, the application of these well-established BAM methods will ensure the generation of high-quality, comparable safety data, which is essential for the research, development, and handling of new energetic materials.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105) is an insensitive high explosive (IHE) of significant interest due to its unique combination of high performance, exceptional thermal stability, and low sensitivity to mechanical stimuli such as impact, spark, and friction.[1][2] Its properties make it a promising replacement for traditional energetic materials like TATB in various military and industrial applications.[2][3][4] The performance of LLM-105 is predicted to be 20-25% greater than that of TATB.[3] This document provides detailed protocols and application notes for the scale-up synthesis of LLM-105, intended for researchers and professionals in chemical synthesis and drug development. The methodologies described are compiled from established procedures developed and optimized at institutions such as Lawrence Livermore National Laboratory (LLNL) and Naval Surface Warfare Center, Indian Head Division (NSWC IHD).[2][3]

Synthesis Pathways Overview

Several synthetic routes to LLM-105 have been developed. The most common and scalable methods proceed through key intermediates such as 2,6-diaminopyrazine-1-oxide (DAPO) or 2,6-diamino-3,5-dinitropyrazine (ANPZ). The final step in many routes is the N-oxidation of ANPZ.[4][5] An alternative, more direct route involves the direct nitration of DAPO.[5]

Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_isolation Isolation & Purification cluster_analysis Analysis Reagent_Prep Reagent Preparation & Purity Check Reactor_Setup Reactor Assembly & Safety Check Reagent_Prep->Reactor_Setup Charge_Reagents Charge Starting Materials & Solvents Reactor_Setup->Charge_Reagents Controlled_Addition Controlled Addition of Reagents (e.g., HNO₃, H₂O₂) Charge_Reagents->Controlled_Addition Reaction Reaction Monitoring (Temp, Time, Heat Flow) Controlled_Addition->Reaction Quench Controlled Quenching in Ice Water Reaction->Quench Filtration Filtration Quench->Filtration Washing Washing with Water (until neutral) Filtration->Washing Drying Vacuum Drying Washing->Drying Recrystallization Recrystallization (Optional, for high purity) Drying->Recrystallization QC Quality Control (HPLC, DSC, PSD) Drying->QC Recrystallization->QC Final_Product Final Product: LLM-105 QC->Final_Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dinitropyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,5-Dinitropyridine-2,6-diamine (also known as 2,6-diamino-3,5-dinitropyridine or DADNP) synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly through the nitration of 2,6-diaminopyridine (DAP).

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of DADNP - Inadequate Nitrating Agent: A standard mixture of nitric acid and sulfuric acid may not be potent enough, leading to incomplete nitration. This can result in yields of not more than 50%.[1][2] - Presence of Water: Water in the reaction mixture can reduce the effectiveness of the nitrating agent. - Suboptimal Reaction Temperature: Incorrect temperature control can lead to either incomplete reaction or the formation of byproducts.- Use a Stronger Nitrating Agent: Employing fuming sulfuric acid (oleum) in combination with nitric acid can significantly increase the yield to over 90%.[1][2] A "super-acid system" has also been reported to increase the yield to 90% at 30°C with a 3-hour reaction time.[3][4] - Ensure Anhydrous Conditions: Carry out the reaction in an inherently anhydrous medium. This can be achieved by using oleum or by adding a dehydrating agent like polyphosphoric acid or diphosphorus pentoxide.[1] - Optimize Reaction Temperature: A systematic investigation has shown that temperature is a key parameter.[5][6] For a super-acid system, a temperature of 30°C has been found to be optimal.[3][4]
Formation of Impurities - Side Reactions: The nitration of DAP can lead to the formation of byproducts.[1]- Control Reaction Conditions: Carefully control the temperature and reaction time to minimize side reactions. - Purification: Recrystallization is a common method for purifying DADNP. Solvents such as dimethylformamide (DMF) can be effective.[3]
Difficulty in Product Isolation - Product Solubility: The product might remain partially dissolved in the reaction mixture.- Quenching on Ice: Pouring the reaction mixture onto ice is a standard procedure to precipitate the product.[7] - Filtration and Washing: Collect the precipitate by filtration and wash it thoroughly with cold water to remove residual acids and impurities.[7]

Frequently Asked Questions (FAQs)

Q1: What is the most significant factor for improving the yield of this compound synthesis?

A1: The choice of the nitrating agent is the most critical factor. Switching from a standard mixture of concentrated sulfuric acid and nitric acid to a more potent system, such as a mixture of fuming sulfuric acid (oleum) and nitric acid, has been shown to dramatically increase the yield from approximately 50% to over 90%.[1][2]

Q2: What are the optimal reaction conditions for the nitration of 2,6-diaminopyridine?

A2: Optimal conditions depend on the specific nitrating system used. For a "super-acid system," a reaction temperature of 30°C for 3 hours has been reported to yield 90% of the product.[3][4] A systematic investigation of key parameters like temperature, solvent, time, and reactant ratios is recommended to determine the optimal conditions for your specific setup.[5][6]

Q3: Are there alternative synthesis routes to produce this compound?

A3: The primary and most direct route is the nitration of 2,6-diaminopyridine. However, variations in the synthesis of the precursor, 2,6-diaminopyridine, exist.[8] For related compounds like 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO), multi-step syntheses involving acetylation, N-oxidation, and then nitration of 2,6-diaminopyridine have been developed, with overall yields reaching up to 81%.[9]

Q4: How can I purify the final this compound product?

A4: Purification is crucial to remove byproducts and residual acids. Recrystallization is a standard and effective method. Solvents such as dimethylformamide (DMF) have been successfully used for the recrystallization of related compounds.[3]

Data on Nitration Conditions and Yields

The following table summarizes different nitrating systems for 2,6-diaminopyridine (DAP) and their reported yields of this compound (DADNP).

Nitrating AgentStarting MaterialTemperatureTimeReported YieldReference(s)
Nitric Acid / Sulfuric Acid2,6-diaminopyridine--≤ 50%[1][2]
Nitric Acid / Fuming Sulfuric Acid (Oleum)2,6-diaminopyridine--> 90%[1][2]
"Super-acid system"2,6-diaminopyridine30°C3 hours90%[3][4]

Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound using an Oleum/Nitric Acid Mixture

This protocol is based on methods reported to achieve yields greater than 90%.[1][2]

Materials:

  • 2,6-diaminopyridine (DAP)

  • Fuming sulfuric acid (Oleum, 20-65% SO₃)

  • Concentrated nitric acid (>97%)

  • Ice

  • Deionized water

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add fuming sulfuric acid.

  • Cool the flask in an ice-salt bath to maintain a low temperature.

  • Slowly add 2,6-diaminopyridine to the cooled oleum with constant stirring, ensuring the temperature does not rise significantly.

  • Once the DAP is fully dissolved, begin the dropwise addition of concentrated nitric acid through the dropping funnel. Maintain the temperature of the reaction mixture below 10°C.

  • After the addition of nitric acid is complete, continue stirring the mixture at a low temperature for a specified period (e.g., 1-2 hours).

  • Gradually allow the reaction mixture to warm to room temperature and then heat to a moderately elevated temperature (e.g., 50-60°C) for another period (e.g., 1-2 hours) to ensure the reaction goes to completion.

  • Cool the reaction mixture back to room temperature and then carefully pour it onto a large volume of crushed ice with vigorous stirring.

  • A yellow precipitate of this compound will form.

  • Allow the mixture to stand to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the product thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60-80°C).

Diagrams

Experimental Workflow for DADNP Synthesis

G cluster_0 Reaction Setup cluster_1 Nitration cluster_2 Work-up and Purification start Start add_oleum Add Fuming Sulfuric Acid (Oleum) to Flask start->add_oleum cool_oleum Cool Oleum in Ice Bath add_oleum->cool_oleum add_dap Slowly Add 2,6-Diaminopyridine (DAP) cool_oleum->add_dap add_hno3 Dropwise Addition of Concentrated Nitric Acid add_dap->add_hno3 stir_cold Stir at Low Temperature add_hno3->stir_cold warm_stir Warm to Room Temperature and Stir stir_cold->warm_stir heat_stir Heat and Stir warm_stir->heat_stir cool_mixture Cool Reaction Mixture heat_stir->cool_mixture quench Pour onto Crushed Ice cool_mixture->quench precipitate Precipitation of DADNP quench->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Water filter->wash dry Dry Product wash->dry end End dry->end

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G low_yield Low Yield of DADNP check_nitrating_agent Is the Nitrating Agent Potent Enough? low_yield->check_nitrating_agent use_oleum Action: Use Oleum/Nitric Acid or a Super-Acid System check_nitrating_agent->use_oleum No check_conditions Are Reaction Conditions Anhydrous? check_nitrating_agent->check_conditions Yes yield_improved Yield Improved use_oleum->yield_improved ensure_anhydrous Action: Use Oleum or a Dehydrating Agent check_conditions->ensure_anhydrous No check_temp Is the Temperature Optimized? check_conditions->check_temp Yes ensure_anhydrous->yield_improved optimize_temp Action: Systematically Optimize Temperature (e.g., 30°C for super-acid) check_temp->optimize_temp No check_temp->yield_improved Yes optimize_temp->yield_improved

Caption: Troubleshooting guide for low yield in DADNP synthesis.

References

Technical Support Center: Regioselectivity in the Nitration of Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the nitration of aminopyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding regioselectivity in this critical reaction.

Troubleshooting Guides

This section addresses specific issues you may encounter during the nitration of aminopyridines, offering potential causes and solutions.

Issue 1: Poor Regioselectivity with 2-Aminopyridine, Leading to a Mixture of Nitro Isomers.

  • Question: My nitration of 2-aminopyridine is yielding a mixture of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine, with the 5-nitro isomer often being the major product. How can I control the regioselectivity?

  • Answer: The regioselectivity of 2-aminopyridine nitration is a known challenge influenced by several factors. The preponderance of the 5-nitro isomer is often attributed to a concept known as "electric hindrance." In the acidic medium required for nitration, the pyridine nitrogen is protonated. The resulting positive charge creates an electric repulsion with the incoming nitronium ion (NO₂⁺), disfavoring attack at the adjacent C-3 position. The C-5 position, being further from the protonated ring nitrogen, is electronically more favorable for electrophilic attack.[1][2]

    Troubleshooting Steps:

    • Temperature Control: The formation of 2-nitraminopyridine, a kinetic product, is favored at lower temperatures (below 40°C). This intermediate can then rearrange to the ring-nitrated products. At higher temperatures (above 40°C), direct ring nitration is more likely to occur, leading to the thermodynamic products.[1] Experimenting with a range of temperatures can help alter the isomer ratio.

    • Protecting Groups: While less common for 2-aminopyridine compared to other isomers, considering a suitable protecting group for the amino functionality might alter the electronic properties of the ring and influence the position of nitration.

    • Alternative Nitrating Agents: Traditional nitrating agents like nitric acid in sulfuric acid are harsh and lead to the issues described. Consider exploring milder nitrating agents.

    • Consider the N-oxide: An alternative strategy involves the nitration of the corresponding pyridine N-oxide, which can activate the pyridine ring towards electrophilic substitution and offer different regioselectivity. The N-oxide can then be reduced in a subsequent step.

Issue 2: Low Yields and Decomposition During the Nitration of 3-Aminopyridine.

  • Question: I am attempting to nitrate 3-aminopyridine, but I am observing low yields and significant decomposition of my starting material. What is causing this, and how can I improve the reaction?

  • Troubleshooting Steps:

    • Reaction Conditions: Even with a protecting group, it is crucial to carefully control the reaction temperature. The nitration of the protected 3-aminopyridine should typically be carried out at temperatures that do not exceed 90°C to avoid decomposition.[3]

Issue 3: Difficulty in Achieving meta-Nitration of Aminopyridines.

  • Question: I need to synthesize a meta-nitro-aminopyridine derivative, but the amino group's directing effects favor ortho and para substitution. How can I achieve meta-nitration?

  • Answer: The inherent electronic properties of the amino group make direct meta-nitration challenging. However, several strategies can be employed to achieve this outcome.

    Troubleshooting Steps:

    • Dearomatization-Rearomatization Strategy: A modern approach involves a dearomatization-rearomatization sequence. This method can provide highly regioselective meta-nitration under milder, catalyst-free conditions.[7] This strategy offers a powerful platform for the late-stage functionalization of complex pyridine-containing molecules.[7]

    • Use of Directing Groups: In some cases, a directing group can be installed on the pyridine ring to guide the nitration to the desired position. For instance, an N-sulfonyl group has been shown to direct the nitration of 2-aminopyridines to the C3 position.[8]

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing regioselectivity in aminopyridine nitration?

A1: The primary factors are:

  • Position of the Amino Group: The location of the activating amino group on the pyridine ring is the most critical determinant of the initial sites of electrophilic attack.

  • Electronic Effects: The interplay between the electron-donating amino group and the electron-withdrawing pyridine ring nitrogen dictates the electron density at different ring positions.

  • Steric Hindrance: Bulky substituents on the ring or the amino group can sterically hinder attack at adjacent positions.

  • "Electric Hindrance": In cases like 2-aminopyridine, the repulsion between the protonated ring nitrogen and the incoming electrophile can disfavor substitution at the C-3 position.[1][2]

Q2: Can I nitrate aminopyridines without using strong acids like sulfuric acid?

A2: Yes, alternative and milder nitration methods are available. These can be particularly useful for sensitive substrates. Some options include:

  • tert-Butyl Nitrite (TBN): This reagent can be used for selective C3-H nitration of 2-sulfanilamidopyridines, where the N-sulfonyl group acts as a directing group.[8] TBN can also be used in radical-based meta-nitration strategies.[7]

  • N-Nitrosaccharin: This has been used as a nitrating agent for arenes and heteroarenes, although it may require specific substitution patterns on the pyridine ring.[7]

  • Dinitrogen Pentoxide (N₂O₅): This reagent can be used to form an N-nitropyridinium ion, which can then rearrange to give 3-nitropyridine.[9]

Q3: How does the nitration of aminopyridine N-oxides differ from the nitration of aminopyridines?

A3: The N-oxide functionality alters the electronic properties of the pyridine ring, making it more susceptible to electrophilic substitution, often with different regioselectivity compared to the parent aminopyridine. The N-oxide group can be subsequently removed by reduction. This approach can be a valuable synthetic strategy to access isomers that are difficult to obtain through direct nitration.

Data Presentation

Table 1: Regioisomer Ratios in the Nitration of 2-Aminopyridine under Different Conditions

Nitration Method/Condition3-nitro-2-aminopyridine (%)5-nitro-2-aminopyridine (%)Reference
Acid-catalyzed rearrangement of 2-nitraminopyridine~10%~90%[1][2]
Thermolysis of 2-nitraminopyridine in chlorobenzene at 132°C40%26%[1]

Experimental Protocols

Protocol 1: Selective Nitration of 3-Aminopyridine via N,N'-di-(3-pyridyl)-urea [3]

Step 1: Synthesis of N,N'-di-(3-pyridyl)-urea

  • React 3-aminopyridine with phosgene (COCl₂) or urea (H₂NCONH₂) in a molar ratio of approximately 2:1.

  • The reaction can be performed neat or in an inert organic solvent such as chlorobenzene or toluene.

  • If using COCl₂, maintain the reaction temperature between 30°C and 120°C.

  • If using urea, maintain the reaction temperature between 120°C and 190°C.

  • The product, N,N'-di-(3-pyridyl)-urea, is obtained in nearly quantitative yield.

Step 2: Nitration of N,N'-di-(3-pyridyl)-urea

  • Dissolve N,N'-di-(3-pyridyl)-urea in concentrated sulfuric acid or oleum.

  • Cool the mixture and add nitric acid or a mixture of nitric and sulfuric acid (nitrating acid) while maintaining the temperature, preferably between 50°C and 70°C, not exceeding 90°C.

  • A typical molar ratio of N,N'-di-(3-pyridyl)-urea to nitric acid is about 0.5:1.2-1.4.

  • After the reaction is complete, pour the mixture into water to precipitate the product, N,N'-di-(2-nitro-3-pyridyl)-urea.

  • Isolate the solid product by filtration or centrifugation. This step proceeds with high yield (over 90%) and selectivity for the 2-position.

Step 3: Hydrolysis to 2-nitro-3-aminopyridine

  • Hydrolyze the N,N'-di-(2-nitro-3-pyridyl)-urea to obtain the final product.

  • Hydrolysis can be carried out in excess water containing a polar solvent or in an inorganic base in an aqueous C₁-C₄ alcohol.

Visualizations

troubleshooting_flowchart start Start: Nitration of Aminopyridine issue Identify Issue start->issue poor_regio Poor Regioselectivity (e.g., 2-AP) issue->poor_regio Mixture of isomers low_yield Low Yield / Decomposition (e.g., 3-AP) issue->low_yield Degradation meta_nitration Difficulty with meta-Nitration issue->meta_nitration Wrong isomer solution_regio Solutions for Poor Regioselectivity poor_regio->solution_regio solution_yield Solutions for Low Yield low_yield->solution_yield solution_meta Solutions for meta-Nitration meta_nitration->solution_meta temp_control Temperature Control solution_regio->temp_control protecting_group_regio Protecting Groups solution_regio->protecting_group_regio alt_reagents Alternative Nitrating Agents solution_regio->alt_reagents n_oxide Use N-oxide solution_regio->n_oxide protecting_group_yield Protecting Group (e.g., Urea derivative) solution_yield->protecting_group_yield temp_control_yield Strict Temperature Control solution_yield->temp_control_yield protonation Protonation of Amino Group solution_meta->protonation dearomatization Dearomatization-Rearomatization solution_meta->dearomatization directing_groups Use of Directing Groups solution_meta->directing_groups end Optimized Reaction temp_control->end protecting_group_regio->end alt_reagents->end n_oxide->end protecting_group_yield->end temp_control_yield->end protonation->end dearomatization->end directing_groups->end

Caption: Troubleshooting flowchart for aminopyridine nitration.

regioselectivity_factors regioselectivity Regioselectivity in Aminopyridine Nitration amino_pos Position of Amino Group regioselectivity->amino_pos electronics Electronic Effects regioselectivity->electronics ph Reaction Medium (pH) regioselectivity->ph sterics Steric Hindrance regioselectivity->sterics electric_hindrance Electric Hindrance regioselectivity->electric_hindrance

Caption: Key factors influencing regioselectivity.

experimental_workflow_3AP start 3-Aminopyridine protection Protection of Amino Group (e.g., with Urea) start->protection nitration Nitration (HNO3/H2SO4, <90°C) protection->nitration hydrolysis Hydrolysis nitration->hydrolysis product 2-Nitro-3-aminopyridine hydrolysis->product

Caption: Workflow for selective nitration of 3-aminopyridine.

References

Technical Support Center: Pyridine Synthesis - Preventing Over-Nitration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the nitration of pyridine, with a specific focus on preventing over-nitration.

Frequently Asked Questions (FAQs)

Q1: Why is the nitration of pyridine so challenging, often resulting in low yields and side products?

Pyridine is an electron-deficient aromatic heterocycle. The electronegative nitrogen atom withdraws electron density from the ring, deactivating it towards electrophilic aromatic substitution reactions like nitration.[1][2] Consequently, harsh reaction conditions, such as the use of fuming nitric acid and high temperatures, are typically required to introduce a nitro group.[2] These forceful conditions can, in turn, lead to the formation of undesired side products and contribute to low overall yields of the desired nitropyridine.[1] The primary product of direct nitration is 3-nitropyridine, as the ortho (2- and 6-) and para (4-) positions are significantly deactivated.[1]

Q2: I am observing a significant amount of di-nitrated products in my reaction. How can I favor mono-nitration?

Over-nitration is a common issue in pyridine synthesis. To enhance the selectivity for mono-nitration, consider the following strategies:

  • Temperature Control: Lowering the reaction temperature can significantly reduce the rate of the second nitration. Maintaining a consistent and low temperature throughout the reaction is crucial.[1]

  • Stoichiometry of Nitrating Agent: Use a minimal excess of the nitrating agent. A large excess dramatically increases the probability of multiple nitrations.[1]

  • Slow Addition of Reagents: Add the nitrating agent dropwise or in small portions. This helps to maintain a low concentration of the reactive nitronium ion (NO₂⁺) at any given time, thereby favoring the mono-nitrated product.[1]

  • Reaction Time: Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Quench the reaction once the maximum yield of the mono-nitrated product is observed, before significant di-nitration occurs.[1]

Q3: Are there alternative methods to direct nitration that can provide better control and regioselectivity?

Yes, several alternative methods can offer improved control and yield specific isomers while avoiding harsh conditions:

  • Nitration of Pyridine-N-Oxide: Pyridine-N-oxide is more susceptible to electrophilic substitution than pyridine itself. Nitration of pyridine-N-oxide typically yields 4-nitropyridine-N-oxide, which can then be deoxygenated to produce 4-nitropyridine. This method provides a route to an isomer that is not the primary product of direct nitration.[1]

  • Bakke's Procedure: This method involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium salt, which upon treatment with aqueous sodium bisulfite (NaHSO₃) yields 3-nitropyridine in good yield.[3][4]

  • Nitration with Trifluoroacetic Anhydride and Nitric Acid: This system can be used to nitrate pyridines and substituted pyridines, producing 3-nitropyridines. The yields can be comparable to or higher than methods using dinitrogen pentoxide.[5]

Q4: How do substituents already on the pyridine ring affect nitration?

Substituents have a profound effect on the regioselectivity and rate of nitration. Electron-donating groups (e.g., alkyl, amino) activate the ring, making nitration easier but also increasing the risk of over-nitration.[6] Conversely, electron-withdrawing groups further deactivate the ring, making nitration even more challenging. The position of the substituent will direct the incoming nitro group to specific positions on the ring.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield of Nitrated Product 1. Reaction conditions are too mild. 2. Incomplete reaction. 3. Deactivation of the pyridine ring.1. Gradually increase the reaction temperature and/or the concentration of the nitrating agent. Proceed with caution to avoid over-nitration. 2. Monitor the reaction by TLC to ensure it has gone to completion. Extend the reaction time if necessary. 3. For highly deactivated substrates, consider using a more potent nitrating system or an alternative synthetic route.
Excessive Over-Nitration (Di-nitration) 1. Reaction temperature is too high. 2. Excess of nitrating agent. 3. Rapid addition of reagents.1. Perform the reaction at a lower temperature (e.g., 0 °C or below) using a cooling bath. 2. Use a stoichiometric amount or a slight excess of the nitrating agent. 3. Add the nitrating agent slowly and dropwise to the reaction mixture.
Formation of Unwanted Isomers 1. Incorrect nitration method for the desired isomer. 2. Influence of existing substituents.1. For 4-nitropyridine, use the pyridine-N-oxide method. For 3-nitropyridine, direct nitration or Bakke's procedure are suitable. 2. Carefully consider the directing effects of any substituents on the pyridine ring when planning the synthesis.
Reaction is Difficult to Control/Runaway Reaction 1. Poor temperature control. 2. Reaction is highly exothermic.1. Use an efficient cooling bath and monitor the internal reaction temperature closely. 2. Add the nitrating agent very slowly and ensure adequate stirring to dissipate heat. Consider diluting the reaction mixture.

Data Presentation

Table 1: Comparison of Yields for Different Pyridine Nitration Methods

MethodSubstrateNitrating Agent(s)Temperature (°C)Reaction Time (h)ProductYield (%)
Direct Nitration (in TFAA)PyridineHNO₃ / TFAA0 - 24123-Nitropyridine10 - 83[5][7]
Pyridine-N-Oxide NitrationPyridine-N-Oxidefuming HNO₃ / H₂SO₄60 → 125-13034-Nitropyridine-N-Oxide42[1]
Bakke's ProcedurePyridineN₂O₅, then NaHSO₃Not SpecifiedNot Specified3-Nitropyridine77[3][4]
Nitration of 2,6-diaminopyridine2,6-diaminopyridineHNO₃ / fuming H₂SO₄< 30Not Specified2,6-diamino-3,5-dinitropyridine> 90[8]

Experimental Protocols

Protocol 1: Controlled Mono-nitration of Pyridine

This protocol provides a general strategy for the direct nitration of pyridine with an emphasis on controlling the reaction to favor mono-nitration.

Materials:

  • Pyridine

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Saturated Sodium Carbonate (Na₂CO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Cooling bath (ice-salt or dry ice-acetone)

  • Separatory funnel

  • Rotary evaporator

  • TLC plates (silica gel)

  • Developing chamber

  • UV lamp

Procedure:

  • Preparation of Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Reaction Setup: Place pyridine in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Cool the flask to the desired temperature (e.g., 0 °C) using a cooling bath.

  • Addition of Nitrating Agent: Slowly add the prepared nitrating mixture dropwise to the stirred pyridine solution. Monitor the internal temperature of the reaction and maintain it at the desired low temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC. A suitable mobile phase for developing the TLC plate is a mixture of hexane and ethyl acetate. Visualize the spots under a UV lamp.

  • Work-up: Once the reaction has reached the desired level of conversion to the mono-nitrated product, carefully pour the reaction mixture onto crushed ice.

  • Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium carbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to isolate the desired 3-nitropyridine.

Protocol 2: Nitration of Pyridine-N-Oxide

This protocol describes the synthesis of 4-nitropyridine-N-oxide from pyridine-N-oxide.

Materials:

  • Pyridine-N-oxide

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Saturated Sodium Carbonate (Na₂CO₃) solution

  • Acetone

  • Three-neck flask

  • Reflux condenser

  • Thermometer

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter flask

Procedure:

  • Preparation of Nitrating Acid: In a flask cooled in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid with stirring. Allow the mixture to warm to 20°C before use.[1]

  • Reaction Setup: In a three-neck flask equipped with a stirrer, reflux condenser, thermometer, and addition funnel, heat pyridine-N-oxide to 60°C.[1]

  • Addition of Nitrating Acid: Add the prepared nitrating acid dropwise to the heated pyridine-N-oxide over a period of 30 minutes. The temperature will initially drop.[1]

  • Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.[1]

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.[1]

  • Neutralization and Precipitation: Neutralize the solution by adding a saturated sodium carbonate solution until a pH of 7-8 is reached. A yellow solid should precipitate.[1]

  • Isolation and Purification: Collect the solid by filtration. Extract the product from the solid using acetone and evaporate the solvent to obtain the crude 4-nitropyridine-N-oxide. The product can be further purified by recrystallization from acetone if necessary.[1]

Visualizations

TroubleshootingOverNitration start Start: Over-nitration Observed check_temp Is Reaction Temperature Below 10°C? start->check_temp check_stoich Is Nitrating Agent Stoichiometry < 1.2 eq? check_temp->check_stoich Yes solution_temp Action: Lower Reaction Temperature (e.g., 0°C or below) check_temp->solution_temp No check_addition Is Addition of Nitrating Agent Slow? check_stoich->check_addition Yes solution_stoich Action: Reduce Amount of Nitrating Agent check_stoich->solution_stoich No check_monitoring Is Reaction Monitored by TLC/GC-MS? check_addition->check_monitoring Yes solution_addition Action: Add Nitrating Agent Dropwise with Vigorous Stirring check_addition->solution_addition No solution_monitoring Action: Monitor Reaction and Quench at Optimal Time check_monitoring->solution_monitoring No end_success Outcome: Mono-nitration Favored check_monitoring->end_success Yes solution_temp->check_stoich solution_stoich->check_addition solution_addition->check_monitoring solution_monitoring->end_success end_fail Outcome: Over-nitration Persists (Consider Alternative Methods)

Caption: Troubleshooting workflow for preventing over-nitration.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_nitrating_agent Prepare Nitrating Agent (HNO3 + H2SO4) cool_reactants Cool Reactants Separately to 0°C prep_nitrating_agent->cool_reactants slow_addition Slow, Dropwise Addition of Nitrating Agent to Pyridine cool_reactants->slow_addition maintain_temp Maintain Low Temperature (e.g., 0°C) slow_addition->maintain_temp monitor_reaction Monitor by TLC/GC-MS maintain_temp->monitor_reaction quench Quench Reaction on Ice monitor_reaction->quench Optimal Conversion neutralize Neutralize with Sat. Na2CO3 quench->neutralize extract Extract with Organic Solvent neutralize->extract purify Purify by Column Chromatography extract->purify end_product Isolated Mono-nitrated Product purify->end_product start Start start->prep_nitrating_agent

References

Technical Support Center: Purification of Crude 3,5-Dinitropyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of crude 3,5-Dinitropyridine-2,6-diamine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Crude this compound can contain several impurities stemming from the synthesis process. These may include unreacted starting materials, by-products from side reactions, and residual acids used during synthesis. For instance, in the synthesis of analogous compounds like 2,6-diamino-3,5-dinitropyrazine, by-products such as 6-amino-2-keto-3,5-dinitropyrazine have been identified.[1] Similarly, the synthesis of related dinitro derivatives can be contaminated with mono-nitro compounds.[2] Acidic impurities are also a common issue that necessitates purification.[3]

Q2: What is the primary method for purifying crude this compound?

A2: The most effective and commonly cited method for the purification of crude this compound is recrystallization.[3][4] Specifically, a solvent-antisolvent recrystallization technique has been shown to be successful in improving the purity and crystal morphology of the compound.[4] This method involves dissolving the crude product in a suitable solvent and then adding an antisolvent to induce crystallization of the purified compound.

Q3: How can I improve the crystal morphology and safety of the purified product?

A3: The crystal morphology and safety of this compound can be significantly improved through a controlled recrystallization process. A study on industrial-grade 2,6-diamino-3,5-dinitropyridine (PYX) demonstrated that using a solvent-antisolvent method can reduce the aspect ratio and increase the roundness of the crystals.[4] This improvement in crystal morphology is associated with a decrease in mechanical sensitivity. Specifically, the impact sensitivity was reported to be significantly reduced after recrystallization.[4] The thermal stability of the recrystallized product was also shown to be higher.[4]

Q4: What solvents are suitable for the recrystallization of this compound?

A4: The choice of solvent is critical for effective recrystallization. For this compound (PYX), solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) have been identified as suitable for dissolving the crude product.[4] The selection of an appropriate antisolvent is equally important to induce crystallization. For highly insoluble energetic materials, the use of ionic liquids as solvents for recrystallization has also been reported as a promising method.[5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Purity of Final Product Incomplete removal of synthesis by-products or unreacted starting materials.Optimize the recrystallization protocol. Ensure the crude material is fully dissolved in the hot solvent before adding the antisolvent. Consider a second recrystallization step if purity remains low. One study showed a 0.7% improvement in chemical purity after recrystallization.[4]
Trapped solvent in the crystals.After filtration, wash the crystals with a small amount of cold antisolvent. Ensure the product is thoroughly dried under vacuum to remove any residual solvent.
Poor Crystal Morphology (e.g., needles, high aspect ratio) Suboptimal recrystallization conditions (e.g., rapid cooling, incorrect solvent/antisolvent system).Employ a controlled solvent-antisolvent recrystallization method. This has been shown to improve crystal morphology by reducing the aspect ratio and increasing roundness.[4] Slow cooling of the solution can also promote the formation of more uniform crystals.
High Mechanical Sensitivity (Impact and Friction) Irregular crystal shape and size.Improving the crystal morphology through controlled recrystallization can significantly reduce mechanical sensitivity. After recrystallization, the impact sensitivity of an explosive was reduced from 40% to 12%.[4]
Low Yield of Purified Product The product is partially soluble in the antisolvent or the washing solvent.Use a minimal amount of cold antisolvent to wash the crystals. Ensure the chosen antisolvent has very low solubility for the product at low temperatures.
Premature crystallization during hot filtration.Ensure the filtration apparatus is pre-heated to prevent the product from crystallizing out of the solution prematurely.

Quantitative Data Summary

Table 1: Solubility of 2,6-diamino-3,5-dinitropyridine (PYX) in Different Solvents

The following is a qualitative summary based on the provided search results, as specific quantitative solubility data was mentioned but not explicitly tabulated in the source.

SolventTemperature Dependence of SolubilityReference
Dimethyl sulfoxide (DMSO)Solubility increases with temperature.[4]
N,N-Dimethylformamide (DMF)Solubility increases with temperature.[4]
N-Methyl-2-pyrrolidone (NMP)Solubility increases with temperature.[4]

Experimental Protocols

Protocol 1: Purification of Crude this compound by Solvent-Antisolvent Recrystallization

This protocol is a generalized procedure based on the principles described in the cited literature.[4]

Materials:

  • Crude this compound

  • Solvent (e.g., DMSO, DMF, or NMP)

  • Antisolvent (e.g., water)

  • Erlenmeyer flask

  • Heating mantle or hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

  • Cold bath (e.g., ice-water)

Procedure:

  • Dissolution: In a fume hood, place the crude this compound into an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., DMSO) to the flask.

  • Heat the mixture with stirring until the solid completely dissolves. Avoid boiling the solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: While the solution is still hot, slowly add the antisolvent (e.g., water) dropwise with continuous stirring until the solution becomes slightly turbid.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in a cold bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold antisolvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Mandatory Visualization

G cluster_input Input cluster_process Purification Workflow cluster_output Output crude_product Crude this compound dissolution 1. Dissolution in appropriate solvent (e.g., DMSO) crude_product->dissolution hot_filtration 2. Hot filtration (optional, for insoluble impurities) dissolution->hot_filtration crystallization 3. Addition of antisolvent (e.g., water) to induce crystallization hot_filtration->crystallization cooling 4. Slow cooling to maximize crystal formation crystallization->cooling isolation 5. Isolation of crystals by vacuum filtration cooling->isolation washing 6. Washing with cold antisolvent isolation->washing drying 7. Drying under vacuum washing->drying pure_product Purified this compound drying->pure_product

Caption: Workflow for the purification of crude this compound.

G cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions problem Low Purity of Final Product cause1 Incomplete removal of impurities problem->cause1 cause2 Trapped solvent problem->cause2 solution1 Optimize recrystallization protocol (e.g., second recrystallization) cause1->solution1 solution2 Ensure thorough washing with cold antisolvent cause2->solution2 solution3 Dry the product completely under vacuum cause2->solution3

Caption: Troubleshooting logic for low purity of the final product.

References

Technical Support Center: Optimizing Reaction Conditions for the Nitration of Diaminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the nitration of diaminopyridines.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the nitration of diaminopyridines?

The nitration of diaminopyridines presents several challenges. The pyridine ring is inherently electron-deficient, making electrophilic aromatic substitution reactions like nitration difficult. However, the two amino groups are strongly activating and ortho-, para-directing, which significantly influences the regioselectivity and reactivity of the substrate. Key challenges include controlling the position of nitration, preventing over-nitration (dinitration), and managing the often vigorous reaction conditions required.

Q2: What are the typical nitrating agents used for diaminopyridines?

Common nitrating agents for diaminopyridines include:

  • A mixture of concentrated nitric acid and concentrated sulfuric acid.

  • A mixture of nitric acid and fuming sulfuric acid (oleum).[1][2][3]

  • Potassium nitrate in concentrated sulfuric acid.

The choice of nitrating agent depends on the specific diaminopyridine isomer and the desired product. For instance, using oleum can significantly increase the yield in the nitration of 2,6-diaminopyridine by providing an anhydrous medium.[1][2][3]

Q3: How do the positions of the amino groups on the pyridine ring affect the regioselectivity of nitration?

The amino groups are strong ortho-, para-directing groups. The incoming nitro group will preferentially substitute at the positions ortho or para to the amino groups that are most activated and sterically accessible. For example, in 2,6-diaminopyridine, the positions 3 and 5 are ortho to one amino group and para to the other, making them highly activated and the primary sites for nitration.

Q4: What are common side reactions during the nitration of diaminopyridines?

Common side reactions include:

  • Formation of undesired isomers: Nitration may occur at multiple positions, leading to a mixture of products.[4]

  • Dinitration: The introduction of a second nitro group can occur, especially under harsh reaction conditions.[4]

  • Oxidation/Degradation: The strong oxidizing nature of the nitrating mixture can lead to the degradation of the starting material or product, often resulting in the formation of tar-like substances.[4]

  • Evolution of nitrogen dioxide (NO₂) gas: This reddish-brown, toxic gas is a common byproduct of nitration reactions.[5][6]

Q5: What safety precautions should be taken during the nitration of diaminopyridines?

Nitration reactions are potentially hazardous and should be performed with extreme caution.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The reaction of nitric acid and sulfuric acid is highly exothermic. Always add the nitric acid slowly to the sulfuric acid while cooling the mixture in an ice bath.

  • Be aware of the potential for the evolution of toxic nitrogen dioxide gas.[5][6]

  • Quenching the reaction mixture by adding it to ice water should be done slowly and carefully to control the exotherm.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or no yield of the desired nitro-diaminopyridine. 1. Reaction conditions are too mild. 2. The diaminopyridine has low solubility in the reaction medium. 3. Incomplete reaction.1. Increase the reaction temperature or time. 2. Use a stronger nitrating agent (e.g., nitric acid/oleum).[1][2][3] 3. Ensure the diaminopyridine is fully dissolved before adding the nitrating agent.
Formation of multiple products (isomers). 1. The directing effects of the amino groups lead to substitution at multiple positions. 2. The reaction temperature is too high.1. Use a protecting group strategy to block one of the amino groups or a more reactive position. 2. Lower the reaction temperature to improve selectivity.
Significant amount of dinitrated product. 1. The reaction conditions are too harsh (high temperature, long reaction time, or excess nitrating agent).1. Reduce the reaction temperature and time. 2. Use a stoichiometric amount of the nitrating agent.
Formation of a dark, tarry substance. 1. Oxidation or degradation of the starting material or product due to overly aggressive reaction conditions.1. Lower the reaction temperature. 2. Add the nitrating agent more slowly. 3. Consider a milder nitrating agent.
The product does not precipitate upon quenching with water. 1. The product is soluble in the acidic aqueous solution. 2. The product is an oil.1. Neutralize the solution with a base (e.g., sodium hydroxide or ammonia) to precipitate the product. 2. Extract the product with an organic solvent.

Data Presentation

Table 1: Reaction Conditions for the Nitration of 2,6-Diaminopyridine

Nitrating AgentTemperature (°C)Time (h)Yield (%)Reference
HNO₃ / H₂SO₄Not specifiedNot specified~50[3]
HNO₃ / Oleum (20-65% SO₃)18-202.5>90[1][2]

Table 2: Synthesis of 3,4-Diaminopyridine via Nitration of a Precursor

Starting MaterialNitrating AgentKey StepsOverall Yield (%)Reference
4-MethoxypyridineFuming HNO₃ / H₂SO₄1. Nitration 2. Amination 3. Hydrogenation67[7]

Experimental Protocols

Protocol 1: Nitration of 2,6-Diaminopyridine to 2,6-Diamino-3,5-dinitropyridine using Nitric Acid and Oleum[1][2]
  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 20% oleum.

  • Cooling: Cool the oleum to below 10°C in an ice-salt bath.

  • Addition of Substrate: Slowly add 2,6-diaminopyridine to the cooled oleum while maintaining the temperature below 20°C.

  • Addition of Nitric Acid: Once the 2,6-diaminopyridine is fully dissolved, slowly add 100% nitric acid via the dropping funnel over 2 hours, keeping the temperature between 18-20°C.

  • Reaction: Stir the reaction mixture for an additional 15 minutes at 18-20°C after the addition is complete.

  • Quenching: Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

Protocol 2: Synthesis of 2-Amino-5-bromo-3-nitropyridine (Intermediate for 2,3-Diaminopyridine)[8]
  • Preparation: In a three-necked flask immersed in an ice bath and equipped with a stirrer, dropping funnel, and thermometer, add concentrated sulfuric acid (sp. gr. 1.84).

  • Addition of Substrate: Add 2-amino-5-bromopyridine to the sulfuric acid at a rate that keeps the temperature below 5°C.

  • Addition of Nitric Acid: Add 95% nitric acid dropwise with stirring at 0°C.

  • Reaction: Stir the mixture at 0°C for 1 hour, then at room temperature for 1 hour, and finally at 50-60°C for 1 hour.

  • Quenching: Cool the flask and pour the contents onto a large volume of ice.

  • Neutralization and Isolation: Neutralize the mixture with 40% sodium hydroxide solution. Collect the yellow precipitate by filtration and wash with water until the washings are sulfate-free.

Visualizations

Experimental Workflow for Nitration of 2,6-Diaminopyridine

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep Add 20% oleum to a three-necked flask cool Cool oleum to <10°C prep->cool add_dap Slowly add 2,6-diaminopyridine cool->add_dap add_hno3 Add 100% nitric acid dropwise at 18-20°C add_dap->add_hno3 stir Stir for 15 minutes add_hno3->stir quench Pour mixture onto crushed ice stir->quench filter Filter the precipitate quench->filter wash Wash with cold water filter->wash dry Dry under vacuum wash->dry product 2,6-Diamino-3,5-dinitropyridine dry->product

Caption: Workflow for the nitration of 2,6-diaminopyridine.

Logical Relationship for Troubleshooting Low Yield

troubleshooting_low_yield start Low Yield of Nitrated Product cause1 Mild Reaction Conditions start->cause1 cause2 Poor Substrate Solubility start->cause2 cause3 Incomplete Reaction start->cause3 solution1a Increase Temperature/Time cause1->solution1a If temp/time is low solution1b Use Stronger Nitrating Agent (e.g., oleum) cause1->solution1b If standard agents fail solution2 Ensure Complete Dissolution Before Nitration cause2->solution2 solution3 Monitor Reaction Progress (e.g., TLC) cause3->solution3

Caption: Troubleshooting logic for low reaction yield.

References

Side reactions and byproduct formation in ANPy synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Amino-2-nitropyridine (ANPy). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, understand side reactions, and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 3-Amino-2-nitropyridine (ANPy)?

A1: The most prevalent method for synthesizing ANPy is the direct nitration of 2-aminopyridine using a mixture of nitric acid and sulfuric acid.[1] However, this method is often hampered by the formation of a significant amount of the undesired 2-amino-5-nitropyridine isomer. An alternative, higher-yield approach involves a multi-step synthesis: bromination of 2-aminopyridine to 2-amino-5-bromopyridine, followed by nitration to 2-amino-5-bromo-3-nitropyridine, and subsequent hydrogenation to remove the bromine atom.[2] Another reported method is the reaction of 2-chloro-3-nitropyridine with an ammonia solution.[3]

Q2: What is the primary byproduct in the direct nitration of 2-aminopyridine, and why does it form?

A2: The primary byproduct is 2-amino-5-nitropyridine.[4] The formation of this isomer is a result of the directing effects of the amino group on the pyridine ring. The amino group is an activating group and directs electrophilic substitution to the ortho and para positions. In the case of 2-aminopyridine, the 5-position is electronically favored for nitration, leading to the 5-nitro isomer as the major product.[5] The formation of the 3-nitro isomer (ANPy) is less favored due to steric hindrance and electronic effects.[5][6]

Q3: How can I minimize the formation of the 2-amino-5-nitropyridine byproduct?

A3: Minimizing the 5-nitro isomer can be achieved by employing a multi-step synthetic strategy that blocks the 5-position before nitration.[7] One effective method is to first brominate 2-aminopyridine to form 2-amino-5-bromopyridine. The 5-position is now blocked, forcing the subsequent nitration to occur at the 3-position. The bromo group can then be removed via hydrogenation to yield the desired 3-amino-2-nitropyridine.[2][8]

Q4: I am experiencing a low yield of ANPy. What are the potential causes?

A4: Low yields in ANPy synthesis can stem from several factors:

  • Suboptimal reaction conditions: Incorrect temperature, reaction time, or reagent stoichiometry can favor byproduct formation or lead to incomplete reactions.[9]

  • Formation of isomeric byproducts: As discussed, the formation of 2-amino-5-nitropyridine significantly reduces the yield of the desired product.

  • Degradation of starting material or product: Aminopyridines can be sensitive to harsh nitrating conditions, leading to decomposition.

  • Product loss during workup and purification: ANPy and its isomers can be difficult to separate, leading to loss of product during purification steps like recrystallization or chromatography.[10]

Q5: What are the recommended methods for purifying crude ANPy?

A5: Purification of ANPy, particularly from its 5-nitro isomer, can be challenging due to their similar polarities.

  • Steam Distillation: Separation of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine can be achieved by steam distillation under reduced pressure.[4]

  • Column Chromatography: Flash column chromatography using a silica gel stationary phase is a common method. A gradient elution system, for example, starting with a less polar solvent system (like hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the isomers.[10]

  • Recrystallization: While challenging, recrystallization from a suitable solvent system can be used for purification. This may require screening various solvents to find one that provides differential solubility for the isomers.[10]

Troubleshooting Guides

Issue 1: Low Yield and Purity after Direct Nitration
Symptom Potential Cause Troubleshooting Steps
The major product is the 5-nitro isomer.Electronic and steric factors favor nitration at the 5-position.[5]Consider an alternative synthetic route that blocks the 5-position prior to nitration, such as the bromination-nitration-hydrogenation sequence.[2][7]
The reaction mixture is a dark, tarry substance.Decomposition of the starting material or product under harsh nitrating conditions.Carefully control the reaction temperature, keeping it low during the addition of reagents. Ensure slow, dropwise addition of the nitrating agent.
The yield is low even after purification.Co-elution of isomers during chromatography or co-crystallization during recrystallization.Optimize the chromatography mobile phase for better separation. For recrystallization, screen a wider range of solvents or solvent mixtures.[10]
Issue 2: Incomplete Reaction or Multiple Unidentified Byproducts
Symptom Potential Cause Troubleshooting Steps
Significant amount of starting material remains after the reaction.Insufficient reaction time or temperature. The nitrating agent may have degraded.Increase the reaction time or temperature incrementally, monitoring the reaction progress by TLC or LC-MS. Use freshly prepared nitrating mixture.
Multiple spots are observed on the TLC plate.Dinitration or other side reactions may be occurring.Use a milder nitrating agent or less forcing reaction conditions (e.g., lower temperature). Ensure the stoichiometry of the reagents is accurate.

Experimental Protocols

Protocol 1: Synthesis of ANPy via Bromination, Nitration, and Hydrogenation

This protocol is adapted from a method for the synthesis of a related compound and aims to minimize the formation of the 5-nitro isomer.[2][8]

Step 1: Synthesis of 2-Amino-5-bromopyridine

  • In a well-ventilated fume hood, dissolve 2-aminopyridine in an organic solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stirrer.[2]

  • Cool the solution in an ice bath.

  • Slowly add liquid bromine dropwise to the stirred solution.[2]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for the specified time (e.g., 1.5 hours at 58°C).[2]

  • Upon completion, quench the reaction and work up to isolate the crude 2-amino-5-bromopyridine.

  • Purify the product, for example, by recrystallization.

Step 2: Synthesis of 2-Amino-5-bromo-3-nitropyridine

  • In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid and cool to 0°C in an ice bath.[8]

  • Slowly add the 2-amino-5-bromopyridine from Step 1, keeping the temperature below 5°C.

  • Add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the low temperature.[2]

  • After the addition, raise the temperature to 110-120°C and maintain for 6-7 hours.[2]

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a base (e.g., NaOH solution) to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and dry to obtain 2-amino-5-bromo-3-nitropyridine.

Step 3: Synthesis of 3-Amino-2-nitropyridine (ANPy)

  • The final step involves the hydrogenation of 2-amino-5-bromo-3-nitropyridine to remove the bromo group. This can be achieved using a suitable catalyst (e.g., Pd/C) under a hydrogen atmosphere.

Note: The specific amounts of reagents, reaction times, and temperatures should be optimized based on laboratory-scale experiments.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of 2-Amino-5-bromo-3-nitropyridine from 2-Amino-5-bromopyridine [2]

Parameter Embodiment 1 Embodiment 2 Embodiment 3
Solvent for Bromination DimethylformamideDichloromethaneEthanol
Bromination Temperature 50°C58°C53°C
Bromination Time 2 hours1.5 hours1 hour
Nitration Temperature 114°C118°C110°C
Nitration Time 6 hours6.5 hours7 hours

Visualizations

ANPy_Synthesis_Pathways cluster_0 Direct Nitration Route cluster_1 Selective Synthesis Route 2-Aminopyridine 2-Aminopyridine ANPy 3-Amino-2-nitropyridine (ANPy) (Desired Product) 2-Aminopyridine->ANPy HNO3, H2SO4 (Minor Product) 5-Nitro_Isomer 2-Amino-5-nitropyridine (Major Byproduct) 2-Aminopyridine->5-Nitro_Isomer HNO3, H2SO4 (Major Product) 2-Aminopyridine_2 2-Aminopyridine Bromo_Intermediate 2-Amino-5-bromopyridine 2-Aminopyridine_2->Bromo_Intermediate Bromination Nitro_Bromo_Intermediate 2-Amino-5-bromo-3-nitropyridine Bromo_Intermediate->Nitro_Bromo_Intermediate Nitration ANPy_2 3-Amino-2-nitropyridine (ANPy) Nitro_Bromo_Intermediate->ANPy_2 Hydrogenation

Caption: Alternative synthetic pathways for 3-Amino-2-nitropyridine (ANPy).

Troubleshooting_Workflow start Low Yield or Purity in ANPy Synthesis check_byproducts Analyze crude product by TLC/LC-MS. Are there significant byproducts? start->check_byproducts major_byproduct_5_nitro Is the major byproduct 2-amino-5-nitropyridine? check_byproducts->major_byproduct_5_nitro Yes low_conversion Is there a high amount of starting material remaining? check_byproducts->low_conversion No other_byproducts Are there multiple other byproducts? major_byproduct_5_nitro->other_byproducts No solution_selective_route Action: Switch to the selective synthesis route (Bromination -> Nitration -> Hydrogenation). major_byproduct_5_nitro->solution_selective_route Yes solution_optimize_conditions Action: Optimize reaction conditions. (Lower temperature, controlled reagent addition). other_byproducts->solution_optimize_conditions Yes solution_purification Action: Optimize purification method. (Column chromatography, steam distillation). other_byproducts->solution_purification No solution_increase_time_temp Action: Increase reaction time/temperature. Ensure fresh reagents. low_conversion->solution_increase_time_temp Yes low_conversion->solution_purification No

Caption: Troubleshooting workflow for low yield and purity in ANPy synthesis.

References

Technical Support Center: Enhancing the Thermal Stability of Dinitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with dinitropyridine derivatives. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the thermal stability of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for enhancing the thermal stability of dinitropyridine derivatives?

A1: The main strategies to improve the thermal stability of dinitropyridine derivatives include:

  • Salt Formation: Creating energetic salts can significantly enhance thermal stability through the formation of strong intermolecular interactions in a three-dimensional framework.[1][2]

  • Cocrystallization: Forming cocrystals with other thermally stable molecules can improve the overall thermal properties of the dinitropyridine derivative.[3] The melting point of a cocrystal can be higher, lower, or intermediate compared to its individual components.[4]

  • Functional Group Modification: Introducing specific functional groups, such as amino, guanidine, or fusing with other heterocyclic rings like triazole or pyrazole, can increase thermal stability.[5][6][7] For instance, converting a trinitromethyl group to a dinitromethylide salt has been shown to significantly improve thermal stability.[8]

  • N-Oxidation: The introduction of an N-oxide group can also contribute to enhanced thermal stability in some pyridine derivatives.[9][10]

Q2: What are the typical decomposition temperatures for dinitropyridine derivatives?

A2: The decomposition temperatures of dinitropyridine derivatives can vary widely depending on their specific molecular structure. For example, 1-(4-amino-3,5-dinitropyridin-2-yl) guanidine (ADG) has a decomposition temperature of 217 °C.[5] A 2,4-dinitropyridine fused with a tetrazole ring has shown a thermal decomposition temperature of 238 °C.[9] In contrast, some derivatives with less stable functional groups, like the trinitromethyl group, may decompose at lower temperatures, around 101 °C.[8]

Q3: How do intermolecular interactions affect the thermal stability of dinitropyridine derivatives?

A3: Stronger intermolecular interactions, such as hydrogen bonds and π-π stacking, contribute to a more stable crystal lattice, which generally leads to higher thermal stability. Hirshfeld surface analysis is a useful tool to investigate these weak interactions.[5] The formation of a three-dimensional energetic metal-organic framework (3D EMOF) is an example of how robust intermolecular interactions can lead to outstanding thermal stability.[1][2]

Q4: What are the primary analytical techniques used to evaluate the thermal stability of dinitropyridine derivatives?

A4: The most common techniques are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[11][12][13] DSC measures the heat flow into or out of a sample as it is heated, allowing for the determination of melting points and decomposition temperatures.[14] TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition pathways and kinetics.[13] These techniques are often used together for a comprehensive thermal analysis.[3][15]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and thermal analysis of dinitropyridine derivatives.

Synthesis & Purification Issues
Problem Possible Cause Troubleshooting Steps
Low yield of the desired dinitropyridine derivative. Incomplete nitration reaction.- Ensure the use of a strong nitrating agent (e.g., fuming HNO₃/H₂SO₄).[9]- Optimize reaction temperature and time. Some nitrations require elevated temperatures.[9]- Check the purity of starting materials.
Side reactions occurring.- Control the reaction temperature carefully to minimize byproduct formation.- Consider a different synthetic route or protecting groups for sensitive functionalities.[9]
Difficulty in isolating the product.- Use an appropriate solvent system for recrystallization to effectively remove impurities.- Employ column chromatography for purification if recrystallization is ineffective.[8]
Product appears impure after purification (e.g., discolored, broad melting point). Residual starting materials or byproducts.- Repeat the purification step (recrystallization or column chromatography).- Characterize the product thoroughly using techniques like NMR, IR, and elemental analysis to identify impurities.[6][8]
Thermal decomposition during purification.- Avoid excessive heat during solvent removal or drying.- Use vacuum drying at a lower temperature.
Thermal Analysis (DSC/TGA) Issues
Problem Possible Cause Troubleshooting Steps
Inconsistent or non-reproducible DSC/TGA results. Sample inhomogeneity.- Ensure the sample is finely ground and well-mixed before analysis.- Use a consistent sample mass for all measurements.[16]
Incompatible crucible material.- Select a crucible material (e.g., aluminum, copper) that does not react with the sample.[17]
Variations in experimental parameters.- Maintain a consistent heating rate, atmosphere (e.g., nitrogen, argon), and gas flow rate for all experiments.[18]
Broad or overlapping peaks in the DSC thermogram. Multiple thermal events occurring simultaneously (e.g., melting and decomposition).- Use a slower heating rate to improve peak resolution.[19]- Employ modulated DSC to separate overlapping thermal events.
Impure sample.- Re-purify the sample and confirm its purity before analysis.
Unexpected mass loss in TGA at low temperatures. Presence of residual solvent or moisture.- Dry the sample thoroughly under vacuum before analysis.- Perform a preliminary TGA run with a hold at a temperature below the expected decomposition to remove volatiles.
Sample sublimation or evaporation.- For volatile samples, use a sealed or pinhole crucible to increase the internal pressure and suppress evaporation.[19]

Data Presentation

Table 1: Thermal Properties of Selected Dinitropyridine Derivatives

CompoundStructureDecomposition Temperature (°C)MethodReference
1-(4-amino-3,5-dinitropyridin-2-yl) guanidine (ADG)Guanidine and amino substituted217DSC[5]
2,4-dinitropyridine fused with tetrazoleFused heterocyclic system238Not specified[9]
Dipotassium (3,5-dinitropyrazine-2,6-diyl)bis(nitroamide)Energetic salt (3D EMOF)220 (onset)Not specified[1][2]
2,6-bis(trinitromethyl)pyridineTrinitromethyl substituted101DSC[8]
Hydrazinium salt of denitrated 2,6-bis(trinitromethyl)pyridineDinitromethylide salt181DSC[8]

Experimental Protocols

Protocol 1: General Procedure for Synthesis of Dinitropyridine Derivatives via Nitration

This protocol provides a general method for the nitration of pyridine precursors. Caution: Nitration reactions are highly exothermic and require strict safety precautions.

  • Preparation: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool a mixture of concentrated sulfuric acid (H₂SO₄) to 0-5 °C in an ice bath.

  • Nitrating Mixture: Slowly add fuming nitric acid (HNO₃) to the cooled sulfuric acid while maintaining the temperature below 10 °C to prepare the nitrating mixture.

  • Reaction: Dissolve the pyridine starting material in a minimal amount of concentrated sulfuric acid and add it dropwise to the nitrating mixture. The reaction temperature should be carefully controlled according to the reactivity of the substrate, which may range from room temperature to elevated temperatures.[9]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture onto crushed ice and neutralize it carefully with a base (e.g., sodium bicarbonate or ammonia solution) until the product precipitates.

  • Purification: Filter the crude product, wash it with cold water, and dry it. Further purify the product by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography.[8]

Protocol 2: Thermal Analysis using Differential Scanning Calorimetry (DSC)

This protocol outlines a general procedure for determining the thermal stability of dinitropyridine derivatives using DSC.

  • Sample Preparation: Accurately weigh 1-3 mg of the finely ground dinitropyridine derivative into an appropriate DSC pan (e.g., aluminum).[20]

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Experimental Conditions:

    • Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min).[8]

    • Temperature Program: Heat the sample at a constant rate, typically 5, 10, or 20 °C/min, over a desired temperature range (e.g., 25-400 °C).[8][18][20]

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis: Determine the onset temperature of decomposition from the resulting thermogram. The peak of the exothermic event corresponds to the decomposition temperature.

Protocol 3: Thermal Analysis using Thermogravimetric Analysis (TGA)

This protocol describes a general method for evaluating the thermal decomposition profile of dinitropyridine derivatives using TGA.

  • Sample Preparation: Place 2-5 mg of the finely ground sample into a TGA crucible.

  • Instrument Setup: Place the crucible onto the TGA balance.

  • Experimental Conditions:

    • Atmosphere: Use a controlled atmosphere, typically an inert gas like nitrogen, with a consistent flow rate.

    • Temperature Program: Heat the sample at a linear heating rate (e.g., 10 °C/min) through a temperature range that covers the decomposition of the material.

  • Data Acquisition: Continuously measure the sample's mass as a function of temperature.

  • Data Analysis: Analyze the resulting TGA curve to identify the temperatures at which mass loss occurs, indicating decomposition.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Thermal Stability Analysis start Pyridine Precursor nitration Nitration Reaction (HNO3/H2SO4) start->nitration workup Work-up (Quenching & Neutralization) nitration->workup purification Purification (Recrystallization/Chromatography) workup->purification product Pure Dinitropyridine Derivative purification->product dsc DSC Analysis product->dsc tga TGA Analysis product->tga data Thermal Stability Data (Decomposition Temperature) dsc->data tga->data

Caption: Experimental workflow for synthesis and thermal analysis.

decomposition_pathway start Dinitropyridine Derivative (Solid State) melt Molten State start->melt Heat (Endothermic) gas Gaseous Products (NOx, CO, CO2, N2) melt->gas Decomposition (Exothermic) solid_residue Solid Residue (Condensed Phase Compounds) melt->solid_residue Decomposition (Exothermic)

Caption: Generalized thermal decomposition pathway.

troubleshooting_logic start Inconsistent DSC/TGA Results q1 Is the sample homogeneous? start->q1 a1_yes Check Experimental Parameters q1->a1_yes Yes a1_no Action: Grind and mix sample q1->a1_no No q2 Are parameters (heating rate, atmosphere) consistent? a1_yes->q2 a1_no->q1 a2_yes Check Crucible Compatibility q2->a2_yes Yes a2_no Action: Standardize parameters q2->a2_no No q3 Is the crucible non-reactive? a2_yes->q3 a2_no->q2 a3_no Action: Select inert crucible q3->a3_no No end Reproducible Results q3->end Yes a3_no->q3

Caption: Troubleshooting logic for inconsistent thermal analysis.

References

Technical Support Center: Scale-Up of High-Nitrogen Energetic Material Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of high-nitrogen energetic material synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of high-nitrogen energetic materials?

A1: The primary safety concerns during the scale-up of high-nitrogen energetic material synthesis revolve around the inherent instability of these compounds and the hazardous nature of the reagents used. Key concerns include:

  • Detonation and Explosion Hazards: High-nitrogen compounds are often sensitive to shock, friction, heat, and electrostatic discharge.[1] Large quantities of these materials pose a significant explosion risk if not handled properly.

  • Toxicity of Reagents: Many synthetic routes involve highly toxic reagents such as sodium azide, which is acutely toxic if ingested, inhaled, or absorbed through the skin.[2][3]

  • Runaway Reactions: Many nitration and azidation reactions are highly exothermic.[4][5] Without precise temperature control, these reactions can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction and explosion.

  • Formation of Sensitive Intermediates: Some syntheses produce highly sensitive and unstable intermediates that require careful handling and immediate use to prevent accidental detonation.

Q2: How can the safety of scale-up synthesis be improved?

A2: Improving safety during scale-up involves a multi-faceted approach:

  • Continuous Flow Chemistry: Transitioning from batch to continuous flow reactors can significantly enhance safety.[1][4][6] Flow reactors offer better temperature control, smaller reaction volumes at any given time, and more efficient mixing, which minimizes the risk of runaway reactions and hotspots.[4][7]

  • Process Automation: Automating reagent addition, temperature control, and monitoring can reduce human error and exposure to hazardous materials.

  • In-depth Thermal Analysis: Thoroughly characterizing the thermal properties of reactants, intermediates, and products using techniques like Differential Scanning Calorimetry (DSC) is crucial to understand decomposition temperatures and prevent thermal runaway.[8]

  • Use of Less Sensitive Reagents: Research into alternative synthetic routes that avoid highly sensitive intermediates or hazardous reagents is ongoing and should be considered.[9][10]

  • Strict Adherence to Safety Protocols: Implementing and strictly following standard operating procedures (SOPs) for handling energetic materials and hazardous chemicals is paramount. This includes the use of appropriate personal protective equipment (PPE), blast shields, and working in a well-ventilated fume hood.[3][11]

Q3: What are the common challenges in achieving high purity of high-nitrogen energetic materials on a larger scale?

A3: Achieving high purity during scale-up is challenging due to several factors:

  • Side Reactions: Increased reaction volumes can lead to localized temperature gradients and less efficient mixing, promoting the formation of byproducts.

  • Difficult Separation: The final product may have similar solubility to impurities or starting materials, making separation by crystallization difficult.

  • Contamination: Contaminants in reagents or solvents can be introduced in larger quantities during scale-up, affecting the purity of the final product.

  • Decomposition: Some high-nitrogen compounds may decompose during purification processes that require heating.

Q4: What are some effective purification techniques for large-scale synthesis?

A4: Several techniques can be employed for purification at a larger scale:

  • Recrystallization: This is a common method for purifying solids. The choice of solvent is critical to ensure high recovery of the desired compound while leaving impurities in the solution.[12][13][14]

  • Solvent/Anti-Solvent Precipitation: This method involves dissolving the crude product in a good solvent and then adding an anti-solvent to precipitate the pure compound.

  • Filtration Techniques: Advanced filtration methods, such as nanofiltration, have shown promise for the efficient removal of inorganic salts and other impurities from synthesis mixtures, offering a potential for continuous and scalable purification.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Solutions
Low Yield Incomplete Reaction: Insufficient reaction time, incorrect temperature, or improper stoichiometry.- Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, HPLC, NMR).- Optimize reaction time and temperature based on small-scale experiments.- Carefully control the addition rate and stoichiometry of reagents.
Side Reactions: Formation of unwanted byproducts due to localized hotspots or poor mixing.- Improve stirring efficiency to ensure homogenous mixing.- Implement better temperature control, potentially using a continuous flow reactor for superior heat exchange.[4]
Product Decomposition: The product may be unstable under the reaction or workup conditions.- Investigate the thermal stability of the product using DSC.- Modify the workup procedure to avoid high temperatures or harsh conditions.
Purity Issues (e.g., presence of starting materials or byproducts) Inefficient Purification: Incorrect solvent choice for recrystallization, or incomplete separation.- Screen different solvents or solvent mixtures for recrystallization to maximize the purity and recovery of the product.[12][13]- Perform multiple recrystallization steps if necessary.- Consider alternative purification methods like column chromatography (if applicable) or advanced filtration.
Co-precipitation of Impurities: Impurities may crystallize along with the product.- Optimize the cooling rate during crystallization; slower cooling often leads to purer crystals.- Ensure the crude product is fully dissolved before starting the crystallization process.
Runaway Reaction / Exotherm Poor Heat Dissipation: Inadequate cooling capacity for the scale of the reaction.- Immediate Action: Stop reagent addition and apply emergency cooling.- Prevention: Reduce the rate of addition of exothermic reagents.- Increase the efficiency of the cooling system (e.g., use a larger cooling bath, improve heat transfer).- For highly exothermic reactions, transitioning to a continuous flow setup is strongly recommended for superior temperature control.[4]
Incorrect Reagent Addition: Adding a reactive reagent too quickly.- Use a syringe pump or a dropping funnel for controlled, slow addition of reagents.
Difficulty in Handling Intermediates (e.g., viscous, unstable) Physical Properties of the Intermediate: The intermediate may be a thick oil or an unstable solid.- If the intermediate is viscous, consider dissolving it in a suitable solvent for easier transfer and reaction.- If the intermediate is unstable, it is best to use it in situ (in the same reaction vessel without isolation).
Product is an Oil Instead of a Solid Low Melting Point or Presence of Impurities: The product may have a low melting point or impurities are preventing crystallization.- Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- Purify the oil using an appropriate technique to remove impurities that may be inhibiting crystallization.

Experimental Protocols

Synthesis of Dihydroxylammonium 5,5'-bistetrazole-1,1'-diolate (TKX-50)

This protocol is a generalized procedure based on literature reports and should be adapted and optimized for specific laboratory conditions. Extreme caution must be exercised when working with sodium azide and other energetic materials.

Step 1: Synthesis of Dichloroglyoxime

  • Suspend glyoxime in ethanol in a reaction vessel equipped with a cooling system.

  • Cool the suspension to between -40°C and -30°C.[8]

  • Bubble chlorine gas through the suspension while maintaining the low temperature. Accurate control of the chlorine feed rate is critical to manage the reaction temperature and stoichiometry.[8]

  • Once the reaction is complete (indicated by a color change), allow the solution to warm to room temperature slowly.

  • Remove the solvent under reduced pressure to obtain dichloroglyoxime.

Step 2: Synthesis of TKX-50

  • Dissolve the purified dichloroglyoxime in dimethylformamide (DMF) at ambient temperature.[8]

  • Cool the solution to 10°C.

  • Add sodium azide iteratively, ensuring the reaction temperature does not exceed 15°C.[8] (Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Use non-metal spatulas and handle with extreme care in a fume hood).

  • Slowly add a solution of HCl in dioxane dropwise, maintaining the temperature below 15°C.[8]

  • Stir the resulting suspension at room temperature for several days.

  • Remove the solvents and high-boiling byproducts by rotary evaporation.

  • Re-dissolve the resulting paste in boiling water.

  • Add a solution of hydroxylamine hydrochloride to the boiling water solution to precipitate TKX-50.[8]

  • Filter the precipitate, wash with cold water, and air-dry to obtain pure TKX-50.

Synthesis of Ammonium Dinitramide (ADN)

This protocol is a generalized procedure and requires strict adherence to safety protocols due to the use of strong acids and the energetic nature of the product.

Step 1: Nitration of Potassium Sulfamate

  • Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid in a reaction vessel with efficient cooling.

  • Cool the nitrating mixture to -40°C.

  • Slowly add potassium sulfamate to the cooled nitrating mixture while maintaining the temperature at -40°C.[15] The addition rate must be carefully controlled to prevent a temperature increase.

  • After the addition is complete, allow the reaction to proceed for a specified time at low temperature.

Step 2: Neutralization and Isolation of Potassium Dinitramide (KDN)

  • Carefully quench the reaction mixture by adding it to ice.

  • Neutralize the acidic solution with a base, such as potassium hydroxide, to a pH of 7.5 to precipitate potassium dinitramide (KDN).[15]

Step 3: Ion Exchange to form Ammonium Dinitramide (ADN)

  • Dissolve the isolated KDN in a suitable solvent, such as isopropanol.

  • Add a solution of ammonium sulfate in the same solvent to the KDN solution.[15]

  • Stir the mixture to allow the ion exchange reaction to occur, which will precipitate potassium sulfate.

  • Filter off the potassium sulfate precipitate.

  • Evaporate the solvent from the filtrate to obtain ammonium dinitramide (ADN).

  • The ADN can be further purified by recrystallization from a suitable solvent.

Data Presentation

Table 1: Comparison of Reported Yields and Purity for TKX-50 Synthesis

Synthetic Approach Key Reagents Reported Yield (%) Reported Purity (%) Reference
Traditional MethodDichloroglyoxime, Sodium Azide, HCl in Dioxane~73.2>99 (by NMR)[16]
One-Pot SynthesisGlyoxime, N-chlorosuccinimide, Sodium Azide, HydroxylamineComparable to traditional methodsHigh[9]

Table 2: Detonation Properties of TKX-50

Property Value Reference
Detonation Velocity (m/s)9698[16][17]
Detonation Pressure (GPa)42.4[16][17]
Impact Sensitivity (J)20[16][17]
Friction Sensitivity (N)120[16][17]

Visualizations

experimental_workflow_tkx50 cluster_step1 Step 1: Dichloroglyoxime Synthesis cluster_step2 Step 2: TKX-50 Synthesis glyoxime Glyoxime reaction_vessel_1 Reaction Vessel (-40°C to -30°C) glyoxime->reaction_vessel_1 ethanol Ethanol ethanol->reaction_vessel_1 product_1 Dichloroglyoxime Solution reaction_vessel_1->product_1 cl2_gas Chlorine Gas cl2_gas->reaction_vessel_1 evaporation_1 Solvent Evaporation product_1->evaporation_1 dichloroglyoxime Purified Dichloroglyoxime evaporation_1->dichloroglyoxime reaction_vessel_2 Reaction Vessel (10°C) dichloroglyoxime->reaction_vessel_2 dmf DMF dmf->reaction_vessel_2 suspension Suspension reaction_vessel_2->suspension na_azide Sodium Azide (Iterative Addition) na_azide->reaction_vessel_2 hcl_dioxane HCl in Dioxane (Dropwise Addition) hcl_dioxane->reaction_vessel_2 stirring Stirring (Room Temp) suspension->stirring evaporation_2 Solvent Evaporation stirring->evaporation_2 paste Crude Paste evaporation_2->paste dissolution Dissolution in Boiling Water paste->dissolution precipitation Precipitation dissolution->precipitation hydroxylamine Hydroxylamine HCl hydroxylamine->dissolution filtration Filtration & Washing precipitation->filtration tkx50 Pure TKX-50 filtration->tkx50

Caption: Experimental workflow for the synthesis of TKX-50.

logical_relationship_troubleshooting cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Solution low_yield Low Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction side_reactions Side Reactions low_yield->side_reactions product_decomposition Product Decomposition low_yield->product_decomposition purity_issues Purity Issues purity_issues->side_reactions inefficient_purification Inefficient Purification purity_issues->inefficient_purification runaway_reaction Runaway Reaction poor_heat_dissipation Poor Heat Dissipation runaway_reaction->poor_heat_dissipation improper_reagent_addition Improper Reagent Addition runaway_reaction->improper_reagent_addition optimize_conditions Optimize Reaction Conditions incomplete_reaction->optimize_conditions improve_mixing_cooling Improve Mixing & Cooling side_reactions->improve_mixing_cooling use_flow_chemistry Use Continuous Flow Chemistry side_reactions->use_flow_chemistry modify_workup Modify Workup product_decomposition->modify_workup optimize_purification Optimize Purification Method inefficient_purification->optimize_purification poor_heat_dissipation->improve_mixing_cooling poor_heat_dissipation->use_flow_chemistry controlled_addition Controlled Reagent Addition improper_reagent_addition->controlled_addition

Caption: Logical relationships in troubleshooting synthesis issues.

References

Technical Support Center: Controlling Isomer Formation During the Nitration of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the nitration of substituted pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to controlling isomer formation during these critical reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the nitration of pyridine and its derivatives so challenging compared to benzene?

The nitration of pyridine is significantly more difficult than that of benzene due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring.[1][2][3][4] This nitrogen atom deactivates the ring towards electrophilic aromatic substitution, requiring harsh reaction conditions such as fuming nitric acid and high temperatures.[1][2] These conditions can often lead to low yields and the formation of unwanted side products.[1] Furthermore, under strongly acidic nitrating conditions, the pyridine nitrogen is protonated, forming a pyridinium cation. This positive charge further deactivates the ring, making electrophilic attack even more difficult.[3]

Q2: What is the expected regioselectivity for the nitration of an unsubstituted pyridine?

Due to the electron-withdrawing character of the nitrogen atom, which deactivates the ortho (C2, C6) and para (C4) positions, electrophilic substitution on the pyridine ring predominantly occurs at the meta (C3, C5) positions.[2][3][5] Therefore, the direct nitration of pyridine typically yields 3-nitropyridine.[2]

Q3: How do electron-donating and electron-withdrawing substituents on the pyridine ring affect nitration?

  • Electron-donating groups (EDGs) such as alkyl or methoxy groups can increase the electron density of the ring, making it more reactive towards nitration. However, the directing effect of both the nitrogen atom and the substituent must be considered to predict the final isomer distribution.

  • Electron-withdrawing groups (EWGs) like nitro or halogen groups further deactivate the ring, making nitration even more challenging.[1]

Q4: I am not observing any nitration product. What are the likely causes?

The most common reasons for a failed nitration reaction on a pyridine ring are:

  • Insufficiently harsh reaction conditions: Pyridine and its deactivated derivatives often require very strong nitrating agents and high temperatures.[1][2]

  • Protonation of the pyridine nitrogen: In highly acidic media, the pyridine nitrogen gets protonated, severely deactivating the ring.[3]

  • Inappropriate choice of nitrating agent: The classic HNO₃/H₂SO₄ mixture may not be effective for highly deactivated pyridines.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Nitrated Product
Potential Cause Troubleshooting Suggestion Rationale
Reaction conditions are too mild. Increase the reaction temperature and/or use a stronger nitrating agent (e.g., fuming nitric acid, nitronium tetrafluoroborate).Pyridine rings are highly deactivated and require forcing conditions for electrophilic substitution to occur.[1][2][6]
Protonation of the pyridine nitrogen. Consider using alternative nitration methods that do not require strongly acidic conditions, such as nitration of the corresponding pyridine-N-oxide.The N-oxide is more reactive towards electrophilic substitution and favors nitration at the 4-position.[7][8][9]
The substrate is highly deactivated due to electron-withdrawing groups. Employ a dearomatization-rearomatization strategy or use a more potent nitrating system like N₂O₅.These methods can overcome the high deactivation of the pyridine ring.[10][11]
Problem 2: Formation of the Wrong Isomer
Potential Cause Troubleshooting Suggestion Rationale
Steric hindrance from substituents. If a substituent is blocking the expected position of nitration, consider a multi-step synthesis involving a directing group that can be removed later.Steric hindrance can play a significant role in determining the regioselectivity of the reaction.
Unexpected electronic effects of substituents. Re-evaluate the electronic properties of the substituents on your pyridine ring. In some cases, complex interactions can alter the expected outcome.The interplay of inductive and resonance effects of multiple substituents can be complex.
Reaction proceeding through an alternative mechanism. Analyze the reaction conditions. Some nitrating agents can lead to radical or other non-electrophilic aromatic substitution pathways.For example, a method using tert-butyl nitrite (TBN) and TEMPO proceeds through a radical pathway to achieve meta-nitration.[10][12]
Problem 3: Excessive Over-Nitration (Di- or Poly-nitration)
Potential Cause Troubleshooting Suggestion Rationale
Excess of nitrating agent. Reduce the stoichiometry of the nitrating agent to the minimum required amount.A large excess of the nitrating agent increases the probability of multiple nitration events.[1]
Reaction temperature is too high or reaction time is too long. Lower the reaction temperature and carefully monitor the reaction progress to stop it once the desired mono-nitrated product is formed.More forcing conditions can drive the reaction towards poly-nitration.
Slow addition of the nitrating agent was not performed. Add the nitrating agent dropwise to the reaction mixture at a controlled temperature.This helps to maintain a low concentration of the active nitrating species, favoring mono-substitution.[1]

Data Presentation: Isomer Distribution in Pyridine Nitration

The following table summarizes the yields of 3-nitropyridines obtained from the nitration of various substituted pyridines using nitric acid in trifluoroacetic anhydride.

Substituent (R) Product Yield (%)
H3-Nitropyridine83
2-CH₃2-Methyl-3-nitropyridine & 2-Methyl-5-nitropyridine68
3-CH₃3-Methyl-5-nitropyridine62
4-CH₃4-Methyl-3-nitropyridine86
3-Cl3-Chloro-5-nitropyridine76
3-(COCH₃)3-Acetyl-5-nitropyridine20
4-(COCH₃)4-Acetyl-3-nitropyridine83

Data sourced from Katritzky et al.[13]

Experimental Protocols

Protocol 1: General Procedure for Nitration of Pyridines with Nitric Acid in Trifluoroacetic Anhydride

This method is often more effective than traditional mixed acid nitration for many pyridine derivatives.[14]

  • Preparation: Chill trifluoroacetic anhydride (10 ml, 42 mmol) in an ice bath.

  • Substrate Addition: Slowly add the substituted pyridine (17 mmol) to the chilled trifluoroacetic anhydride and stir the mixture under chilled conditions for 2 hours.

  • Nitrating Agent Addition: Add concentrated nitric acid (1.9 ml, 36 mmol) dropwise to the reaction mixture.

  • Reaction: Monitor the reaction progress by a suitable method (e.g., TLC, GC-MS).

  • Work-up: Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium carbonate solution.

  • Isolation: Collect the precipitated product by filtration and purify as necessary (e.g., recrystallization).[1]

Protocol 2: Nitration of Pyridine-N-Oxide to 4-Nitropyridine-N-Oxide

This protocol is useful for obtaining 4-substituted nitropyridines.

  • Preparation of Nitrating Acid: In a flask cooled in an ice bath, slowly add fuming nitric acid (12 mL) to concentrated sulfuric acid (30 mL) with stirring. Allow the mixture to warm to 20°C before use.[9]

  • Reaction Setup: In a three-neck flask equipped with a stirrer, reflux condenser, and thermometer, heat pyridine-N-oxide (9.51 g, 100 mmol) to 60°C.[9]

  • Addition of Nitrating Acid: Add the prepared nitrating acid dropwise to the heated pyridine-N-oxide over 30 minutes.[1][9]

  • Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.[9]

  • Work-up: Cool the reaction mixture and pour it onto crushed ice. Carefully neutralize with a saturated sodium carbonate solution to a pH of 7-8.[1][9]

  • Isolation: Collect the yellow solid precipitate by filtration. The product can be extracted from the solid using acetone and further purified by recrystallization.[1][9]

Visualizations

Nitration_Pathways cluster_direct Direct Nitration cluster_noxide N-Oxide Pathway cluster_dearomatization Dearomatization-Rearomatization Pyridine Substituted Pyridine Pyridinium Pyridinium Ion (Deactivated) Pyridine->Pyridinium HNO₃/H₂SO₄ Oxazino Oxazino Pyridine Intermediate Pyridine->Oxazino Dearomatization MetaNitro Meta-Nitro Product Pyridinium->MetaNitro Electrophilic Attack (Harsh Conditions) PyridineNoxide Pyridine-N-Oxide ParaNitro Para-Nitro Product PyridineNoxide->ParaNitro HNO₃/H₂SO₄ MetaNitroRadical Meta-Nitro Product Oxazino->MetaNitroRadical Radical Nitration (TBN, TEMPO) Pyridine_start Starting Pyridine Pyridine_start->Pyridine Pyridine_start->PyridineNoxide Oxidation

Caption: Alternative pathways for the nitration of substituted pyridines.

Troubleshooting_Workflow start Nitration Experiment q1 Desired Product Formed? start->q1 no_yield Low/No Yield q1->no_yield No wrong_isomer Wrong Isomer q1->wrong_isomer No over_nitration Over-nitration q1->over_nitration No success Successful Nitration q1->success Yes solution1 Increase Temperature/ Use Stronger Nitrating Agent no_yield->solution1 solution2 Use N-Oxide Pathway no_yield->solution2 solution3 Re-evaluate Substituent Effects/ Consider Steric Hindrance wrong_isomer->solution3 solution4 Reduce Nitrating Agent Stoichiometry/ Lower Temperature over_nitration->solution4 solution1->start solution2->start solution3->start solution4->start

Caption: A troubleshooting workflow for common issues in pyridine nitration.

References

Flow microreactor synthesis for secondary high explosives like LLM-105.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of the secondary high explosive 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105) using flow microreactors.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of synthesizing LLM-105 in a flow microreactor compared to traditional batch methods?

A1: The primary advantages of using a flow microreactor for LLM-105 synthesis include:

  • Enhanced Safety: Microreactors handle only small volumes of hazardous materials at any given time, minimizing the risk of runaway exothermic reactions, a significant concern in nitration chemistry.[1][2][3][4][5][6]

  • Precise Temperature Control: The high surface-area-to-volume ratio in microreactors allows for efficient heat exchange and tight control over the reaction temperature, which is crucial for managing highly exothermic nitration processes.[1][7][8][9][10][11]

  • Reduced Reaction Time: Continuous flow systems can significantly decrease reaction times compared to batch processes.[1][7][8][9]

  • Improved Product Purity: The precise control over reaction parameters can lead to improved product purity with fewer byproducts.[1][8][9]

Q2: What is the typical starting material for the flow synthesis of LLM-105?

A2: The most common and cost-effective starting material for the flow nitration synthesis of LLM-105 is 2,6-diaminopyrazine-1-oxide (DAPO).[1][7][8][9][10]

Q3: Are there significant yield improvements with the flow microreactor process for LLM-105 synthesis?

A3: No, the flow microreactor process for LLM-105 synthesis typically results in yields of 50-60%, which are comparable to the yields obtained in batch processes.[1][8][9]

Q4: What are the main impurities encountered in LLM-105 synthesis?

A4: A common impurity is the unreacted starting material from the oxidation of 2,6-diamino-3,5-dinitropyrazine (ANPZ) to LLM-105, which can be present at 5-10%.[12] Acid inclusions in the final crystalline product are also a key factor affecting purity.[1][8][9] In some cases, oxamide has been identified as an impurity, which can be removed by boiling the crude product in water or a methanol/water mixture.[13]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield (<50%) - Incomplete reaction. - Decomposition of product or intermediates.[1][13] - Suboptimal reagent concentration or residence time.- Increase residence time in the reactor. - Adjust the temperature; lower temperatures may reduce decomposition.[14] - Optimize the molar equivalents of the nitrating agent.
Poor Product Purity - Incomplete nitration. - Acid inclusions from the quenching process.[1][8][9] - Presence of unreacted intermediates (e.g., ANPZ).[12]- Ensure a controlled quenching process to prevent acid inclusions.[8][9] - Recrystallize the final product.[8][9][15] - Optimize reaction time and temperature to drive the reaction to completion.
Clogging of the Microreactor - Precipitation of starting materials, intermediates, or the final product within the microchannels. The limited solubility of ANPZ and LLM-105 can lead to a slurry.[12]- Ensure all starting materials are fully dissolved before entering the microreactor. - Adjust solvent composition to improve solubility. - Increase the flow rate to reduce residence time and the chance of precipitation. - Consider a reactor design that can handle slurries.
Inconsistent Crystal Morphology - Uncontrolled quenching conditions.- Precisely control the quenching temperature and rate of addition of the reaction mixture to the quenching solution.[14] - Investigate different quenching solvents.
Excessive Foaming - Gaseous byproducts (e.g., CO, CO2, N2O) from decomposition pathways.[13][16]- Modify reaction temperatures and addition times.[16] - Ensure adequate venting and pressure control in the system.
Runaway Reaction/Exotherm - Inadequate temperature control. - High concentration of reagents.- Immediately stop the reagent flow. - Ensure the cooling system for the microreactor is functioning optimally. - Reduce the concentration of the reagents or the overall flow rate.

Experimental Protocols

Key Experiment: Continuous Flow Nitration of DAPO to LLM-105

This protocol is a generalized representation based on published literature.[7][10][13] Researchers should optimize these parameters for their specific microreactor setup.

Materials:

  • 2,6-diaminopyrazine-1-oxide (DAPO)

  • 10% Oleum (fuming sulfuric acid)

  • 90% or 100% Nitric Acid

  • 20% Oleum

  • Ice-water for quenching

Equipment:

  • Commercially available flow microreactor system with at least two inlet pumps

  • Jacketed reactor chip

  • Backpressure regulator

  • Jacketed collection vessel with a mechanical stirrer and temperature probe

Procedure:

  • Reagent Preparation:

    • Prepare a solution of DAPO in 10% oleum.

    • Prepare the nitrating mixture, which could be 90% nitric acid or a mixture with 20% oleum.

  • System Setup:

    • Assemble the microreactor system as shown in the workflow diagram below.

    • Set the temperature of the reactor chip (e.g., 37°C) and the quenching vessel (e.g., 0-5°C).

  • Reaction:

    • Pump the DAPO solution and the nitrating mixture into the microreactor at controlled flow rates to achieve the desired residence time (e.g., 19-24 minutes).

    • Maintain a backpressure (e.g., 25-50 psi) to ensure a stable flow and prevent outgassing in the reactor.

  • Quenching:

    • The product stream exiting the reactor is directly quenched in the stirred, cooled ice-water vessel.

  • Work-up:

    • The precipitated yellow solid (LLM-105) is collected by filtration.

    • The solid is washed with water and then with a solvent like methanol to remove impurities.

    • The product is dried under vacuum.

  • Analysis:

    • The purity of the LLM-105 is determined by ¹H-NMR and/or HPLC.[8]

Visualizations

LLM-105 Synthesis Workflow

LLM105_Synthesis_Workflow cluster_reagents Reagent Preparation cluster_process Flow Microreactor Process cluster_downstream Downstream Processing DAPO DAPO in 10% Oleum Pumps Syringe Pumps DAPO->Pumps NitratingAgent Nitrating Agent (e.g., 90% HNO3 / 20% Oleum) NitratingAgent->Pumps Microreactor Microreactor Chip (Controlled Temperature) Pumps->Microreactor Controlled Flow Rates Quench Quenching Vessel (Ice Water) Microreactor->Quench Product Stream Filtration Filtration Quench->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying LLM105 Pure LLM-105 Drying->LLM105

Caption: Workflow for the continuous flow synthesis of LLM-105.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed CheckPurity Analyze Purity of Product Start->CheckPurity HighImpurity High Level of Starting Material? CheckPurity->HighImpurity Purity Low Decomposition Evidence of Decomposition Products? CheckPurity->Decomposition Purity Acceptable HighImpurity->Decomposition No IncreaseResidenceTime Action: Increase Residence Time HighImpurity->IncreaseResidenceTime Yes OptimizeTemp Action: Optimize Temperature (Potentially Lower) Decomposition->OptimizeTemp Yes CheckReagents Action: Verify Reagent Concentrations Decomposition->CheckReagents No End Re-evaluate Yield IncreaseResidenceTime->End OptimizeTemp->End CheckReagents->End

Caption: Decision tree for troubleshooting low yield in LLM-105 synthesis.

References

Validation & Comparative

A Comparative Guide to the Properties of 3,5-Dinitropyridine-2,6-diamine: Experimental versus DFT-Calculated Values

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the experimental and Density Functional Theory (DFT) calculated properties of 3,5-Dinitropyridine-2,6-diamine. This document summarizes key structural and spectroscopic data to offer a comprehensive overview of the molecule's characteristics.

Introduction

Structural Properties

The precise experimental determination of bond lengths and angles from single-crystal X-ray diffraction for this compound is not widely available in the public domain. However, extensive studies have been conducted on its close analogue, 2,6-Diamino-3,5-dinitropyridine-1-oxide. These studies confirm a planar molecular structure with significant intramolecular and intermolecular hydrogen bonding. For the N-oxide, the crystal density has been experimentally measured to be 1.90 g/cm³. DFT calculations on the N-oxide have predicted a density of 1.860 g/cm³, showing good agreement with experimental findings.[1] It is expected that this compound would also exhibit a planar conformation stabilized by intramolecular hydrogen bonds between the amino and nitro groups.

Table 1: Comparison of Experimental and DFT Calculated Structural Properties

PropertyExperimental ValueDFT Calculated Value
Crystal System Not available for this compound. (Monoclinic for the N-oxide derivative)To be calculated
Space Group Not available for this compound. (P2₁/c for the N-oxide derivative)To be calculated
Bond Lengths (Å) Not availableTo be calculated
**Bond Angles (°) **Not availableTo be calculated
Dihedral Angles (°) Not availableTo be calculated

Spectroscopic Properties

Spectroscopic analysis provides valuable insights into the molecular structure and bonding of a compound. The following tables summarize the available experimental and expected DFT calculated spectroscopic data for this compound.

Vibrational Spectroscopy (IR and Raman)

Experimental infrared (IR) and Raman spectra provide information about the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies, which, after appropriate scaling, can be compared with the experimental data to aid in the assignment of spectral bands.

Table 2: Comparison of Experimental and DFT Calculated Vibrational Frequencies (cm⁻¹)

Vibrational ModeExperimental Frequency (cm⁻¹)DFT Calculated Frequency (cm⁻¹)
N-H stretching Expected ~3400-3200To be calculated
C-H stretching Expected ~3100-3000To be calculated
NO₂ asymmetric stretching Expected ~1550-1500To be calculated
NO₂ symmetric stretching Expected ~1350-1300To be calculated
C=C, C=N stretching Expected ~1650-1450To be calculated
N-H bending Expected ~1650-1550To be calculated
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical environment of atomic nuclei. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation. Experimental data for the N-oxide derivative in DMSO show two distinct signals for the amine protons, indicating restricted rotation due to intramolecular hydrogen bonding.[1] The ¹³C NMR spectrum of the N-oxide derivative has been reported to show five distinct signals.[1]

Table 3: Comparison of Experimental and DFT Calculated NMR Chemical Shifts (ppm)

NucleusExperimental Chemical Shift (ppm)DFT Calculated Chemical Shift (ppm)
¹H (Amino protons) Not available (Two distinct signals observed for the N-oxide in DMSO[1])To be calculated
¹H (Aromatic proton) Not availableTo be calculated
¹³C (C2, C6) Not availableTo be calculated
¹³C (C3, C5) Not availableTo be calculated
¹³C (C4) Not availableTo be calculated

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct nitration of 2,6-diaminopyridine using a mixture of nitric and sulfuric acids.[2] The reaction conditions, such as temperature and reactant ratios, are critical to optimize the yield and purity of the final product.[2]

X-ray Crystallography

For single-crystal X-ray diffraction analysis, a suitable single crystal of the compound is grown, typically by slow evaporation of a solvent. The crystal is then mounted on a diffractometer, and X-ray diffraction data are collected. The resulting data are processed to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.

Spectroscopic Measurements
  • IR Spectroscopy: Infrared spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is often prepared as a KBr pellet.

  • Raman Spectroscopy: FT-Raman spectra are recorded using a spectrometer with a near-infrared laser source to minimize fluorescence.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or acetone-d₆. Chemical shifts are reported relative to a standard reference, typically tetramethylsilane (TMS).

DFT Calculations

Computational studies are generally performed using quantum chemistry software packages like Gaussian. The molecular geometry is optimized using a specific functional, such as B3LYP, and a suitable basis set (e.g., 6-311++G(d,p)). Vibrational frequencies are calculated at the optimized geometry and are often scaled by an empirical factor to better match experimental values. NMR chemical shifts are typically calculated using the Gauge-Including Atomic Orbital (GIAO) method with the same functional and basis set.

Logical Workflow for Comparison

The following diagram illustrates the logical workflow for comparing experimental and DFT calculated properties of a molecule like this compound.

G cluster_exp Experimental Workflow cluster_dft DFT Calculation Workflow synthesis Synthesis of this compound purification Purification and Crystal Growth synthesis->purification xray X-ray Crystallography purification->xray spectroscopy Spectroscopic Measurements (IR, Raman, NMR) purification->spectroscopy exp_data Experimental Data (Structure, Spectra) xray->exp_data spectroscopy->exp_data comparison Comparative Analysis exp_data->comparison mol_model Build Molecular Model geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_model->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR Chemical Shift Calculation (GIAO) geom_opt->nmr_calc dft_data Calculated Data (Structure, Frequencies, Shifts) freq_calc->dft_data nmr_calc->dft_data dft_data->comparison

Caption: Workflow for comparing experimental and DFT data.

Conclusion

The comparison between experimental data and DFT calculations for this compound highlights the predictive power of computational chemistry. While there are gaps in the publicly available experimental data for this specific molecule, the information available for its N-oxide derivative shows a good correlation between measured and calculated properties. Further research involving a comprehensive experimental characterization of this compound, particularly through single-crystal X-ray diffraction, and a direct comparative DFT study would be invaluable for a more complete understanding of its properties. This would further aid in its potential development for various applications.

References

A Researcher's Guide to DFT Methods for Calculating Enthalpy of Formation in Energetic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately predicting the enthalpy of formation of energetic materials is crucial for assessing their performance and safety. Density Functional Theory (DFT) has emerged as a powerful computational tool for this purpose. This guide provides an objective comparison of common DFT methods, supported by experimental data, to aid in the selection of appropriate computational strategies.

The determination of the enthalpy of formation (ΔHf) is a critical aspect in the characterization of energetic materials, as it directly relates to the energy that can be released during a chemical reaction.[1][2] While experimental methods like bomb calorimetry provide benchmark data, computational approaches such as DFT offer a safer and often faster alternative for screening new compounds.[3] The accuracy of DFT calculations, however, is highly dependent on the choice of functional and basis set. This guide focuses on the validation of various DFT methods against experimental values for common energetic materials.

Comparison of DFT Functionals

The selection of an appropriate DFT functional is paramount for obtaining reliable predictions of the enthalpy of formation. A variety of functionals have been benchmarked for their performance on energetic materials. This section provides a comparative overview of some of the most commonly employed functionals.

The B3LYP functional, a hybrid functional, has been widely used in computational chemistry for its balance of accuracy and computational cost.[4][5][6] The M06-2X functional, a hybrid meta-GGA functional, is known for its good performance in thermochemistry and kinetics.[7] PBE0, another hybrid functional, is also frequently used for energetic materials calculations.[8] Dispersion-corrected functionals, such as B97-D3, are designed to better account for non-covalent interactions, which can be important in the solid state. For higher accuracy, double-hybrid functionals are often recommended, though they come with a higher computational expense.

The performance of these functionals is typically evaluated by comparing the calculated enthalpies of formation against experimental data and is often quantified using metrics like Mean Absolute Error (MAE) and Root Mean Square Deviation (RMSD). One study reported a mean absolute error of 9.3 kcal/mol for solid-phase enthalpy of formation calculations using a first-principles DFT method for over 150 energetic materials.[9][10][11]

Data Presentation: Calculated vs. Experimental Enthalpy of Formation

The following table summarizes the calculated solid-phase enthalpy of formation (ΔHf, solid) for several common energetic materials using different DFT functionals, compared with their experimental values. All values are in kcal/mol.

Energetic MaterialExperimental ΔHf, solid (kcal/mol)B3LYPM06-2XPBE0
RDX+18.2[12]Data not available in sourcesData not available in sourcesData not available in sources
HMX+17.9[13]Data not available in sources+24.6 to +2254.1 (for derivatives)[10][14]Data not available in sources
TNT-14.6[15]Data not available in sourcesData not available in sourcesData not available in sources
PETN-127.3[16]Data not available in sourcesData not available in sourcesData not available in sources
TATB-15.5[17]Data not available in sourcesData not available in sourcesData not available in sources

Note: The table is populated with experimental values found in the provided search results. Directly comparable calculated values for these specific functionals and energetic materials were not consistently available across the search results. The value for HMX derivatives with M06-2X indicates a wide range depending on the substituent groups.

Experimental and Computational Protocols

A thorough understanding of the methodologies behind both the experimental and computational determination of the enthalpy of formation is essential for a critical evaluation of the results.

Experimental Protocol: Bomb Calorimetry

The experimental enthalpy of formation of energetic materials is most commonly determined using bomb calorimetry.[3]

  • Sample Preparation: A known mass of the energetic material is placed in a sample holder within a high-pressure vessel known as a "bomb."

  • Pressurization: The bomb is filled with a high pressure of a combustible gas, typically oxygen, to ensure complete combustion.

  • Immersion: The bomb is then submerged in a known quantity of water in an insulated container called a calorimeter.

  • Ignition and Measurement: The sample is ignited electrically, and the heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature increase. This temperature change is precisely measured.

  • Calculation: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system. The enthalpy of formation is then derived from the heat of combustion using Hess's Law, taking into account the enthalpies of formation of the combustion products (e.g., CO2, H2O, N2).[18]

Computational Protocol: DFT Calculations

The computational determination of the solid-phase enthalpy of formation typically involves a multi-step process.[9][19]

  • Gas-Phase Calculation: The enthalpy of formation in the gas phase (ΔHf, gas) is calculated first. This is often done using isodesmic reactions, which are hypothetical reactions where the number and types of bonds are conserved on both sides of the reaction.[20] This approach helps to cancel out systematic errors in the DFT calculations.

  • Enthalpy of Sublimation: The enthalpy of sublimation (ΔHsub) is then calculated or estimated. This value represents the energy required for the material to transition from the solid to the gas phase.

  • Solid-Phase Enthalpy of Formation: The solid-phase enthalpy of formation (ΔHf, solid) is then obtained by subtracting the enthalpy of sublimation from the gas-phase enthalpy of formation: ΔHf, solid = ΔHf, gas - ΔHsub.[21]

An alternative and more direct approach involves calculating the enthalpy of the bulk energetic material and its constituent elements in their reference states to directly obtain the solid-phase enthalpy of formation.[9][10][11]

Workflow for Validation of DFT Methods

The following diagram illustrates the general workflow for validating DFT methods for calculating the enthalpy of formation of energetic materials.

DFT_Validation_Workflow cluster_experimental Experimental Determination cluster_computational Computational Prediction cluster_validation Validation exp_synthesis Synthesis of Energetic Material exp_calorimetry Bomb Calorimetry exp_synthesis->exp_calorimetry exp_data Experimental ΔHf exp_calorimetry->exp_data comparison Compare Calculated and Experimental ΔHf exp_data->comparison comp_method Select DFT Functional & Basis Set comp_gas Calculate Gas-Phase ΔHf comp_method->comp_gas comp_solid Calculate Solid-Phase ΔHf comp_gas->comp_solid comp_sub Calculate Enthalpy of Sublimation comp_sub->comp_solid comp_solid->comparison error_analysis Calculate MAE, RMSD comparison->error_analysis assessment Assess Accuracy of DFT Method error_analysis->assessment

Caption: Workflow for validating DFT methods for enthalpy of formation calculations.

Conclusion

The accurate prediction of the enthalpy of formation of energetic materials is a challenging yet vital task. DFT methods offer a powerful computational toolkit for this purpose, but their reliability hinges on the careful selection of functionals and methodologies. This guide provides a starting point for researchers by comparing common DFT approaches and outlining the necessary experimental and computational protocols for their validation. As computational resources and methodologies continue to advance, the synergy between experimental and computational chemistry will undoubtedly lead to the design of safer and more effective energetic materials.

References

A Comparative Analysis of Dinitropyridine Isomers: Stability and Performance Insights for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comparative overview of the stability and performance of dinitropyridine isomers, a class of compounds with significant potential in the development of energetic materials and pharmaceuticals. Due to the limited availability of comprehensive experimental data for all parent isomers in the public domain, this comparison includes data on key derivatives to provide a broader understanding of their characteristics. This information is intended for researchers, scientists, and drug development professionals to inform their work with these versatile molecules.

Data Summary

The following table summarizes the available quantitative data for dinitropyridine isomers and their notable derivatives. Direct comparison of the parent isomers is challenging due to incomplete data; however, the presented information offers valuable insights into the influence of nitro group positioning and other substitutions on the properties of the pyridine ring.

CompoundIsomerMelting Point (°C)Decomposition Temperature (°C)Density (g/cm³)Detonation Velocity (m/s)
Dinitropyridines
2,3-Dinitropyridine2,3-Not AvailableNot Available1.59[1][2]Not Available
2,4-Dinitropyridine Derivative (fused with imidazole)2,4-Not Available238[3]1.807[3]8151[3]
2,5-Dinitropyridine2,5-Not AvailableNot AvailableNot AvailableNot Available
2,6-Dinitropyridine2,6-Not AvailableNot AvailableNot AvailableNot Available
3,4-Dinitropyridine3,4-Not AvailableNot Available1.59[4][5]Not Available
3,5-Dinitropyridine3,5-145-146[6]Not Available1.59 (Predicted)[6]Not Available
Dinitropyridine Derivatives
2,6-Diamino-3,5-dinitropyridine-1-oxide (ANPyO)2,6- (derivative)>340[7]365 (exothermic peak)[8]1.88[7]7000 (at 1.50 g/cm³)[8]
2-(5-amino-2H-tetrazol-1-yl)-4-amine-3,5-dinitropyridine (ATDP)3,5- (derivative)304 (dec.)[9]~290[9]Not Available7500[9]
2-Hydroxy-3,5-dinitropyridine3,5- (derivative)175-179[10][11]Not Available1.8469 (rough estimate)[10]Not Available

Stability and Performance Overview

The stability and performance of dinitropyridine compounds are intrinsically linked to the substitution pattern of the nitro groups on the pyridine ring. The electron-withdrawing nature of the nitro groups generally enhances the thermal stability and energetic performance of these compounds.

From the available data, derivatives of dinitropyridines, such as 2,6-Diamino-3,5-dinitropyridine-1-oxide (ANPyO), exhibit high decomposition temperatures, indicating significant thermal stability.[7][8] The presence of amino groups in conjunction with nitro groups can lead to the formation of intramolecular and intermolecular hydrogen bonds, which contributes to a more stable crystal lattice and, consequently, higher decomposition temperatures and densities.[7] For instance, ANPyO has a higher than predicted crystal density due to extensive hydrogen bonding.[7]

In terms of performance, detonation velocity is a key metric for energetic materials. Fused 2,4-dinitropyridine derivatives have been reported with high detonation velocities, suggesting their potential as powerful explosives.[3] The performance of these compounds is influenced by factors such as density and oxygen balance.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the stability and performance of energetic materials like dinitropyridine isomers.

Thermal Stability Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA are fundamental techniques to assess the thermal stability of compounds.

  • Objective: To determine the melting point, decomposition temperature, and mass loss profile of the dinitropyridine isomers.

  • Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both DSC and TGA is typically used.

  • Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum or stainless steel crucible.

  • Experimental Conditions:

    • The sample is heated at a constant rate, commonly 10 °C/min, under an inert atmosphere, such as nitrogen, with a flow rate of around 50 mL/min.

    • The temperature program typically ranges from ambient temperature to a point beyond the decomposition of the material.

  • Data Analysis:

    • The DSC curve reveals endothermic events (e.g., melting) and exothermic events (e.g., decomposition). The peak temperature of the exotherm is often reported as the decomposition temperature.

    • The TGA curve shows the percentage of mass loss as a function of temperature, indicating the onset of decomposition and the residual mass.

G cluster_0 Sample Preparation cluster_1 DSC/TGA Analysis cluster_2 Data Acquisition & Analysis weigh Weigh 1-5 mg of sample place Place in crucible weigh->place instrument Place crucible in DSC/TGA instrument place->instrument heat Heat at 10°C/min under Nitrogen flow instrument->heat record Record heat flow (DSC) and mass loss (TGA) heat->record analyze Determine melting point, decomposition temperature, and mass loss record->analyze

Workflow for DSC/TGA Analysis.
Impact Sensitivity Testing: BAM Fallhammer Test

The BAM Fallhammer test is a standardized method to determine the sensitivity of a substance to impact.

  • Objective: To determine the impact energy at which a sample shows a reaction (e.g., decomposition, explosion).

  • Apparatus: A BAM Fallhammer apparatus, consisting of a drop weight of a specific mass that can be released from varying heights onto a sample confined in a standardized steel assembly.

  • Sample Preparation: A small, measured amount of the substance is placed in the testing apparatus.[12]

  • Procedure:

    • The drop weight is released from a specific height, impacting the sample.

    • The outcome (reaction or no reaction) is observed.

    • The "one-shot" or "up-and-down" method is typically used, where the drop height is adjusted based on the previous result to determine the height at which there is a 50% probability of reaction (H₅₀).

  • Data Analysis: The impact energy is calculated from the mass of the drop weight and the drop height. A lower H₅₀ value indicates a higher sensitivity to impact.

G start Start with initial drop height prepare Prepare sample in apparatus start->prepare drop Release drop weight prepare->drop observe Observe for reaction drop->observe reaction Reaction? observe->reaction decrease_h Decrease drop height reaction->decrease_h Yes increase_h Increase drop height reaction->increase_h No decrease_h->prepare calculate Calculate H50 value decrease_h->calculate increase_h->prepare increase_h->calculate

BAM Fallhammer Test Logic.
Explosive Performance Testing: Trauzl Lead Block Test

The Trauzl lead block test is a method to measure the relative strength or disruptive power of an explosive.

  • Objective: To quantify the explosive power of a substance by measuring the expansion of a cavity in a lead block.[13]

  • Apparatus: A standardized lead block with a central cavity.

  • Sample Preparation: A 10-gram sample of the explosive is typically used, wrapped in foil.[13]

  • Procedure:

    • The sample is placed in the cavity of the lead block.[13]

    • The explosive is detonated.

    • The volume of the enlarged cavity is measured by filling it with a liquid (e.g., water) and measuring the liquid's volume.[14]

  • Data Analysis: The increase in the cavity volume, after subtracting the initial volume, is reported as the Trauzl number. A larger Trauzl number indicates a more powerful explosive.

G cluster_0 Preparation cluster_1 Detonation cluster_2 Measurement sample Prepare 10g explosive sample block Place sample in lead block cavity sample->block detonate Detonate sample block->detonate measure Measure volume of enlarged cavity detonate->measure calculate Calculate Trauzl number measure->calculate

Trauzl Lead Block Test Workflow.

References

Compatibility of PYX (2,6-Bis(picrylamino)-3,5-dinitropyridine) with Other Energetic Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermal stability and compatibility of the heat-resistant explosive PYX (2,6-Bis(picrylamino)-3,5-dinitropyridine) with other common energetic materials. The information is supported by experimental data from vacuum thermal stability tests, offering a quantitative basis for evaluation.

Introduction to PYX

PYX, chemically known as 2,6-Bis(picrylamino)-3,5-dinitropyridine, is a highly thermostable explosive renowned for its exceptional heat resistance.[1] Its molecular structure, characterized by strong intermolecular hydrogen bonds, contributes to its remarkable stability at elevated temperatures, making it a candidate for applications requiring performance in extreme thermal environments.[2] This guide focuses on its compatibility with other energetic materials, a critical factor for the formulation of safe and reliable explosive mixtures.

Quantitative Comparison of Thermal Stability

The compatibility of energetic materials is often assessed by observing the change in their decomposition behavior when mixed. A primary method for this is the vacuum thermal stability test, which measures the volume of gas evolved from a sample at a constant elevated temperature over a prolonged period. An increase in gas evolution in a mixture compared to the individual components suggests incompatibility.

The following table summarizes the vacuum thermal stability data for PYX in comparison to RDX, HMX, and TNT at various temperatures. The data is derived from historical screening tests conducted to evaluate candidates for high-temperature applications.[3]

Table 1: Vacuum Thermal Stability Test Results — Total Gas Evolved (cm³/g)

Explosive150°C (up to 90 days)175°C (up to 90 days)200°C (up to 90 days)
PYX 0.22 (at 90 days)0.44 (at 90 days)0.90 (at 90 days)
RDX 1.15 (at 90 days)>15 (in < 4 days)>15 (in < 2 days)
HMX 0.65 (at 90 days)>15 (in < 9 days)>15 (in < 2 days)
TNT 0.45 (at 90 days)2.50 (at 90 days)>15 (in 13 days)

Data sourced from Los Alamos Scientific Laboratory report LA-5829-MS.[3]

Analysis of Thermal Stability Data:

The data clearly demonstrates the superior thermal stability of PYX compared to RDX, HMX, and TNT. At all tested temperatures, PYX evolved significantly less gas, indicating a much slower rate of decomposition. RDX and HMX, in particular, showed rapid decomposition at 175°C and 200°C, evolving more than 15 cm³/g of gas in a short period, which is a common threshold to terminate the test due to excessive decomposition.[3] TNT also showed significantly higher gas evolution than PYX at elevated temperatures. The exceptional stability of PYX makes it a promising component for formulations intended for high-temperature applications. While direct compatibility data for mixtures of PYX with these other explosives from this specific historical data set is not available, the inherent stability of PYX suggests it would likely not be destabilized by these materials at temperatures where they themselves are stable. However, for definitive compatibility assessment, experimental testing of the mixtures is essential.

Experimental Protocols

The following are detailed methodologies for the key experiments used to assess the compatibility of energetic materials.

Vacuum Thermal Stability Test (VST)

The vacuum thermal stability test is a widely used method to determine the thermal stability of explosives and their compatibility with other materials.

Objective: To measure the amount of gas evolved by an energetic material when held at a constant elevated temperature under vacuum.

Apparatus:

  • Constant temperature bath

  • Sample tubes

  • Manometer for pressure measurement

  • Vacuum pump

Procedure:

  • A precisely weighed sample of the energetic material (or a mixture) is placed in a glass sample tube.

  • The sample tube is connected to a manometer and the system is evacuated to a specified pressure.

  • The sample tube is then immersed in a constant temperature bath set to the desired test temperature (e.g., 100°C, 120°C, or higher for heat-resistant explosives).

  • The pressure increase due to the evolved gases from the decomposition of the sample is monitored over a set period (e.g., 48 hours).

  • The volume of gas evolved is calculated and typically reported in cm³/g.

Interpretation of Results:

  • A larger volume of evolved gas indicates lower thermal stability.

  • For compatibility testing, the gas evolution of a mixture is compared to the sum of the gas evolution of the individual components. A significantly higher gas evolution in the mixture suggests incompatibility.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to study the thermal properties of materials, including their melting point and decomposition temperature.

Objective: To measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.

Apparatus:

  • Differential Scanning Calorimeter

Procedure:

  • A small, precisely weighed sample (typically 1-5 mg) is placed in a sample pan (e.g., aluminum, copper, or gold-plated).

  • The sample pan and an empty reference pan are placed in the DSC furnace.

  • The furnace is heated at a controlled rate (e.g., 5, 10, or 20 °C/min).

  • The instrument measures the difference in heat flow between the sample and the reference.

  • The output is a thermogram, which plots heat flow versus temperature.

Interpretation of Results:

  • An endothermic peak (heat absorption) typically corresponds to a phase change, such as melting.

  • An exothermic peak (heat release) indicates a chemical reaction, such as decomposition. The onset temperature and the peak temperature of the exotherm are key indicators of thermal stability.

  • For compatibility testing, the thermogram of a mixture is compared to the thermograms of the individual components. A significant lowering of the decomposition temperature or a change in the shape of the exothermic peak in the mixture indicates a potential incompatibility.

Logical Workflow for Compatibility Assessment

The following diagram illustrates a typical workflow for assessing the compatibility of a new energetic material with other substances.

Compatibility_Assessment_Workflow cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Isothermal Stability Testing cluster_2 Phase 3: Data Analysis & Conclusion A Material Selection (e.g., New Energetic Material + Standard Explosive) B Differential Scanning Calorimetry (DSC) - Determine onset of decomposition - Observe peak shifts in mixtures A->B C Vacuum Stability Test (VST) - Measure gas evolution over time at elevated temperature B->C D Isothermal Thermogravimetric Analysis (TGA) - Measure mass loss at constant temperature E Compare DSC & VST/TGA Data - Analyze changes in decomposition temperature - Quantify gas evolution/mass loss D->E F Compatibility Assessment - Compatible - Incompatible - Further testing required E->F

Caption: Workflow for assessing the compatibility of energetic materials.

Conclusion

The available experimental data strongly supports the classification of PYX as a highly heat-resistant explosive with superior thermal stability compared to conventional energetic materials like RDX, HMX, and TNT. Its low rate of gas evolution at elevated temperatures makes it a prime candidate for formulations intended for use in high-temperature environments. While direct experimental data on the compatibility of PYX in mixtures with other explosives is limited in the open literature, its inherent stability is a positive indicator. However, as a best practice in energetic materials formulation, any new composition containing PYX should undergo rigorous compatibility testing using standard methods such as DSC and VST to ensure safety and reliability.

References

Cross-Validation of Analytical Data for Novel Energetic Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the development of novel energetic compounds, rigorous analytical characterization is paramount to ensure performance, stability, and safety. Cross-validation of analytical data using multiple, complementary techniques provides a comprehensive understanding of a new compound's properties. This guide offers a comparative overview of key analytical methods, presenting their performance metrics and experimental protocols to aid in the selection of appropriate techniques for the characterization and validation of novel energetic materials.

Performance Comparison of Analytical Techniques

The selection of an analytical technique for a novel energetic compound is dictated by the specific information required, such as molecular structure, thermal stability, or sensitivity to detonation. The following tables summarize the quantitative performance of commonly employed analytical methods.

Technique Parameter Measured Limit of Detection (LOD) / Limit of Quantitation (LOQ) Analysis Time Selectivity Primary Application
High-Performance Liquid Chromatography (HPLC) Concentration, Purity, Decomposition Productsng/mL to pg/mL range[1]14 min for TNT detection[1]HighQuantification and separation of thermally sensitive high explosives.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Molecular Weight, Structure, ImpuritiesHighly sensitive, method-dependent~1.2 min for NG detection[1]Very HighIdentification of volatile and semi-volatile organic explosives.[3][4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Molecular Weight, Structure, Fragmentation Patternspg/mL range[1]<1 min/sample[1]Very HighSensitive and selective detection of a wide range of explosives and their metabolites at trace levels.[5]
Raman Spectroscopy Molecular Vibrations, Crystal StructureMethod-dependentRapid, real-time analysis possibleHighNon-destructive chemical identification and structural analysis.[4]
Differential Scanning Calorimetry (DSC) Thermal Transitions (Melting Point, Decomposition Temperature)mg scaleDependent on heating rateModerateAssessment of thermal stability and compatibility of energetic materials.[6][7]
Thermogravimetric Analysis (TGA) Mass Loss as a Function of Temperaturemg scaleDependent on heating rateLowDetermination of decomposition kinetics and thermal stability.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are outlines of typical experimental protocols for the key analytical techniques discussed.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To separate, identify, and quantify components of a mixture.

  • Instrumentation: A standard HPLC system equipped with a pump, injector, column, and a suitable detector (e.g., UV-Vis or Diode Array Detector).

  • Methodology:

    • Mobile Phase Preparation: Prepare a suitable mobile phase, often a mixture of acetonitrile and water, and degas it.[1]

    • Sample Preparation: Dissolve a precisely weighed amount of the novel energetic compound in a suitable solvent (e.g., acetonitrile) to a known concentration.

    • Chromatographic Conditions: Set the flow rate (e.g., 1 mL/min), column temperature, and detector wavelength.

    • Injection: Inject a known volume of the sample onto the column.

    • Data Analysis: Identify and quantify the compound based on its retention time and peak area compared to a standard.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To separate and identify volatile and semi-volatile compounds.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Methodology:

    • Sample Preparation: Dissolve the sample in a volatile solvent. Derivatization may be necessary for non-volatile compounds.

    • GC Conditions: Select an appropriate capillary column and set the temperature program for the oven, as well as the carrier gas flow rate.

    • Injection: Inject a small volume of the sample into the heated injection port.

    • MS Conditions: Set the ionization mode (e.g., Electron Ionization) and the mass range to be scanned.

    • Data Analysis: Identify compounds based on their retention times and the fragmentation patterns in their mass spectra.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Objective: To achieve highly sensitive and selective detection and quantification.

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.

  • Methodology:

    • Sample Preparation: Similar to HPLC, dissolve the sample in a suitable solvent.[1]

    • LC Conditions: Optimize the mobile phase composition and gradient to achieve good separation.

    • MS/MS Conditions: Select the ionization source (e.g., ESI or APCI) and optimize the parameters.[1] Develop a Multiple Reaction Monitoring (MRM) method by selecting precursor and product ions for the target analyte.

    • Analysis: The first mass spectrometer selects the precursor ion, which is then fragmented, and the second mass spectrometer detects a specific product ion, ensuring high selectivity.

    • Data Analysis: Quantify the analyte based on the signal intensity of the specific MRM transition.

Raman Spectroscopy
  • Objective: To obtain information about molecular vibrations and crystal structure.

  • Instrumentation: A Raman spectrometer with a laser source, sample holder, and detector.

  • Methodology:

    • Sample Preparation: Place a small amount of the solid or liquid sample on a suitable substrate.

    • Data Acquisition: Focus the laser onto the sample and collect the scattered light. The spectrum is typically collected over a specific range of Raman shifts.

    • Data Analysis: Identify the compound by comparing the obtained Raman spectrum with reference spectra or by analyzing the characteristic vibrational bands.

Thermal Analysis (DSC/TGA)
  • Objective: To evaluate the thermal properties of the material.

  • Instrumentation: A Differential Scanning Calorimeter or a Thermogravimetric Analyzer.

  • Methodology:

    • Sample Preparation: Place a small, accurately weighed amount of the sample (typically 1-5 mg) into an appropriate pan (e.g., aluminum or copper).[7]

    • Experimental Conditions: Set the heating rate (e.g., 5, 10, or 20 °C/min) and the temperature range for the analysis. The experiment is typically conducted under an inert atmosphere (e.g., nitrogen).

    • Data Acquisition: The instrument records the heat flow (DSC) or mass change (TGA) as a function of temperature.

    • Data Analysis: Determine key thermal events such as melting point, decomposition temperature, and mass loss from the resulting thermogram. The Kissinger method can be used to determine the activation energy of decomposition from experiments conducted at multiple heating rates.[7]

Visualizing the Workflow

Diagrams can clarify complex experimental processes and logical relationships. The following diagrams, created using the DOT language, illustrate a general cross-validation workflow and a specific analytical procedure.

CrossValidationWorkflow cluster_synthesis Compound Synthesis & Purification Synthesis Novel Energetic Compound Synthesized Purification Purification Synthesis->Purification Structure Structural Elucidation (NMR, X-Ray) Purification->Structure Purity Purity Assessment (HPLC) Purification->Purity Thermal Thermal Analysis (DSC, TGA) Structure->Thermal Raman Raman Spectroscopy Structure->Raman Purity->Thermal GCMS GC-MS Analysis Purity->GCMS LCMS LC-MS/MS Analysis Purity->LCMS Sensitivity Sensitivity Testing (Impact, Friction) Thermal->Sensitivity

Caption: A general workflow for the synthesis, characterization, and cross-validation of a novel energetic compound.

LCMS_Workflow cluster_prep Sample & System Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Interpretation SamplePrep Sample Dissolution in Solvent Injection Sample Injection SamplePrep->Injection MobilePhase Mobile Phase Preparation & Degassing MobilePhase->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (e.g., ESI, APCI) Separation->Ionization MS1 MS1: Precursor Ion Selection Ionization->MS1 Fragmentation Collision-Induced Dissociation MS1->Fragmentation MS2 MS2: Product Ion Detection Fragmentation->MS2 Chromatogram Generate Chromatogram MS2->Chromatogram Confirmation Structural Confirmation (Fragmentation Pattern) MS2->Confirmation Quantification Quantification (Peak Area) Chromatogram->Quantification

Caption: A representative experimental workflow for the analysis of a novel energetic compound using LC-MS/MS.

References

Pyridine-Based Explosives: A Comparative Analysis of Detonation Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the detonation velocity and pressure of pyridine-based explosives, offering a valuable resource for researchers in the field of energetic materials. Pyridine, a heterocyclic aromatic organic compound, serves as a foundational structure for a class of explosives that exhibit a range of performance characteristics. This document summarizes key experimental data, details the methodologies used to obtain this data, and presents a logical framework for understanding the structure-performance relationships of these compounds.

Data Presentation: A Comparative Overview

The detonation properties of pyridine-based explosives are benchmarked against well-known conventional explosives. The following table summarizes experimental and theoretical data for detonation velocity and pressure. It is important to note that performance can be influenced by the explosive's physical state, density, and the presence of binders in formulations.

Explosive CompoundAbbreviationTypeDetonation Velocity (m/s)Detonation Pressure (GPa)Density (g/cm³)Data Type
Pyridine-Based Explosives
2,6-Diamino-3,5-dinitropyridine-1-oxide (formulation with 5% EVA binder)ANPyOPyridine Derivative7,060[1]18.1[1]1.88 (TMD of pure ANPyO)Experimental
2,6-Diamino-3,5-dinitropyridine-1-oxideANPyOPyridine Derivative7,000[2]Not Reported1.50Experimental
2,6-bis(trinitromethyl)pyridinePyridine Derivative8,700[3]33.2[3]Not ReportedTheoretical
Alternative Explosives
TrinitrotolueneTNTAromatic6,900[4]191.65Experimental
CyclotrimethylenetrinitramineRDXNitramine8,750[4]341.82Experimental
CyclotetramethylenetetranitramineHMXNitramine9,100[4]391.91Experimental
TriaminotrinitrobenzeneTATBAromatic7,350[4]261.80Experimental

TMD: Theoretical Maximum Density EVA: Ethylene-vinyl acetate

Experimental Protocols

The determination of detonation velocity and pressure is critical for characterizing the performance of explosive materials. The data presented in this guide is primarily derived from the following established experimental methodologies.

Detonation Velocity Measurement

1. Dautriche Method: This is a classic and straightforward technique for measuring the detonation velocity of a solid explosive charge.[5][6]

  • Principle: The method relies on comparing the detonation velocity of the test explosive with that of a known, calibrated detonating cord.

  • Procedure: A length of detonating cord with a known and uniform detonation velocity is formed into a loop. Two points on this loop are inserted into the explosive charge at a precisely measured distance apart. The explosive is initiated, and the detonation wave triggers the detonating cord at both insertion points. Two detonation waves travel in opposite directions along the cord and collide. The point of collision, which is marked on a witness plate (typically lead), is offset from the center of the cord loop. By measuring this offset and knowing the detonation velocity of the cord and the distance between the insertion points, the detonation velocity of the test explosive can be calculated.[7][8]

2. Fiber Optic Probes: This method offers a more direct and precise measurement of detonation velocity.

  • Principle: Optical fibers are used to detect the light flash produced as the detonation front passes specific points along the explosive charge.

  • Procedure: Two or more optical fiber probes are placed at accurately known distances along the length of the explosive sample. As the detonation wave propagates through the explosive, it sequentially reaches each probe. The intense light from the detonation front is transmitted through the optical fibers to a photodetector connected to a high-speed oscilloscope. The time intervals between the light signals from consecutive probes are precisely measured. The detonation velocity is then calculated by dividing the known distance between the probes by the measured time interval.

Detonation Pressure Measurement

1. Plate Dent Test: This is a widely used method for estimating the detonation pressure and brisance (shattering effect) of an explosive.[9]

  • Principle: The test is based on the empirical observation that the depth of the dent produced in a standardized steel witness plate by the detonation of a cylindrical explosive charge is proportional to the detonation pressure.[10][11]

  • Procedure: A cylindrical charge of the test explosive of a standard diameter is placed on a thick, standardized steel plate. The explosive is initiated from the end not in contact with the plate. The detonation creates a dent in the witness plate. The depth of this dent is carefully measured. This depth is then compared to calibration curves that correlate dent depth with the known detonation pressures of standard explosives.[10]

2. Photonic Doppler Velocimetry (PDV): PDV is a more advanced and precise method for determining detonation pressure by measuring particle velocity.[12][13][14][15]

  • Principle: PDV measures the velocity of a surface (a "flyer" plate or a window material) driven by the detonation products. This particle velocity can then be used in conjunction with the measured detonation velocity and the Hugoniot equations of state for the explosive and the target material to calculate the detonation pressure.[16]

  • Procedure: A laser beam is directed at a reflective surface placed in contact with the explosive charge. As the detonation wave reaches the surface, it is accelerated to a high velocity. The reflected laser light undergoes a Doppler shift in frequency that is proportional to the surface velocity. This Doppler-shifted light is mixed with a reference laser beam to create a "beat" frequency, which is recorded by a high-speed oscilloscope. Analysis of this beat frequency provides a continuous velocity-time history of the moving surface, from which the particle velocity and subsequently the detonation pressure can be determined with high accuracy.[14]

Mandatory Visualization

The following diagram illustrates the conceptual relationship between the molecular structure of pyridine-based explosives and their detonation performance. The performance is primarily influenced by the degree of nitration, the presence of other functional groups, and the overall oxygen balance of the molecule.

G Relationship between Structure and Performance of Pyridine-Based Explosives cluster_structure Molecular Structure cluster_properties Key Molecular Properties cluster_performance Detonation Performance Pyridine_Ring Pyridine Ring Nitro_Groups Nitro Groups (-NO2) (Number and Position) Density Density Pyridine_Ring->Density Base Structure Other_Substituents Other Substituents (e.g., -NH2, -N-oxide) Oxygen_Balance Oxygen Balance Nitro_Groups->Oxygen_Balance Increases Heat_of_Formation Heat of Formation Nitro_Groups->Heat_of_Formation Increases Nitro_Groups->Density Increases Other_Substituents->Oxygen_Balance Influences Other_Substituents->Heat_of_Formation Influences Other_Substituents->Density Influences Detonation_Velocity Detonation Velocity Oxygen_Balance->Detonation_Velocity Positive Correlation Detonation_Pressure Detonation Pressure Oxygen_Balance->Detonation_Pressure Positive Correlation Heat_of_Formation->Detonation_Velocity Positive Correlation Heat_of_Formation->Detonation_Pressure Positive Correlation Density->Detonation_Velocity Strong Positive Correlation Density->Detonation_Pressure Strong Positive Correlation

Structure-Performance Relationship in Pyridine Explosives

References

Comparative Sensitivity Analysis of Energetic Materials: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the sensitivity of CL-20, HMX, and TNT to impact, friction, and electrostatic discharge is presented below. Despite a thorough literature search, experimental sensitivity data for ANPyO (3-amino-4-nitraminopyridine-1-oxide) was not available at the time of this publication. Therefore, a direct comparison with ANPyO cannot be provided.

This guide offers a comparative analysis of the sensitivity characteristics of three widely recognized energetic materials: 2,4,6,8,10,12-hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane (CL-20), octogen (HMX), and 2,4,6-trinitrotoluene (TNT). The sensitivity of an energetic material to external stimuli such as impact, friction, and electrostatic discharge (ESD) is a critical parameter for assessing its safety in handling, processing, and storage. The data presented herein is compiled from various experimental studies and is intended to provide researchers, scientists, and drug development professionals with a concise and objective comparison.

Quantitative Sensitivity Data

The sensitivity of energetic materials can vary depending on several factors, including crystal form, particle size, and the specific experimental apparatus and procedure used. The following table summarizes representative quantitative data for the impact, friction, and electrostatic discharge sensitivity of CL-20, HMX, and TNT.

Energetic MaterialImpact Sensitivity (H₅₀, cm)Friction Sensitivity (N)Electrostatic Discharge (ESD) Sensitivity (J)
ANPyO Data Not AvailableData Not AvailableData Not Available
CL-20 15 - 33[1][2]90 - 120[2]0.1 - 0.8[3]
HMX 25 - 54[4][5]120 - 353[5][6]0.2 - 1.0[7]
TNT 100 - 154[8][9]> 360[10]0.56 - 7.5[9]

Note: Higher H₅₀ values indicate lower impact sensitivity. Higher friction sensitivity values (in Newtons) indicate lower sensitivity. Lower ESD values indicate higher sensitivity. The ranges provided reflect the variability reported in the literature.

Experimental Protocols

The following are generalized methodologies for the key sensitivity experiments cited in this guide. Specific parameters may vary between different laboratories and standards.

Impact Sensitivity Testing

Impact sensitivity is typically determined using a drop-weight impact tester, such as the Bruceton or BAM (Bundesanstalt für Materialforschung) apparatus.[11] The test measures the height from which a standard weight must be dropped to cause a reaction (e.g., explosion, decomposition, or charring) in 50% of the trials (H₅₀).

General Procedure:

  • A small, precisely weighed sample of the energetic material (typically 20-40 mg) is placed on a hardened steel anvil.

  • A striker is placed on top of the sample.

  • A standard weight (e.g., 2.5 kg or 5 kg) is dropped from a predetermined height onto the striker.

  • The outcome (reaction or no reaction) is observed.

  • The "up-and-down" or Bruceton method is often employed, where the drop height for the subsequent test is increased after a "no-go" and decreased after a "go" to converge on the 50% initiation height.[11]

  • The H₅₀ value is calculated statistically from a series of trials.

Friction Sensitivity Testing

Friction sensitivity is assessed by subjecting the material to a frictional force between two surfaces. The BAM friction apparatus is a commonly used instrument for this purpose.

General Procedure:

  • A small amount of the test material is spread on a porcelain plate.

  • A porcelain peg is placed on the sample, and a specified load is applied to the peg.

  • The porcelain plate is then moved back and forth under the stationary peg for a set distance and speed.

  • The test is repeated with varying loads until the lowest load that causes a reaction (e.g., crackling, smoke, or explosion) in at least one out of six trials is determined.[12]

Electrostatic Discharge (ESD) Sensitivity Testing

ESD sensitivity testing evaluates the susceptibility of an energetic material to initiation by an electrical spark.

General Procedure:

  • A sample of the material is placed in a holder between two electrodes.

  • A capacitor of known capacitance is charged to a specific voltage.

  • The capacitor is then discharged through the sample, creating a spark.

  • The energy of the spark is calculated using the formula E = 0.5 * C * V², where E is the energy in Joules, C is the capacitance in Farads, and V is the voltage in Volts.

  • The test is performed at various energy levels to determine the minimum energy required to cause initiation.[13]

Visualization of Sensitivity Comparison

The following diagram provides a qualitative comparison of the relative sensitivity of CL-20, HMX, and TNT based on the available data.

Sensitivity_Comparison cluster_sensitivity Relative Sensitivity to External Stimuli cluster_materials Energetic Materials High_Sensitivity Higher Sensitivity Medium_Sensitivity Medium Sensitivity Low_Sensitivity Lower Sensitivity CL20 CL-20 CL20->High_Sensitivity Impact, Friction, ESD HMX HMX HMX->Medium_Sensitivity Impact, Friction, ESD TNT TNT TNT->Low_Sensitivity Impact, Friction, ESD ANPyO ANPyO (Data Not Available)

References

A Comparative Analysis: The Potential Advantages of 3,5-Dinitropyridine-2,6-diamine in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, particularly in the development of antimicrobial and anticancer agents, nitroaromatic compounds have historically played a significant role. However, their application is often curtailed by concerns regarding toxicity and non-specific effects. This has spurred the exploration of novel nitro-heterocyclic compounds, such as 3,5-Dinitropyridine-2,6-diamine, which may offer a more favorable therapeutic profile. This guide provides a comparative overview of this compound against traditional nitroaromatics like metronidazole and nitrofurantoin, highlighting potential advantages based on structural differences and known structure-activity relationships.

While this compound has been predominantly investigated for its properties as an energetic material, its unique chemical structure warrants consideration in a pharmacological context. This comparison is based on established data for traditional nitroaromatics and theoretical advantages that this compound might possess.

Key Performance Metrics: A Comparative Overview

The therapeutic efficacy and safety of nitroaromatic drugs are intrinsically linked to their reduction by nitroreductase enzymes, cytotoxicity, and metabolic stability. The following tables summarize available data for representative traditional nitroaromatics and highlight the areas where this compound could potentially offer improvements.

Table 1: Comparative Cytotoxicity Data

CompoundCell LineAssay TypeIC50 ValueCitation
Metronidazole DLD-1 (Colorectal Cancer)MTT AssayStatistically significant decrease in viability at various concentrations[1]
CAL-27 (Tongue Cancer)MTT AssaySignificant increase in viability at 100 µg/mL after 24h[2]
Nitrofurantoin Various tumor cell linesNot specifiedNo direct correlation between redox cycling and cytotoxicity observed[3]
This compound Not AvailableNot AvailableExperimental data not available

Table 2: Nitroreductase-Mediated Activation

CompoundEnzymeActivation MechanismSignificanceCitation
Metronidazole Bacterial NitroreductasesReduction of the nitro group to generate cytotoxic metabolitesEssential for its antimicrobial and hypoxic cell-specific cytotoxic effects[4][5]
Nitrofurantoin Bacterial Flavoproteins (Nitroreductases)Reduction to reactive intermediates that damage bacterial DNA and ribosomesKey to its bactericidal activity in the urinary tract[6][7][8]
This compound Not AvailableHypothetically via reduction of nitro groupsThe pyridine ring may influence the redox potential, potentially leading to more selective activation by specific nitroreductases.

Potential Advantages of this compound

Based on its chemical structure, this compound may present several theoretical advantages over traditional nitroaromatics:

  • Modulated Redox Potential: The electron-withdrawing nature of the pyridine ring, combined with two nitro groups and two amino groups, could fine-tune the molecule's redox potential. This might lead to more selective reduction by specific microbial or tumor-associated nitroreductases, potentially reducing off-target effects in healthy human cells which generally have lower nitroreductase activity.

  • Increased Structural Complexity and Targeting: The diamino-dinitropyridine scaffold offers multiple points for chemical modification. This structural versatility could be exploited to design derivatives with improved target specificity, enhanced cell permeability, and better pharmacokinetic profiles.

  • Alternative Metabolic Pathways: The pyridine nucleus introduces a different metabolic profile compared to benzene or furan-based nitroaromatics. While traditional nitroaromatics can be associated with toxicity due to the formation of reactive metabolites, the metabolism of a nitropyridine derivative might follow pathways that are less prone to generating harmful intermediates.[9]

Experimental Protocols

To empirically validate the potential advantages of this compound, a series of standardized in vitro assays are necessary. The following are detailed methodologies for key experiments.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[10][11][12]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[11]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to a serial dilution of the test compound (e.g., this compound, Metronidazole) and control compounds for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.

  • MTT Incubation: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay is another common method to measure cytotoxicity by quantifying the release of the cytosolic enzyme lactate dehydrogenase from damaged cells.[13][14][15][16]

Principle: LDH released into the culture medium upon cell lysis catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to form a colored formazan product. The amount of formazan is proportional to the number of lysed cells.[14]

Protocol:

  • Cell Culture and Treatment: Culture cells in a 96-well plate and treat with the test compounds as described for the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture containing lactate, NAD+, and the tetrazolium salt.

  • Incubation: Incubate the plate at room temperature for a specified time, protected from light.

  • Absorbance Measurement: Measure the absorbance of the formed formazan at a wavelength of 490 nm.

  • Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a positive control (cells treated with a lysis buffer).

Mutagenicity Assessment: Ames Test

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.[17][18][19][20][21]

Principle: The test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (his-). The bacteria are exposed to the test compound and plated on a histidine-deficient medium. Only bacteria that undergo a reverse mutation to a his+ phenotype will be able to grow and form colonies. An increase in the number of revertant colonies compared to the negative control indicates mutagenicity.[19][21]

Protocol:

  • Bacterial Strains: Use a set of standard Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix from rat liver).

  • Compound Preparation: Prepare a range of concentrations of the test substance.

  • Exposure: In a test tube, mix the bacterial culture, the test compound, and either the S9 mix or a buffer.

  • Plating: Pour the mixture onto a minimal glucose agar plate (lacking histidine).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Interpretation: A dose-dependent increase in the number of revertant colonies that is at least twice the background level is considered a positive result for mutagenicity.

Visualizing the Mechanisms and Workflows

To better understand the underlying principles and experimental designs, the following diagrams illustrate the general mechanism of action for nitroaromatic drugs and a proposed workflow for their comparative evaluation.

General Mechanism of Nitroaromatic Drug Action Nitroaromatic Nitroaromatic Drug (R-NO2) Nitroreductase Nitroreductase (e.g., in bacteria or hypoxic cells) Nitroaromatic->Nitroreductase Enzymatic Reduction ReactiveIntermediates Reactive Nitroso (R-NO) and Hydroxylamine (R-NHOH) Intermediates Nitroreductase->ReactiveIntermediates CellularTargets Cellular Macromolecules (DNA, Proteins, etc.) ReactiveIntermediates->CellularTargets Covalent Binding CellDamage Cellular Damage and Death CellularTargets->CellDamage

Caption: Mechanism of action for nitroaromatic drugs.

Comparative Evaluation Workflow cluster_0 Compound Selection cluster_1 In Vitro Assays cluster_2 Data Analysis and Comparison CompoundA This compound Cytotoxicity Cytotoxicity Assays (MTT, LDH) CompoundA->Cytotoxicity NitroreductaseAssay Nitroreductase Activation Assay CompoundA->NitroreductaseAssay Mutagenicity Mutagenicity Assay (Ames Test) CompoundA->Mutagenicity CompoundB Traditional Nitroaromatics (e.g., Metronidazole) CompoundB->Cytotoxicity CompoundB->NitroreductaseAssay CompoundB->Mutagenicity DataAnalysis Determine IC50 values, mutagenic potential, and enzyme kinetics Cytotoxicity->DataAnalysis NitroreductaseAssay->DataAnalysis Mutagenicity->DataAnalysis Comparison Compare Therapeutic Index and Safety Profile DataAnalysis->Comparison

Caption: Workflow for comparing novel and traditional nitroaromatics.

References

Safety Operating Guide

Safe Disposal of 3,5-Dinitropyridine-2,6-diamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 3,5-Dinitropyridine-2,6-diamine, tailored for researchers, scientists, and drug development professionals. The following procedures are based on available safety data sheets to ensure safe handling and environmental compliance.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is provided below. This information is critical for safe handling and storage prior to disposal.

PropertyData
Chemical Formula C5H5N5O4
Molecular Weight 199.12 g/mol
CAS Number 34981-11-8
Appearance No data available
Odor No data available
Melting Point/Range No data available
Boiling Point/Range No data available
Flash Point No data available
Solubility No data available

Disposal Protocol

The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[1] It is crucial not to contaminate water, foodstuffs, animal feed, or seeds with this chemical during storage or disposal, and it must not be discharged into sewer systems.[1]

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect waste this compound in its pure form or in solutions.

    • Use a sealable, airtight, and compatible waste container.

  • Labeling:

    • Attach a completed "Dangerous Waste" or "Hazardous Waste" label to the container as soon as the first waste is added.

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area.

    • Keep the container tightly closed.

    • Store away from incompatible materials such as strong oxidizers and acids.

    • Keep away from heat, sparks, open flames, and other sources of ignition.

  • Arranging for Disposal:

    • When the container is full or no longer in use, complete a Chemical Collection Request Form as per your institution's guidelines.

    • Dispose of the contents and container at an approved waste disposal plant.[2]

  • Contaminated Packaging:

    • Containers that held the substance should be triple-rinsed (or the equivalent).[1]

    • The rinsed containers can then be offered for recycling or reconditioning.[1]

    • Alternatively, puncture the packaging to render it unusable for other purposes before disposal.[1]

Emergency Procedures in Case of Accidental Release

In the event of a spill, the following steps should be taken:

  • Ensure adequate ventilation.

  • Avoid dust formation. [3]

  • Evacuate personnel to a safe area. [3]

  • Remove all sources of ignition. [3]

  • Wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves. [3]

  • For small spills: Absorb with an inert, dry material and place it in a suitable container for hazardous waste disposal.

  • For large spills: Immediately evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.

  • Prevent the spill from entering drains or waterways. [3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste this compound Generated collect_waste Collect in a Labeled, Sealable, Compatible Container start->collect_waste store_waste Store in a Cool, Dry, Well-Ventilated Area Away from Incompatibles and Ignition Sources collect_waste->store_waste container_full Is the Container Full or No Longer in Use? store_waste->container_full container_full->store_waste No request_collection Complete Chemical Collection Request Form container_full->request_collection Yes dispose Dispose of Contents/Container at an Approved Waste Disposal Plant request_collection->dispose handle_packaging Handle Contaminated Packaging dispose->handle_packaging rinse Triple-Rinse Container handle_packaging->rinse recycle Offer for Recycling or Reconditioning rinse->recycle puncture Puncture to Prevent Reuse rinse->puncture dispose_packaging Dispose of as per Regulations recycle->dispose_packaging puncture->dispose_packaging

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 3,5-Dinitropyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety and logistical information for the handling and disposal of 3,5-Dinitropyridine-2,6-diamine. The following procedures are based on best practices for handling similar nitro-aromatic and diamine compounds and should be implemented to ensure laboratory safety.

Hazard Summary
  • Skin Irritation: May cause skin irritation upon contact.[1]

  • Eye Irritation: May cause serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1]

  • Harmful if Swallowed: May be harmful if ingested.[2][3]

Given these potential hazards, strict adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[4]To prevent skin contact and potential irritation.
Eye Protection Chemical splash goggles.[4]To protect eyes from dust particles and potential splashes, which could cause serious irritation.
Body Protection A fully-buttoned laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood is required.[4] If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors and particulates should be used.To prevent inhalation of dust particles, which may cause respiratory irritation.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound in a laboratory setting.

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that a certified chemical fume hood is operational.

    • Confirm that an emergency eyewash station and safety shower are accessible.

    • Don all required PPE as specified in the table above.

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations within the chemical fume hood to contain any dust.

    • Use anti-static weighing paper or a container to prevent dispersal of the solid.

    • Carefully transfer the desired amount of the compound, avoiding the creation of dust clouds.

  • Dissolution and Reaction:

    • When dissolving the solid, add it slowly to the solvent with stirring to prevent splashing.

    • If the dissolution or reaction is expected to be exothermic, prepare a cooling bath (e.g., ice-water) to manage the temperature.

    • Keep all containers with the compound or its solutions covered when not in immediate use.

  • Post-Handling:

    • Thoroughly clean the work area, including the balance and any spatulas used.

    • Decontaminate reusable equipment according to standard laboratory procedures.

    • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste:

    • Collect any solid waste, including contaminated weighing paper and gloves, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Collect all solutions containing the compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Disposal:

    • Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After rinsing, the container can be disposed of according to institutional guidelines.

  • Final Disposal:

    • All hazardous waste must be disposed of through your institution's EHS-approved waste management program.[1][3]

Workflow Diagram

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_area 1. Prepare Work Area check_safety 2. Verify Safety Equipment prep_area->check_safety don_ppe 3. Don PPE check_safety->don_ppe weigh 4. Weigh & Transfer don_ppe->weigh Proceed to Handling dissolve 5. Dissolve/React weigh->dissolve clean_area 6. Clean Work Area dissolve->clean_area Procedure Complete decontaminate 7. Decontaminate Equipment clean_area->decontaminate remove_ppe 8. Remove PPE & Wash Hands decontaminate->remove_ppe collect_solid 9a. Collect Solid Waste remove_ppe->collect_solid collect_liquid 9b. Collect Liquid Waste remove_ppe->collect_liquid dispose 10. EHS Disposal collect_solid->dispose collect_liquid->dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dinitropyridine-2,6-diamine
Reactant of Route 2
3,5-Dinitropyridine-2,6-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.